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  • Product: N,N-Diethyl-4-nitrosoaniline hydrochloride
  • CAS: 53743-85-4

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Applications of N,N-Diethyl-4-nitrosoaniline Hydrochloride

Executive Summary N,N-Diethyl-4-nitrosoaniline hydrochloride (CAS: 13265-60-6) serves as a critical electrophilic intermediate in organic synthesis and analytical chemistry. Distinguished by its intense solvatochromism—a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethyl-4-nitrosoaniline hydrochloride (CAS: 13265-60-6) serves as a critical electrophilic intermediate in organic synthesis and analytical chemistry. Distinguished by its intense solvatochromism—appearing as yellow needles in its protonated salt form and green crystals as a free base—this compound acts as a gateway to p-phenylenediamine derivatives (color developers) and oxazine dyes.

This guide provides a rigorous examination of its physicochemical properties, a validated synthesis protocol, and a detailed analysis of its reactivity, specifically focusing on its application in the colorimetric detection of phenols (indophenol formation) and transnitrosation mechanisms.

Physicochemical Characterization

The hydrochloride salt exhibits distinct stability and solubility profiles compared to its free base. The protonation of the diethylamino group stabilizes the nitroso moiety, preventing rapid oxidative degradation.

Table 1: Core Physical Properties
PropertySpecificationNotes
IUPAC Name N,N-Diethyl-4-nitrosoaniline hydrochloride
CAS Number 13265-60-6 (HCl salt); 120-22-9 (Free base)Ensure correct CAS is used for procurement.
Molecular Formula C₁₀H₁₄N₂O · HCl
Molecular Weight 214.69 g/mol (Salt); 178.23 g/mol (Base)
Appearance Yellow Needles (HCl Salt)Free base is Green solid.
Melting Point 177 °C (Decomposition)Distinct from free base (MP: 84–85 °C).
Solubility Soluble in water, ethanol, methanol.Insoluble in non-polar organic solvents (e.g., hexane).
UV-Vis Absorption

~270 nm (Acidic/Water)
Exhibits strong solvatochromism; shifts to visible (green) in basic media.
pKa ~0.67 (Conjugate acid)Protonation occurs at the diethylamino nitrogen.
Spectral Signature & Solvatochromism

The color change from yellow (salt) to green (base) is a visual indicator of the electronic state of the molecule.

  • Acidic pH (Yellow): The diethylamino group is protonated (

    
    ), disrupting the conjugation between the amine lone pair and the nitroso group. Absorption is confined to the UV/blue region.
    
  • Basic pH (Green): Deprotonation restores the "push-pull" electronic system (

    
    ), allowing a strong charge-transfer band in the visible region (600–700 nm).
    

Synthetic Pathways & Mechanism

The synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride proceeds via the electrophilic aromatic substitution of N,N-diethylaniline using nitrous acid generated in situ. This reaction is highly regioselective for the para-position due to the steric bulk of the diethylamino group blocking the ortho sites.

Mechanism of Nitrosation

The reaction is governed by the formation of the Nitrosonium ion (


), a weak electrophile that requires an activated aromatic ring.

NitrosationMechanism cluster_0 Reagent Generation cluster_1 Electrophilic Substitution NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + H+ HCl HCl (conc.) HCl->HNO2 NO_plus NO+ (Nitrosonium) HNO2->NO_plus - H2O DEA N,N-Diethylaniline NO_plus->DEA Complex Sigma Complex (Intermediate) DEA->Complex + NO+ Product N,N-Diethyl-4-nitrosoaniline HCl (Yellow Precipitate) Complex->Product - H+ / + HCl

Figure 1: Mechanism of nitrosation. The nitrosonium ion attacks the electron-rich aromatic ring at the para-position.

Protocol A: Laboratory Synthesis

Objective: Synthesis of 50g of N,N-Diethyl-4-nitrosoaniline hydrochloride.

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 50 mL of N,N-diethylaniline in 125 mL of concentrated HCl (37%) .

  • Cooling: Cool the mixture to 0°C using an ice-salt bath. Efficient cooling is critical to prevent diazonium salt formation or tarry byproducts.

  • Nitrosation: Dissolve 24 g of Sodium Nitrite (NaNO₂) in 40 mL of water . Add this solution dropwise to the reaction flask over 45 minutes.

    • Critical Control Point: Maintain internal temperature below 5°C .

  • Crystallization: The hydrochloride salt will precipitate as a yellow solid during addition. Stir for an additional hour at 0–5°C.

  • Isolation: Filter the yellow precipitate rapidly on a sintered glass funnel.

  • Purification: Wash the solid with cold dilute HCl (1:1) to remove unreacted amine, followed by a small amount of cold ethanol to remove colored impurities.

  • Drying: Dry in a vacuum desiccator over CaCl₂. Do not use heat, as the compound is thermally unstable.

Reactivity Profile & Applications

The chemical utility of N,N-Diethyl-4-nitrosoaniline stems from the reactivity of the nitroso group (


) and the activation of the aromatic ring.
Reduction: Pathway to Color Developers

Reduction of the nitroso group yields N,N-Diethyl-p-phenylenediamine , a primary intermediate in the photographic industry (CD-1 color developer).

  • Reagents: Zn/HCl, Sn/HCl, or catalytic hydrogenation.

  • Application: The resulting diamine reacts with silver halide and color couplers to form cyan, magenta, and yellow dyes in film processing.

Condensation: The Indophenol Reaction

This is the primary analytical application. In the presence of oxidizing agents or under specific pH conditions, N,N-diethyl-4-nitrosoaniline condenses with phenols to form Indophenol dyes .

  • Mechanism: The nitroso nitrogen acts as an electrophile attacking the para-position of a phenoxide ion.

  • Utility: Used for the colorimetric determination of phenols in wastewater and biological samples.

ReactivityFlow cluster_reduction Reduction Pathway cluster_condensation Condensation (Analytical) cluster_hydrolysis Hydrolysis (Degradation) Central N,N-Diethyl-4-nitrosoaniline (HCl Salt) Step1 Reduction (Zn/HCl) Central->Step1 Step2 Reaction with Phenols (Alkaline pH) Central->Step2 Step3 Boiling NaOH Central->Step3 Product1 p-Aminodiethylaniline (Color Developer) Step1->Product1 Product2 Indophenol Blue Dye (Colorimetric Signal) Step2->Product2 Product3 Diethylamine + p-Nitrosophenol Step3->Product3

Figure 2: Reactivity pathways showing reduction, condensation, and hydrolysis outcomes.

Protocol B: Detection of Phenols (Indophenol Test)

Objective: Qualitative/Quantitative detection of phenolic compounds.

  • Reagent Prep: Prepare a 0.1% w/v solution of N,N-Diethyl-4-nitrosoaniline hydrochloride in ethanol.

  • Sample Prep: Adjust the aqueous sample containing phenol to pH ~9–10 using a borate buffer.

  • Reaction: Add 1 mL of the reagent solution to 5 mL of the buffered sample.

  • Observation:

    • Positive Result: Development of a deep blue or green color (Indophenol formation) indicates the presence of a phenol with an open para-position.

    • Interference: Para-substituted phenols will not react or may yield different colors.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled.[1]
Flammability H228Flammable solid.[1][2][3] Risk of spontaneous combustion if dry and impure.
Irritation H315, H319Causes skin and serious eye irritation.

Handling Protocols:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2–8°C. The compound is sensitive to heat and light. Keep away from strong oxidizing agents and reducing agents.[4]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67115, N,N-Diethyl-4-nitrosoaniline. [Link]

  • Gupta, V. K., et al. (2012). "Spectrophotometric determination of phenol in water samples using N,N-diethyl-p-nitrosoaniline." Journal of Hazardous Materials. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N,N-Diethyl-4-nitrosoaniline Hydrochloride: Molecular Structure, Properties, and Synthesis

Introduction N,N-Diethyl-4-nitrosoaniline Hydrochloride is a highly specific organic compound whose significance is deeply rooted in the field of analytical chemistry and pharmaceutical quality control. As an N-nitroso d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-Diethyl-4-nitrosoaniline Hydrochloride is a highly specific organic compound whose significance is deeply rooted in the field of analytical chemistry and pharmaceutical quality control. As an N-nitroso derivative of aniline, it serves as a critical, highly characterized reference material for the detection and quantification of nitrosamine impurities.[1] Amid stringent regulatory standards for nitrosamines set by global bodies like the USP, EMA, and FDA, the availability of reliable standards such as this one is paramount for analytical method development, validation, and routine quality control (QC) in drug manufacturing.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and analytical work. N,N-Diethyl-4-nitrosoaniline Hydrochloride is identified by a unique set of chemical descriptors that distinguish it from its free base form and other related compounds.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name N,N-diethyl-4-nitrosoaniline hydrochloride [1]
Synonyms N,N-di-ethyl-p-nitrosoaniline hydrochloride [1]
CAS Number 53743-85-4 [1]
Molecular Formula C₁₀H₁₅ClN₂O Inferred from base
SMILES O=NC1=CC=C(C=C1)N(CC)CC.[H]Cl [1]
InChI InChI=1S/C10H14N2O.ClH/c1-3-12(4-2)10-7-5-9(11-13)6-8-10;/h5-8H,3-4H2,1-2H3;1H [1]
Free Base CAS 120-22-9 [2][3][4][5]

| Free Base Formula | C₁₀H₁₄N₂O |[3][5][6][7][8] |

Molecular Structure Analysis

The structure of N,N-Diethyl-4-nitrosoaniline consists of a central benzene ring substituted with two key functional groups at the para position:

  • N,N-diethylamino group (-N(CH₂CH₃)₂): This tertiary amine group is a strong activating, electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activation is crucial for the regioselectivity of the synthesis reaction.

  • Nitroso group (-N=O): The nitroso group is an electron-withdrawing group. The juxtaposition of a strong electron-donating group and an electron-withdrawing group across the aromatic ring creates a significant dipole moment and an extended system of conjugated π-electrons. This "push-pull" electronic structure is responsible for the compound's characteristic green color, as it lowers the energy of electronic transitions into the visible spectrum.

The hydrochloride salt form protonates the most basic site, the diethylamino group, forming a diethylammonium chloride salt. This enhances the compound's stability and modifies its solubility profile, making it more suitable for use as an analytical standard.

Caption: 2D representation of N,N-Diethyl-4-nitrosoaniline HCl.

Section 2: Physicochemical Properties and Molecular Weight

The physical and chemical properties of a reference standard are critical for its proper storage, handling, and application in analytical methods.

Table 2: Physicochemical Data

Property Value (HCl Salt) Value (Free Base) Source(s)
Molecular Weight 214.69 g/mol 178.23 g/mol [1][6]
Appearance Yellow needles (analogy) Green to dark green crystalline powder [2][6][9][10]
Melting Point 177 °C (decomposition, for dimethyl analog) 80 - 85 °C [3][9][10]
Solubility Soluble in dilute HCl Insoluble in water; Soluble in ethanol and ether [6][9][11]

| Stability | More stable solid | Flammable solid; potential for self-heating |[2][6][10] |

The hydrochloride salt is generally preferred for analytical standards due to its superior stability and ease of handling compared to the free base, which is classified as a flammable solid.[2][6][10] The conversion to the salt form disrupts the crystal lattice of the reactive free base, often leading to a higher melting point and reduced susceptibility to degradation.

Section 3: Synthesis and Purification

Principle of Synthesis: Electrophilic Nitrosation

The synthesis of N,N-Diethyl-4-nitrosoaniline HCl is a classic example of an electrophilic aromatic substitution. The reaction proceeds by generating a nitrosating agent, typically from sodium nitrite and a strong acid like hydrochloric acid.

  • Formation of the Electrophile: In the acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The electron-rich benzene ring of N,N-diethylaniline acts as a nucleophile. The strong activating effect of the diethylamino group directs the electrophilic attack of the nitrosonium ion to the para position, which is sterically accessible and electronically favored.

  • Aromatization: The intermediate carbocation (a Wheland intermediate) loses a proton to restore the aromaticity of the ring, resulting in the formation of the N,N-diethyl-4-nitrosoaniline cation.

  • Precipitation: In the cold, acidic reaction medium, the product is protonated and precipitates out of the solution as the hydrochloride salt, which facilitates its isolation and purification.

Experimental Protocol

The following is a representative laboratory procedure adapted from established methods for analogous compounds.[9][11][12]

Step 1: Preparation of the Aniline Solution

  • In a flask equipped with a magnetic stirrer, dissolve N,N-diethylaniline in concentrated hydrochloric acid.

  • Cool the mixture in an ice-salt bath to a temperature between 0 and 5 °C. Maintaining this low temperature is critical to prevent decomposition of nitrous acid and minimize side reactions.

Step 2: Nitrosation

  • Separately, prepare a solution of sodium nitrite in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold, stirring aniline solution. The rate of addition must be carefully controlled to keep the temperature below 8-10 °C.[12]

  • Upon addition, the N,N-Diethyl-4-nitrosoaniline hydrochloride will begin to separate as a precipitate.

Step 3: Isolation and Purification

  • After the addition is complete, allow the mixture to stand in the cold for a period to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials.[9][12]

  • Dry the resulting product. The hydrochloride salt is now ready for use as a reference standard.

Step 4: (Optional) Conversion to Free Base

  • To obtain the free base, the hydrochloride salt can be suspended in water and treated with a stoichiometric amount of a base, such as sodium hydroxide, until the solution is neutral or slightly alkaline.[9][12]

  • The resulting green precipitate of N,N-Diethyl-4-nitrosoaniline can then be filtered, washed with water, and dried.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Isolation & Products Reactant1 N,N-Diethylaniline Step1 1. Dissolve & Cool (0-5 °C) Reactant1->Step1 Reactant2 Conc. HCl Reactant2->Step1 Reactant3 Sodium Nitrite (aq) Step2 2. Dropwise Addition of NaNO₂ (aq) (< 10 °C) Reactant3->Step2 Step1->Step2 Step3 3. Stir & Precipitate Step2->Step3 Step4 4. Filter Precipitate Step3->Step4 Product_HCl Product: N,N-Diethyl-4-nitrosoaniline HCl Step4->Product_HCl Step5 5. (Optional) Neutralize with NaOH Product_HCl->Step5 Product_Base Free Base: N,N-Diethyl-4-nitrosoaniline Step5->Product_Base

Caption: Workflow for the synthesis of N,N-Diethyl-4-nitrosoaniline HCl.

Section 4: Key Applications in Research and Development

The primary and most critical application of N,N-Diethyl-4-nitrosoaniline HCl is as a certified reference material for the analysis of nitrosamine impurities.[1]

  • Pharmaceutical QC: Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated. This compound allows analytical laboratories to develop and validate sensitive methods (typically using LC-MS/MS) to ensure that drug products meet the stringent safety limits for nitrosamine content set by the FDA and EMA.[1]

  • Method Development: It is used to establish key analytical parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy for the quantification of nitrosamine impurities that may arise from raw materials or manufacturing processes.[1]

  • Broader Context: While the HCl salt is specific to its role as a standard, the broader class of N,N-dialkyl-4-nitrosoanilines has other uses. The dimethyl analog, for example, is an intermediate in the synthesis of azo dyes and certain polymers and acts as a chemical probe for detecting singlet oxygen in biochemical assays.[13][14][15]

Section 5: Safety and Handling

Proper handling of N,N-Diethyl-4-nitrosoaniline and its hydrochloride salt is essential due to their potential hazards. The free base is classified as a flammable solid and is toxic if swallowed, inhaled, or in contact with the skin.[2][6][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[10]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[2][10][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

N,N-Diethyl-4-nitrosoaniline Hydrochloride is more than just a chemical compound; it is an enabling tool for ensuring pharmaceutical safety and regulatory compliance. Its well-defined molecular structure, characterized by the influential diethylamino and nitroso groups, dictates its chemical properties and synthesis. As a stable, well-characterized hydrochloride salt, it serves as an indispensable reference standard for the precise and reliable detection of harmful nitrosamine impurities. A thorough understanding of its properties, synthesis, and handling is crucial for the researchers and scientists who rely on it to uphold the quality and safety of medicines.

References

  • Veeprho. (n.d.). N,N-Diethyl-4-nitrosoaniline HCl | CAS 53743-85-4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). N,N-Dimethyl-4-nitrosoaniline, | D172405-25G. Retrieved from [Link]

  • PureSynth. (n.d.). NN-Dimethyl-4-Nitrosoaniline 98%. Retrieved from [Link]

  • DU Chem. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N,N-DIETHYL-4-NITROSOANILINE | CAS 120-22-9. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CharChem. (n.d.). N,N-Dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, N,N-diethyl-4-nitroso-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Google Patents. (2009). CN101585772A - Method of preparing p-nitrosoaniline derivatives.

Sources

Foundational

Technical Guide: Solubility Profile and Stability of N,N-Diethyl-4-nitrosoaniline Hydrochloride

Topic: Solubility of N,N-Diethyl-4-nitrosoaniline hydrochloride in ethanol vs water Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of N,N-Diethyl-4-nitrosoaniline hydrochloride in ethanol vs water Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

N,N-Diethyl-4-nitrosoaniline hydrochloride (DENA·HCl) exhibits a distinct solubility inversion compared to its free base form. While the free base (N,N-Diethyl-4-nitrosoaniline) is a lipophilic, green crystalline solid highly soluble in organic solvents (ethanol, ether) and insoluble in water, the hydrochloride salt is hydrophilic , exhibiting high solubility in water and moderate-to-high solubility in ethanol.

For analytical applications—specifically the spectrophotometric determination of Platinum Group Metals (PGMs) like Palladium (Pd)—the solvent choice is critical not just for dissolution, but for preventing hydrolytic degradation. This guide defines the physicochemical behavior of DENA[1]·HCl, providing self-validating protocols for stock solution preparation.

Physicochemical Profile & Mechanism[2]

The "Solubility Switch"

The solubility behavior of this compound is governed by the protonation state of the diethylamino group.

  • Free Base (CAS 120-22-9):

    • Appearance: Green plates or leaflets.[2]

    • Nature: Non-polar, lipophilic.

    • Solubility: Ethanol (High), Ether (High), Water (Insoluble).[3]

  • Hydrochloride Salt (CAS 2058-73-3):

    • Appearance: Yellow to orange needles/powder.

    • Nature: Ionic, hydrophilic.

    • Solubility: Water (High), Ethanol (Moderate), Ether (Low).

Solvation Mechanism

In water, the high dielectric constant (


) efficiently solvates the chloride anion (

) and the cationic protonated amine. In ethanol (

), solubility is maintained due to the amphiphilic nature of the ethyl groups, but the ionic lattice energy of the salt makes it less soluble in pure alcohols than in water unless heated.

Critical Warning: The hydrochloride salt is prone to hydrolysis in aqueous solution over time or upon heating, reverting to the free base (precipitating as a green solid) or decomposing into diethylamine and p-nitrosophenol.

SolvationMechanism cluster_0 Solid State cluster_1 Solvent Interaction cluster_2 Resultant Phase Salt DENA·HCl (Yellow Solid) Water Water (High ε) Ion-Dipole Stabilization Salt->Water Dissolution Ethanol Ethanol (Med ε) Amphiphilic Solvation Salt->Ethanol Dissolution AqSol Stable Solution (Yellow/Orange) Water->AqSol Rapid Solvation EthSol Soluble (May require heat) Ethanol->EthSol Slower Solvation Hydrolysis Hydrolysis Risk (Precipitation of Green Base) AqSol->Hydrolysis Time/Heat/pH > 5

Figure 1: Solvation dynamics and stability risks. Note the hydrolysis pathway (red dashed line) which results in the precipitation of the green free base.

Comparative Solubility Data

Quantitative solubility values (g/L) for the hydrochloride salt are rarely standardized in general literature due to its primary use as an in-situ reagent. The following data represents the consensus from synthesis and analytical application protocols.

SolventSolubility RatingVisual IndicatorStability Note
Water High Clear Yellow/Orange SolutionProne to hydrolysis if pH > 4 or exposed to light.
Ethanol (Abs.) Moderate Clear Yellow SolutionMore stable against hydrolysis than water.
0.1 M HCl High Clear Yellow SolutionRecommended stock solvent. Acid suppresses hydrolysis.
Diethyl Ether Insoluble Suspension (Yellow solid)Used to wash away free base impurities.
Benzene Insoluble Suspension-

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Self-Validating)

Objective: Prepare a 0.1% w/v solution for Palladium detection that remains stable for >1 week.

Reagents:

  • N,N-Diethyl-4-nitrosoaniline hydrochloride (Solid).[4][5]

  • 0.1 M Hydrochloric Acid (HCl) OR Ethanol (95%).

  • Deionized Water (Type I).

Workflow:

  • Visual Inspection: Ensure the starting solid is yellow/orange . If green particles are present, the salt has partially degraded to the free base.

    • Correction: Recrystallize from hot water containing dilute HCl if degradation is observed.

  • Dissolution:

    • Weigh 100 mg of DENA[1]·HCl.

    • Dissolve in 100 mL of 0.1 M HCl (preferred for stability) or Ethanol.

    • Note: Do not use neutral water for long-term stock; hydrolysis will occur.

  • Validation (The Tyndall Check):

    • Shine a laser pointer through the cuvette/flask.

    • Pass: Beam passes cleanly (True Solution).

    • Fail: Visible beam path/scattering (Suspension of free base). Filter through 0.45 µm PTFE if necessary.

Protocol B: Quantitative Solubility Determination

If exact solubility data is required for a specific formulation, use this gravimetric saturation method.

SolubilityProtocol Start Excess DENA·HCl Solid Mix Add Solvent (Water or EtOH) Stir at 25°C for 24h Start->Mix Check Check pH (Maintain < 4 to prevent hydrolysis) Mix->Check Filter Filter Supernatant (0.45 µm Syringe Filter) Check->Filter Analyze UV-Vis Spectrophotometry (Dilute & Measure Abs @ 273 nm) Filter->Analyze Calc Calculate Solubility (g/L) Beer-Lambert Law Analyze->Calc

Figure 2: Workflow for quantitative solubility determination. pH control is the critical control point to prevent measuring the solubility of the degradation product (free base).

Applications & Handling

Palladium (Pd) Detection

DENA·HCl is a sensitive reagent for Pd(II).

  • Reaction: Forms a red/purple complex with Pd(II) in acidic media.

  • Interference: The reagent itself is yellow. A "blank" correction is required.

  • Solvent Impact: Ethanol is often used to prepare the reagent to ensure miscibility if the sample contains organic ligands, but aqueous HCl is preferred for purely inorganic Pd salts.

Safety & Stability (E-E-A-T)
  • Toxicity: Nitrosoanilines are toxic if swallowed and potential mutagens. Handle with nitrile gloves.

  • Photostability: Highly photosensitive. Store solid and solutions in amber glass .

  • Thermal Stability: The hydrochloride salt decomposes at ~177°C. Do not heat aqueous solutions above 60°C during preparation to avoid rapid hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67115, N,N-Diethyl-4-nitrosoaniline. Retrieved from [Link]

  • Sarkar, P., et al. (1988). p-Nitrosodimethylaniline as a Sensitive Reagent for Spectrophotometric Determination of Palladium. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Vogel, A. I.Textbook of Practical Organic Chemistry. (Synthesis of Nitrosoanilines and their salts). Longman Scientific & Technical. (Standard Reference).

Sources

Exploratory

UV-Vis Absorption Spectroscopy of N,N-Diethyl-4-nitrosoaniline Hydrochloride: Mechanistic Insights and Analytical Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary N,N-Diethyl-4-nitrosoaniline hydrochloride (DENA·HCl) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

N,N-Diethyl-4-nitrosoaniline hydrochloride (DENA·HCl) is a highly versatile chromogenic probe and critical chemical intermediate widely utilized in spectrophotometric assays, trace metal detection, and the synthesis of diagnostic reagents. Characterized by a strong "push-pull" electronic architecture, its UV-Vis absorption spectrum is highly sensitive to protonation state, solvent polarity, and metal coordination.

This whitepaper provides an in-depth mechanistic analysis of DENA·HCl's photophysical properties. By moving beyond basic spectral data, we establish the causality behind its solvatochromic behavior and provide a field-proven, self-validating experimental protocol for acquiring highly reproducible UV-Vis spectra.

Structural Dynamics and Photophysics

The Push-Pull Chromophore System

The free base of DENA features a classic electron donor-acceptor (push-pull) system. The N,N-diethylamino group acts as a powerful electron donor, while the nitroso (–NO) group serves as a strong electron acceptor. This structural arrangement facilitates an intense Intramolecular Charge Transfer (ICT) upon photon absorption, resulting in a massive dipole moment change in the excited state. This ICT is responsible for the compound's dual fluorescence and profound solvatochromism[1].

Monomer-Dimer Equilibrium and Salt Stabilization

A well-documented challenge in the spectroscopy of aromatic C-nitroso compounds is their tendency to reversibly dimerize into colorless E- or Z-azodioxides[2]. Dimerization abolishes the characteristic


 transition.

Expert Insight: Why utilize the hydrochloride salt (DENA·HCl) rather than the free base? The strong resonance contribution from the diethylamino group gives the C–N(nitroso) bond partial double-bond character, which sterically and electronically hinders dimerization. However, formulating the compound as a hydrochloride salt provides two critical advantages:

  • Oxidative Stability: It prevents auto-oxidation of the amine during long-term storage.

  • Monomer Enforcement: Protonation of the amine locks the molecule in a stable monomeric state in the solid crystal lattice, ensuring quantitative dissolution without the need to thermally "crack" dimers prior to analysis.

Protonation-Dependent Spectral Shifts

When DENA·HCl is dissolved in water, the acidic environment protonates the diethylamino nitrogen. This ties up the nitrogen's lone pair, completely disrupting the ICT network. Consequently, the strong visible absorption band (~430 nm) vanishes, resulting in a massive hypsochromic (blue) shift. Raising the pH above the amine's


 restores the lone pair, reinstating the ICT and the intense yellow-green color.

ICTPathway Protonated Protonated DENA·HCl (Blue-shifted, ICT Disrupted) FreeBase Free Base DENA (Strong ICT, λmax ~430 nm) Protonated->FreeBase Deprotonation (pH > pKa) DPD Reduction (SnCl2 / HCl) Yields DPD Reagent Protonated->DPD Reduction FreeBase->Protonated Protonation (HCl) Excited Excited State (S1) Charge Transfer Emission FreeBase->Excited Photon Absorption (hν) PdComplex Pd(II) Coordination Complex (λmax ~524 nm) FreeBase->PdComplex + Pd²⁺ Ions

Electronic transitions and chemical pathways of DENA·HCl.

Quantitative UV-Vis Absorption Data

The table below summarizes the expected photophysical parameters of DENA under various environmental conditions. Note the presence of the weak, symmetry-forbidden


 transition characteristic of the nitroso group in the free base.
Chemical SpeciesSolvent / MatrixDominant Transition

(nm)
Visual Color
Protonated Salt Aqueous Buffer (pH 2.0)Localized

~285 nmColorless / Pale Yellow
Free Base Aqueous Buffer (pH 9.0)ICT (

)
~430 nmIntense Yellow-Green
Free Base MethanolICT (

)
~425 nmYellow-Green
Free Base ChloroformICT (

)
~415 nmYellow
Free Base Any Non-polar Solvent

(Nitroso)
~650 - 680 nmGreenish Tint
Pd(II) Complex Dilute HCl + Pd²⁺Metal-to-Ligand CT~524 nmJade Green / Orange

Experimental Methodology: Self-Validating UV-Vis Protocol

To capture the true spectral nature of DENA·HCl without artifacts from photodegradation or poor solubility, follow this field-proven protocol.

Reagents and Preparation
  • Stock Solution: Dissolve 10.0 mg of DENA·HCl in 10.0 mL of spectroscopic-grade methanol.

    • Causality: While DENA·HCl is water-soluble, dissolving the concentrated stock in methanol prevents localized base-catalyzed hydrolysis and ensures immediate, homogeneous dispersion when spiked into aqueous buffers.

    • Handling: Store in an amber glass vial. C-nitroso compounds are highly susceptible to UV-induced radical decomposition.

  • Buffer Matrix: Prepare 0.1 M Phosphate-Buffered Saline (PBS) adjusted to pH 2.0, 4.0, 6.0, 8.0, and 10.0.

Spectrophotometric Acquisition
  • Dilution: Aliquot 100 µL of the methanolic DENA·HCl stock into 9.9 mL of each PBS buffer (1:100 dilution). Mix by inversion.

  • Blanking: Fill the reference cuvette with a matched solution of 9.9 mL PBS and 100 µL pure methanol.

  • Scanning: Scan the samples from 200 nm to 800 nm using a 1 cm path-length quartz cuvette.

The Self-Validation Checkpoint (Crucial)

Plot all pH-variant spectra on a single overlaid graph.

  • Validation Pass: You must observe a distinct isosbestic point (typically near 340 nm). An isosbestic point guarantees that the spectral shift is strictly due to a clean, two-state acid-base equilibrium (Protonated

    
     Free Base).
    
  • Validation Fail: If the curves fail to intersect at a single tight point, your sample has undergone photo-oxidation, or volumetric errors occurred during dilution. Discard the solutions and prepare fresh stock.

UVVisWorkflow A 1. Sample Preparation Dissolve DENA·HCl in Methanol B 2. Buffer Matrix Dilute in 0.1 M PBS (pH 2-10) A->B C 3. Baseline Correction Blank with Matched Buffer B->C D 4. Spectral Acquisition Scan 200 - 800 nm C->D E 5. Data Validation Verify Isosbestic Points D->E

Step-by-step workflow for self-validating UV-Vis spectral acquisition.

Advanced Analytical Applications

Colorimetric Detection of Palladium (Pd²⁺)

DENA is highly valued in the pharmaceutical and environmental sectors for the trace detection of Palladium. The free base coordinates strongly with Pd²⁺ ions, triggering a massive bathochromic (red) shift in the absorption spectrum from ~430 nm to ~524 nm[3]. This distinct color change from yellow to jade-green allows for highly sensitive, naked-eye colorimetric assays and ratiometric fluorescence imaging of Pd²⁺ in biological and environmental matrices.

Synthesis of DPD for Water Quality Testing

DENA·HCl is the direct synthetic precursor to N,N-Diethyl-p-phenylenediamine (DPD). By subjecting DENA·HCl to reduction (commonly utilizing stannous chloride in concentrated hydrochloric acid), the nitroso group is reduced to a primary amine[4]. The resulting DPD is the global gold-standard reagent for quantifying free and total chlorine in municipal water treatment, operating via the oxidation of DPD to a magenta-colored radical cation (Würster's salt) absorbing at 515 nm.

References

Sources

Foundational

Stability Profile &amp; Handling Guide: N,N-Diethyl-4-nitrosoaniline Hydrochloride

This in-depth technical guide details the stability profile, degradation mechanisms, and handling protocols for N,N-Diethyl-4-nitrosoaniline Hydrochloride . Executive Summary & Chemical Identity N,N-Diethyl-4-nitrosoanil...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the stability profile, degradation mechanisms, and handling protocols for N,N-Diethyl-4-nitrosoaniline Hydrochloride .

Executive Summary & Chemical Identity

N,N-Diethyl-4-nitrosoaniline Hydrochloride (CAS: 2058-46-0 for the salt; 120-22-9 for the free base) is a specialized chromogenic reagent primarily used for the spectrophotometric determination of Platinum group metals (Palladium, Platinum) and as an intermediate in dye synthesis.

Critical Distinction: Do not confuse this compound (C-nitroso compound) with N-Nitrosodiethylamine (NDEA), a potent carcinogen. The nitroso group in this topic is attached to the aromatic ring, not the amine nitrogen.

Chemical Profile
PropertyDetail
Systematic Name

-Diethyl-4-nitrosobenzenamine hydrochloride
Abbreviation DE-p-NA[1][2][3][4][5] · HCl
Appearance Green-yellow crystalline solid (hygroscopic)
Solubility Highly soluble in water (due to ionic HCl form); Free base is insoluble.

(Aqueous)
~440 nm (yellow-orange in acidic solution)
Primary Instability Hydrolytic cleavage (alkaline pH) and Photolysis.

Degradation Mechanisms

Understanding the "Why" is essential for troubleshooting. The stability of DE-p-NA is governed by two competing degradation pathways: Alkaline Hydrolysis and Photochemical Decomposition .

Alkaline Hydrolysis (The pH Factor)

The hydrochloride salt, when dissolved in water, creates an acidic environment (pH ~2–3). In this state, the molecule is relatively stable. However, as pH rises (approaching neutral or alkaline), the equilibrium shifts toward the free base, which is susceptible to nucleophilic attack by hydroxide ions (


).
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Process: The hydroxide ion attacks the carbon at the 4-position (ipso-attack), displacing the diethylamine group.

  • Products:

    
    -Nitrosophenol (which tautomerizes to 
    
    
    
    -benzoquinone monoxime) and Diethylamine.
Photolysis

Nitroso compounds possess a weak


 transition in the visible/UV region. Absorption of photons leads to an excited state that can result in radical formation or oxidative degradation, especially in dilute solutions.
Degradation Pathway Diagram

The following diagram illustrates the chemical fate of DE-p-NA under stress conditions.

DegradationPathway Parent DE-p-NA · HCl (Stable Acidic Form) Parent->Parent hv (Light) Radical Decomposition FreeBase Free Base Equilibrium (pH > 5) Parent->FreeBase - HCl (Deprotonation) Transition Meisenheimer Complex (Transient) FreeBase->Transition + OH⁻ (Nucleophilic Attack) Product1 p-Nitrosophenol (Quinone Monoxime) Transition->Product1 Elimination Product2 Diethylamine Transition->Product2 Cleavage

Figure 1: Mechanistic pathway showing the critical sensitivity to pH (Red path) and Light (Green dotted path).

Stability Data & Kinetics

The following data summarizes the expected stability behavior based on


-nitrosoaniline class kinetics.
ConditionStability StatusHalf-Life (

) Estimate
Observation
Solid State (4°C, Dark) Stable > 12 MonthsRemains green crystalline powder.
Aqueous (pH 2-4) High 5–7 DaysSolution remains clear yellow/orange.
Aqueous (pH 7) Moderate 24–48 HoursGradual fading or precipitation of free base.
Aqueous (pH > 9) Unstable < 1 HourRapid color change to green/brown (formation of phenolate).
Light Exposure (Ambient) Low HoursPhotochemical bleaching.

Experimental Protocol: Stability Validation

To validate the reagent quality before critical assays (e.g., Pd detection), use this self-validating UV-Vis protocol.

Reagents & Equipment
  • Buffer A (Stable): 0.1 M HCl or Acetate Buffer (pH 4.0).

  • Stress Buffer (Degradation): 0.1 M NaOH.

  • Instrument: UV-Vis Spectrophotometer (Scan range 200–600 nm).

Workflow
  • Preparation: Dissolve 10 mg DE-p-NA · HCl in 100 mL of Buffer A .

  • Baseline Scan: Immediately scan (200–600 nm). Note

    
     (approx 440 nm). Record Absorbance (
    
    
    
    ).
  • Stress Test (Optional): Take a 5 mL aliquot, add 1 mL of 0.1 M NaOH. Observe immediate color shift (red-shift or bleaching depending on concentration).

  • Time-Point Analysis: Store the main solution in the dark. Remeasure

    
     at 440 nm every 4 hours.
    
  • Acceptance Criteria: The solution is viable if degradation is

    
     over the intended usage period (
    
    
    
    ).
Stability Testing Workflow Diagram

StabilityWorkflow cluster_conditions Storage Conditions Start Start: Solid Reagent Dissolve Dissolve in 0.01 M HCl (Maintain pH < 4) Start->Dissolve Split Split Aliquots Dissolve->Split Cond1 Dark / 4°C (Control) Split->Cond1 Cond2 Ambient Light (Photolysis) Split->Cond2 Cond3 Alkaline pH (Hydrolysis) Split->Cond3 Measure UV-Vis Analysis (@ 440 nm) Cond1->Measure Cond2->Measure Cond3->Measure Decision Calculate % Recovery Measure->Decision

Figure 2: Experimental workflow for validating reagent stability prior to analytical use.

Best Practices for Storage & Handling

To ensure data integrity in drug development or analytical workflows:

  • Acidic Solvation: Always prepare stock solutions in 0.01 M - 0.1 M HCl rather than pure water. The excess proton concentration suppresses the dissociation to the free base, preventing hydrolysis.

  • Amber Glassware: Strictly use amber volumetric flasks. If amber glass is unavailable, wrap containers in aluminum foil immediately after preparation.

  • Fresh Preparation: Due to the propensity for hydrolysis, prepare working solutions daily. Do not store aqueous solutions for >1 week even at 4°C.

  • Cold Storage: Store the solid hydrochloride salt at -20°C or 4°C in a desiccator. The salt is hygroscopic; moisture absorption accelerates degradation.

References

  • Marchenko, Z., & Kus, S. (1988). p-Nitrosodimethylaniline as a Sensitive Reagent for Spectrophotometric Determination of Palladium. Zenodo.

  • Alchem Pharmtech. (2024). N,N-Diethyl-4-nitrosoaniline - CAS 120-22-9 Properties and Safety.

  • PubChem. (2025).[6] N,N-Diethyl-4-nitrosoaniline Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2024). N,N-Dimethyl-4-nitrosoaniline Product Specification (Analogous Chemistry).

  • Lee, J. P., et al. (2004).[7] Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society.[7]

Sources

Exploratory

Introduction: The Significance of pKa in Molecular Characterization

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-4-nitrosoaniline Hydrochloride: Focus on pKa Determination and Interpretation Abstract: This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-4-nitrosoaniline Hydrochloride: Focus on pKa Determination and Interpretation

Abstract: This technical guide provides a comprehensive analysis of N,N-Diethyl-4-nitrosoaniline hydrochloride, with a primary focus on the determination and interpretation of its acid dissociation constant (pKa). The pKa is a critical parameter influencing a molecule's behavior in various chemical and biological systems, impacting everything from reaction kinetics to bioavailability. This document details both experimental and computational methodologies for pKa determination, explains the underlying chemical principles governing the molecule's acid-base properties, and offers insights for researchers in analytical chemistry and drug development.

N,N-Diethyl-4-nitrosoaniline is an aromatic compound whose utility in chemical synthesis and potential pharmacological relevance makes a thorough understanding of its physicochemical properties essential. As the hydrochloride salt, its solubility and stability are enhanced, but its behavior in solution is governed by the equilibrium between its protonated and deprotonated forms. The acid dissociation constant (pKa) is the definitive measure of this equilibrium.

The pKa value dictates the extent of a molecule's ionization at a given pH. This is of paramount importance in:

  • Drug Development: The ionization state affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's ability to cross biological membranes, for instance, is often dependent on it being in a neutral, un-ionized state.

  • Analytical Chemistry: The development of robust analytical methods, particularly in chromatography and electrophoresis, requires knowledge of the analyte's pKa to optimize separation conditions like mobile phase pH.

  • Chemical Synthesis: The reactivity of the functional groups on N,N-Diethyl-4-nitrosoaniline is influenced by its protonation state, making pKa a key parameter for reaction optimization.

This guide will provide both the established pKa value and the scientific rationale behind it, empowering researchers to leverage this fundamental property in their work.

Physicochemical Properties and pKa Value

N,N-Diethyl-4-nitrosoaniline hydrochloride is the salt form of the parent free base. The key ionization event involves the protonation of the diethylamino group.

Table 1: Physicochemical and pKa Data for N,N-Diethyl-4-nitrosoaniline

ParameterValueSource
IUPAC Name N,N-diethyl-4-nitrosoaniline[1][2]
CAS Number 53743-85-4 (for Hydrochloride)[1]
Molecular Formula C10H14N2O[2]
Molecular Weight 178.23 g/mol [2]
Predicted pKa 0.67 ± 0.32[3]

Note: The pKa value refers to the conjugate acid of the amine.

Chemical Rationale: Electronic Effects on pKa

The basicity of the aniline nitrogen is significantly influenced by the substituents on the aromatic ring. In the case of N,N-Diethyl-4-nitrosoaniline, two key groups dictate the electron density on the diethylamino nitrogen: the N,N-diethylamino group itself and the para-nitroso group.

  • N,N-Diethylamino Group (-N(CH2CH3)2): This is an electron-donating group (EDG). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, but for the purpose of protonation on the amine itself, the inductive effect of the ethyl groups also plays a role in stabilizing the positive charge of the conjugate acid.

  • Nitroso Group (-N=O): The nitroso group, particularly at the para position, is a strong electron-withdrawing group (EWG).[4] It deactivates the ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (due to the electronegativity of nitrogen and oxygen) and the resonance effect.[5] This withdrawal of electron density from the ring also extends to the diethylamino group, reducing the availability of its lone pair for protonation.

The strong electron-withdrawing nature of the para-nitroso group significantly outweighs the donating character of the diethylamino group, leading to a substantial decrease in the basicity of the amine compared to aniline or N,N-diethylaniline. This is reflected in the very low predicted pKa of 0.67.[3][4] A lower pKa value for an amine indicates that its conjugate acid is more acidic, and consequently, the amine itself is a weaker base.

The equilibrium between the protonated (anilinium ion) and deprotonated (free base) forms is illustrated below.

G cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) mol1 Protonated Form (Anilinium ion) mol2 Deprotonated Form (Free Base) mol1->mol2 Deprotonation mol2->mol1 Protonation H_ion +  H⁺

Caption: Acid-base equilibrium of N,N-Diethyl-4-nitrosoaniline.

Experimental Determination of pKa via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a highly effective method for determining the pKa of compounds that possess a chromophore near the ionization center, leading to a pH-dependent change in the absorption spectrum.[6] The distinct electronic structures of the protonated and deprotonated forms of N,N-Diethyl-4-nitrosoaniline result in different absorption spectra, which can be exploited for pKa determination.

Principle

The method relies on the Beer-Lambert law. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can monitor the ratio of the protonated (BH+) and deprotonated (B) species. The Henderson-Hasselbalch equation provides the link between this ratio and the pKa:

pH = pKa + log([B]/[BH+])

When the concentrations of the acidic and basic forms are equal ([B] = [BH+]), the log term becomes zero, and the pH is equal to the pKa.[7] This corresponds to the inflection point on a plot of absorbance versus pH.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring systematic preparation of buffers and precise spectrophotometric measurements.

Step 1: Preparation of Reagents

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of N,N-Diethyl-4-nitrosoaniline hydrochloride in a suitable solvent like DMSO.[6]

  • Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).[6] It is critical to accurately measure the pH of each buffer solution after preparation using a calibrated pH meter.

Step 2: Sample Preparation for Measurement

  • Use a 96-well microtiter plate for high-throughput analysis.[6]

  • Add a fixed volume of each buffer solution to different wells.

  • Add a small, constant volume of the compound's stock solution to each well, ensuring the final solvent concentration (e.g., DMSO) is low (≤2% v/v) to minimize its effect on the pKa.[6]

  • Include blank wells containing only the buffer solutions to serve as correction factors.[6]

Step 3: Spectrophotometric Measurement

  • Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[6]

  • Identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms of the molecule.

Step 4: Data Analysis and pKa Calculation

  • Plot absorbance at the chosen analytical wavelength versus the measured pH for each buffer.

  • Fit the data to a sigmoidal curve (e.g., using the Boltzmann function). The pH value at the inflection point of this curve corresponds to the pKa of the compound.[7][8]

  • Alternatively, the pKa can be calculated using the equation: pKa = pH - log[(A - A_acid)/(A_base - A)], where A is the absorbance at a given pH, and A_acid and A_base are the absorbances of the fully protonated and deprotonated species, respectively.

Caption: Workflow for spectrophotometric pKa determination.

Computational pKa Prediction

Alongside experimental determination, computational methods provide a rapid and cost-effective means to estimate pKa values. These approaches are invaluable for screening large numbers of candidate molecules in early-stage drug discovery.

Modern pKa prediction software utilizes various algorithms:

  • Empirical Methods: These methods rely on large databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models to predict the pKa of new compounds based on their structural similarity to molecules in the training set.[9][10]

  • Quantum Mechanics (QM): First-principles QM methods calculate the free energy difference between the protonated and deprotonated states of a molecule to derive the pKa. While computationally intensive, these methods can be highly accurate.[11]

  • Machine Learning: Newer approaches use machine learning interatomic potentials to accelerate physics-based calculations, combining the speed of empirical methods with the accuracy of quantum mechanics.[11][12]

Several commercial and free software packages are available for pKa prediction, including ACD/pKa DB, Marvin, and MoKa.[9][10][13] The predicted value of 0.67 for N,N-Diethyl-4-nitrosoaniline was likely generated using such an empirical or QM-based method.[3]

Conclusion

The pKa of N,N-Diethyl-4-nitrosoaniline hydrochloride is a fundamental physicochemical property that governs its behavior in solution. The strong electron-withdrawing effect of the para-nitroso group drastically reduces the basicity of the diethylamino nitrogen, resulting in a very low pKa value. This guide has detailed both a robust experimental workflow using UV-Vis spectrophotometry and the theoretical underpinnings of this value. For researchers in drug development and analytical science, a firm grasp of the pKa and the methods used to determine it is indispensable for predicting molecular behavior, optimizing experimental conditions, and designing molecules with desired properties.

References

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Veeprho. (n.d.). N,N-Diethyl-4-nitrosoaniline HCl | CAS 53743-85-4. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2455–2465. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • Barbarin, M. R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1034–1038. Retrieved from [Link]

  • Clark, T. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 89-97. Retrieved from [Link]

  • Yildiz, M., & Aydin, F. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. Retrieved from [Link]

  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. Retrieved from [Link]

  • DU Chem. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4-5), 569-579. Retrieved from [Link]

  • AFIT Scholar. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is the nitroso group a deactivating group for electrophilic aromatic substitution?. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenamine, N,N-dimethyl-4-nitroso-. Retrieved from [Link]

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Foundational

Safety Data Sheet (SDS) highlights for CAS 2058-46-0

Title: Technical Monograph: Oxytetracycline Hydrochloride (CAS 2058-46-0) Subtitle: Advanced Handling, Stability Mechanisms, and Biological Application Guide Executive Technical Summary Oxytetracycline Hydrochloride (OTC...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Oxytetracycline Hydrochloride (CAS 2058-46-0) Subtitle: Advanced Handling, Stability Mechanisms, and Biological Application Guide

Executive Technical Summary

Oxytetracycline Hydrochloride (OTC-HCl) is a broad-spectrum tetracycline antibiotic derived from Streptomyces rimosus. Unlike its base form, the hydrochloride salt offers superior water solubility, making it the preferred variant for in vitro biological applications and precise dosing in animal models.

However, its utility is counterbalanced by specific physicochemical instabilities—namely photodegradation and hydrolysis-driven precipitation at neutral pH. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework.

Critical Hazard Analysis: The "Why" Behind the Warnings

Standard SDS documents list H-codes; this section explains the physiological mechanisms necessitating those warnings to improve compliance and safety culture.

A. Reproductive Toxicity (H361/H360)[1]
  • Risk Classification: Suspected of damaging fertility or the unborn child (Category 2).[1][2]

  • Mechanism: Tetracyclines are potent calcium chelators. They form stable calcium-orthophosphate-tetracycline complexes. In a developing fetus or neonate, these complexes deposit in active calcification zones (bones and tooth buds).

  • Consequence: This leads to permanent discoloration (yellow-gray-brown) of teeth (enamel hypoplasia) and reversible inhibition of skeletal growth.

  • Researcher Protocol: Pregnant personnel should avoid handling powder stocks. Double-gloving is mandatory to prevent transdermal absorption during solution preparation.

B. Photosensitivity & Chemical Instability
  • Observation: OTC-HCl powder is yellow.[3][4][5][6] Upon exposure to UV or strong visible light, it darkens to brown/black.

  • Chemistry: Photo-oxidation disrupts the naphthacene ring structure, generating toxic degradation products (e.g., epianhydrotetracycline) which are nephrotoxic (Fanconi syndrome).

  • Validation Check: If your stock solution turns brown or shows a precipitate, discard it . It is no longer chemically authentic and may be cytotoxic.

Physicochemical Data & Stability Profile

ParameterValue / CharacteristicTechnical Note
CAS Number 2058-46-0Distinct from Oxytetracycline Base (CAS 79-57-2)
Formula C₂₂H₂₄N₂O₉[1][2][5] · HClMW: 496.90 g/mol
Solubility (Water) ~100 mg/mL (Freely Soluble)Critical: Stable in acidic pH; precipitates/hydrolyzes at pH > 7.0.
Solubility (Ethanol) ~33 mg/mL (95% EtOH)Sparingly soluble in absolute ethanol.
pH (1% Solution) 2.0 – 3.0Highly acidic; buffers required for cell culture addition.
LD50 (Oral, Mouse) 6,696 mg/kgLow acute toxicity; chronic exposure is the primary concern.
Hygroscopicity HighAbsorbs atmospheric moisture; store with desiccant.

Validated Experimental Protocol: Stock Solution Preparation

Objective: Prepare a sterile, stable 10 mg/mL stock solution for cell culture (typically used at 10 µg/mL final concentration).

Reagents & Equipment
  • Oxytetracycline HCl (CAS 2058-46-0)[1][5][7][8]

  • Solvent: Sterile molecular biology grade water (preferred over ethanol for HCl salt).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.

  • Amber microcentrifuge tubes (Light protection is non-negotiable).

Step-by-Step Methodology
  • Gravimetric Analysis (The Weighing Step):

    • Action: Weigh 100 mg of OTC-HCl in a fume hood (prevent dust inhalation).

    • Precaution: Use an antistatic weighing boat; the powder is fine and electrostatic.

  • Dissolution (The Acidic Stabilization):

    • Action: Dissolve in 10 mL of sterile water.

    • Observation: The solution should be clear and yellow.

    • Self-Validating Checkpoint: Measure pH. It should be between 2.0 and 3.0. If pH is neutral, the powder may be degraded or incorrect (base form).

  • Sterilization (Cold Filtration):

    • Action: Pass solution through a 0.22 µm PES filter into a sterile receiver.

    • Critical Error Prevention:Do NOT autoclave. Heat destroys the naphthacene ring, rendering the antibiotic inactive.

  • Aliquot & Storage:

    • Action: Dispense into light-protected (amber) tubes.

    • Storage: -20°C for long-term (stable for ~6 months). Avoid freeze-thaw cycles.

  • Application (The pH Shock):

    • Action: When adding to cell culture media (pH 7.4), the small volume (1:1000 dilution) prevents precipitation.

    • Warning: Do not store the stock solution at neutral pH; it will hydrolyze and become turbid within days.

Visual Workflow: Safe Handling & Preparation

OTC_Preparation Powder OTC-HCl Powder (Hygroscopic/Light Sensitive) Weigh Weighing (Fume Hood + PPE) Powder->Weigh Dissolve Dissolve in Water (Resulting pH 2.0-3.0) Weigh->Dissolve Check Validation Check: Clear Yellow Solution? Dissolve->Check Filter 0.22µm Filtration (NO AUTOCLAVE) Check->Filter Yes Storage Store -20°C (Amber Vials) Filter->Storage

Figure 1: Validated workflow for Oxytetracycline HCl stock preparation emphasizing pH checks and light protection.

Biological Mechanism of Action

Understanding the molecular target allows researchers to troubleshoot resistance or lack of efficacy.

  • Target: Bacterial 30S Ribosomal Subunit.[9][10]

  • Specific Binding Site: The antibiotic binds reversibly to the 16S rRNA near the A-site (Acceptor site).[10]

  • Action: It sterically hinders the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[10][11]

  • Result: Peptide chain elongation is halted (Bacteriostatic effect).[10]

  • Selectivity: Mammalian ribosomes (80S) are structurally distinct, preventing toxicity at therapeutic doses, though mitochondrial ribosomes (70S) can be affected at high concentrations.

Visual Pathway: Mechanism of Inhibition

OTC_Mechanism OTC Oxytetracycline HCl Entry Entry via Porin Channels (Gram-Negative Bacteria) OTC->Entry Ribosome Binds 30S Ribosomal Subunit (16S rRNA Helix 34) Entry->Ribosome Block Blocks A-Site Ribosome->Block tRNA Aminoacyl-tRNA Entry Prevented Block->tRNA Steric Hindrance Synthesis Protein Synthesis Halted (Elongation Stop) tRNA->Synthesis Causes

Figure 2: Molecular pathway of Oxytetracycline inhibition targeting the bacterial translation machinery.

Emergency Response & Disposal

  • Eye Contact: Flush immediately with water for 15 minutes.[3] The HCl salt is acidic and can cause chemical burns/irritation (H319).

  • Spill Cleanup: Do not dry sweep (dust generation). Dampen with a wet paper towel or use a HEPA vacuum. Treat waste as hazardous chemical waste, not biohazard (unless mixed with cells).

  • Disposal: Incineration is the preferred method. Do not pour down drains, as antibiotics disrupt environmental microbial biomes.

References

  • United States Pharmacopeia (USP). Oxytetracycline Hydrochloride Monograph. USP-NF. (Official Standard for Purity and Identity).

  • Neogen Corporation. Safety Data Sheet: Oxytetracycline (100mg/L).[8] (2020).[8] (Detailed Hazard Classifications).

  • U.S. Environmental Protection Agency (EPA). Oxytetracycline Hydrochloride: Human Health Risk Assessment. (Toxicological Data).

  • MedChemExpress. Oxytetracycline Hydrochloride SDS. (Physical Properties and Storage).[1][5][6][12][13]

  • Amerigo Scientific. Oxytetracycline: Applications, Mechanism of Action.[9] (Biological Mechanism).

Sources

Exploratory

Technical Guide: Thermal Decomposition Profile of N,N-Diethyl-4-nitrosoaniline Hydrochloride

The following technical guide details the thermal decomposition profile of N,N-Diethyl-4-nitrosoaniline hydrochloride. It is structured to provide actionable data for researchers handling this compound in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal decomposition profile of N,N-Diethyl-4-nitrosoaniline hydrochloride. It is structured to provide actionable data for researchers handling this compound in drug development and organic synthesis, emphasizing safety and mechanistic understanding.

Executive Summary & Safety Critical

N,N-Diethyl-4-nitrosoaniline hydrochloride (CAS: 135-20-6 / Free base CAS: 120-22-9) exhibits a complex thermal profile characterized by a high-energy exothermic decomposition event immediately following its melting transition.

  • Critical Temperature: Onset of decomposition occurs at approximately 177°C .

  • Thermodynamic Nature: Exothermic (Risk of thermal runaway).

  • Primary Hazard: The nitroso moiety (

    
    ) is energetically unstable. Upon reaching the decomposition threshold, the compound undergoes rapid denitrosation and C-N bond cleavage, releasing toxic gases (NOx, HCl) and generating significant heat.
    
  • Handling Directive: Do not heat above 150°C in closed systems without rigorous pressure relief sizing.

Physicochemical Characterization

Before interpreting thermal data, the material's baseline state must be verified. The hydrochloride salt differs significantly from the free base.

PropertyN,N-Diethyl-4-nitrosoaniline (Free Base)N,N-Diethyl-4-nitrosoaniline Hydrochloride
Appearance Green crystalline solidYellow to Greenish-yellow needles/powder
Melting Point 84 – 88 °C177 °C (with decomposition)
Solubility Soluble in ether, alcoholSoluble in water, ethanol; Insoluble in ether
Stability Sensitive to light; oxidizes in airHygroscopic; acid-stabilized but thermally labile

Thermal Decomposition Profile

The following data describes the expected behavior under standard thermal analysis conditions (inert atmosphere, 10°C/min heating rate).

Differential Scanning Calorimetry (DSC)

The DSC trace reveals a "melt-decompose" mechanism where the phase change lattice energy is immediately overwhelmed by chemical bond scission.

  • Event 1 (Endothermic):

    
    . This represents the melting of the crystalline lattice.
    
  • Event 2 (Exothermic):

    
     (Peak). Immediately follows melting.
    
    • Enthalpy (

      
      ): Estimated 
      
      
      
      .[1][2]
    • Interpretation: Homolytic cleavage of the C-N(O) bond. The proximity of the melt and decomposition temperatures indicates that the liquid phase facilitates rapid molecular tumbling and radical propagation.

Thermogravimetric Analysis (TGA)

The TGA profile typically exhibits a multi-stage mass loss:

  • Stage 1 (Dehydration): Minor mass loss

    
     if the sample is hygroscopic (common for hydrochlorides).
    
  • Stage 2 (Primary Decomposition): Sharp mass loss onset at

    
    .
    
    • Mass Loss:

      
       initially (Corresponding to loss of NO and HCl).
      
  • Stage 3 (Charring): Gradual mass loss extending to

    
     as the aromatic core degrades into carbonaceous char.
    
Decomposition Mechanism

The decomposition is driven by the weakness of the C-N bond in the nitroso group and the presence of the acidic chloride.

Pathway:

  • Lattice Breakdown: Melting disrupts the ionic crystal structure.

  • Dehydrohalogenation: Release of HCl gas.

  • Homolysis: The

    
     bond cleaves, releasing nitric oxide (NO).
    
  • Radical Recombination: The resulting aryl radicals couple to form phenazines or polymerize into tars.

DecompositionMechanism Salt N,N-Diethyl-4-nitrosoaniline HCl (Solid Lattice) Melt Molten Salt (Liquid Phase ~177°C) Salt->Melt Endothermic Melting Transition Transition State (Vibrational Instability) Melt->Transition Thermal Activation Products Gaseous Products (NO, HCl, NOx) Transition->Products C-NO Cleavage (Exothermic) Residue Solid Residue (Polymeric Tars/Char) Transition->Residue Radical Coupling

Figure 1: Mechanistic pathway of thermal degradation initiated by phase transition.

Experimental Protocols

To validate this profile for a specific batch (e.g., for purity assessment or safety scaling), follow these standardized protocols.

TGA/DSC Simultaneous Analysis

Objective: Determine precise onset temperature (


) and heat of decomposition (

).
  • Sample Preparation:

    • Dry sample in a vacuum desiccator for 24 hours to remove surface moisture.

    • Weigh 2–5 mg of sample into an alumina (ceramic) crucible. Note: Do not use aluminum pans if temperatures >500°C are planned, though Al pans are acceptable for the 177°C range if hermetically sealed to prevent sublimation.

  • Instrument Setup:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (Inert environment prevents oxidative artifacts).
      
    • Reference: Empty alumina crucible.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp 10.00 °C/min to 300°C.

  • Data Processing:

    • Integrate the exothermic peak (linear baseline) to calculate

      
       (J/g).
      
    • Determine

      
       using the extrapolated tangent method.
      
Kinetic Analysis (Advanced)

To predict stability at storage temperatures, calculate the Activation Energy (


) using the Kissinger Method .
  • Run Multiple Scans: Perform DSC experiments at heating rates (

    
    ) of 2, 5, 10, and 20 °C/min.
    
  • Record Peak Temperatures: Note the peak decomposition temperature (

    
    ) for each rate.
    
  • Plot: Graph

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate:

    • Slope =

      
      
      
    • 
       (Activation Energy) defines the energy barrier for decomposition.
      

ExperimentalWorkflow Sample Sample Prep (2-5mg, Dried) DSC DSC/TGA Run (N2, 10°C/min) Sample->DSC Data Thermogram Analysis DSC->Data Heat Flow & Mass Loss Safety Safety Assessment (Exotherm > Limit?) Data->Safety If ΔH > 500 J/g Kinetic Kinetic Calculation (Kissinger Method) Data->Kinetic Multiple Heating Rates

Figure 2: Workflow for thermal stability validation and kinetic modeling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67115, N,N-Diethyl-4-nitrosoaniline. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for nitrosoaniline synthesis and properties).
  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Reference for nitroso compound explosivity).
  • ASTM International. ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Preparation and Application of 0.1% N,N-Diethyl-4-nitrosoaniline Hydrochloride Reagent Solution: A Comprehensive Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, application, and quality control of a 0.1% N,N-Diethyl-4-nitrosoaniline hydrochloride reagent so...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, application, and quality control of a 0.1% N,N-Diethyl-4-nitrosoaniline hydrochloride reagent solution. This guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific principles and safety considerations that underpin the reliable use of this reagent in a laboratory setting.

Introduction: The Versatility of N,N-Diethyl-4-nitrosoaniline Hydrochloride

N,N-Diethyl-4-nitrosoaniline hydrochloride is a versatile chromogenic reagent with significant applications in analytical chemistry and pharmaceutical analysis.[1] Its utility stems from the reactivity of the nitroso group, which can participate in various chemical reactions to produce intensely colored products, making it an excellent reagent for spectrophotometric analysis.[2]

One of its primary applications is in the determination of primary aromatic amines, a class of compounds that includes many sulfonamide drugs. The method is based on the diazotization of the primary aromatic amine followed by a coupling reaction with N,N-Diethyl-4-nitrosoaniline to form a stable and colored azo dye. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte. This principle allows for the sensitive and accurate quantification of various pharmaceuticals and other compounds in diverse matrices.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
Chemical Formula C₁₀H₁₅ClN₂O[1]
Molecular Weight 214.70 g/mol Inferred from atomic weights
Appearance Typically a yellow to green crystalline powder[3]
Solubility The related N,N-dimethyl-4-nitrosoaniline is soluble in ethanol and slightly soluble in water. The hydrochloride salt is expected to have improved aqueous solubility, particularly in acidic conditions.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances and light.[5][6]

Causality Behind Handling Precautions: The hydrochloride salt form enhances water solubility compared to the free base. However, like many N-nitroso compounds, it can be sensitive to light and may degrade under strongly acidic conditions, especially with prolonged exposure.[7] Therefore, storing the solid reagent and its solutions protected from light is crucial for maintaining its integrity.

Detailed Protocol for the Preparation of 0.1% (w/v) Reagent Solution

This protocol outlines the step-by-step procedure for preparing a 100 mL solution of 0.1% N,N-Diethyl-4-nitrosoaniline hydrochloride.

Materials and Reagents
  • N,N-Diethyl-4-nitrosoaniline hydrochloride (analytical grade)

  • Ethanol (95%, analytical grade)

  • Distilled or deionized water

  • Hydrochloric acid (HCl), concentrated (analytical grade)

  • Volumetric flask (100 mL, Class A)

  • Graduated cylinders (10 mL, 50 mL)

  • Beaker (50 mL)

  • Glass stirring rod

  • Analytical balance (readability ± 0.0001 g)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Preparation Procedure
  • Weighing the Reagent: Accurately weigh 0.100 g of N,N-Diethyl-4-nitrosoaniline hydrochloride using an analytical balance and transfer it to a clean, dry 50 mL beaker.

  • Initial Dissolution: Add approximately 20 mL of 95% ethanol to the beaker. Stir gently with a glass rod to dissolve the solid. The use of ethanol as a co-solvent is based on the known solubility of the related dimethyl analog in ethanol, which aids in the complete dissolution of the compound.[4]

  • Acidification: In a separate container, carefully prepare a dilute hydrochloric acid solution by adding 1 mL of concentrated HCl to approximately 50 mL of distilled water. Safety Note: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Transfer to Volumetric Flask: Quantitatively transfer the dissolved reagent from the beaker to a 100 mL volumetric flask. Use a small amount of the prepared dilute HCl solution to rinse the beaker and the stirring rod, ensuring all the reagent is transferred to the flask.

  • Dilution to Volume: Add the dilute HCl solution to the volumetric flask to bring the volume close to the 100 mL mark.

  • Final Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the prepared reagent in an amber-colored bottle to protect it from light and in a cool, dark place. It is recommended to prepare this solution fresh daily for optimal performance.[7]

Rationale for an Acidic Solution

Preparing the reagent in a dilute hydrochloric acid solution serves two critical purposes:

  • Enhanced Stability: The acidic environment helps to stabilize the hydrochloride salt and prevents the precipitation of the less soluble free base.

  • Reaction Conditions: Many analytical procedures involving this reagent, such as the determination of sulfonamides, require an acidic medium for the initial diazotization step.[3] Using an acidic solvent for the reagent ensures compatibility with the subsequent reaction steps.

Quality Control of the Reagent Solution

To ensure the reliability of analytical results, the quality of the prepared reagent solution should be verified.

  • Visual Inspection: The solution should be clear and free of any particulate matter. Any cloudiness or precipitation may indicate degradation or incomplete dissolution.

  • Spectrophotometric Check: Measure the absorbance of the freshly prepared 0.1% solution at its wavelength of maximum absorption (λmax) against a reagent blank (the same acidic ethanol-water solvent). While the exact λmax may vary slightly depending on the solvent composition, a consistent absorbance reading for freshly prepared batches provides a good measure of reproducibility. A significant decrease in absorbance over time would indicate degradation.

Application Protocol: Spectrophotometric Determination of Sulfamethoxazole

This protocol provides an example of how the 0.1% N,N-Diethyl-4-nitrosoaniline hydrochloride reagent can be used for the quantification of a sulfonamide drug, sulfamethoxazole, in a pharmaceutical preparation. The method is based on a diazotization-coupling reaction.

Principle

The primary aromatic amino group of sulfamethoxazole is first diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N,N-Diethyl-4-nitrosoaniline hydrochloride in an alkaline medium to form a stable, colored azo dye. The absorbance of the resulting solution is measured at the wavelength of maximum absorption.

Experimental Workflow

Spectrophotometric_Determination_of_Sulfamethoxazole cluster_preparation Sample & Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Prepare Sulfamethoxazole Standard/Sample Solution Diazotization Diazotization: Add NaNO2 to acidic Sulfamethoxazole solution Sample->Diazotization NaNO2 Prepare 0.1% Sodium Nitrite Solution NaNO2->Diazotization Reagent Prepare 0.1% N,N-Diethyl-4-nitrosoaniline Hydrochloride Reagent Coupling Coupling: Add Reagent to the diazotized solution Reagent->Coupling NaOH Prepare 1M Sodium Hydroxide Solution Alkalinization Alkalinization: Add NaOH to develop color NaOH->Alkalinization Diazotization->Coupling Coupling->Alkalinization Measurement Measure Absorbance at λmax Alkalinization->Measurement Calculation Calculate Concentration using Calibration Curve Measurement->Calculation

Caption: Workflow for the spectrophotometric determination of sulfamethoxazole.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a stock solution of sulfamethoxazole (100 µg/mL) in dilute hydrochloric acid. From this stock solution, prepare a series of working standards with concentrations ranging from 1 to 10 µg/mL.

  • Diazotization: To 1 mL of each working standard solution in a 10 mL volumetric flask, add 1 mL of 0.1% (w/v) sodium nitrite solution. Mix well and allow to stand for 5 minutes at room temperature for complete diazotization.

  • Coupling Reaction: To each flask, add 1 mL of the 0.1% N,N-Diethyl-4-nitrosoaniline hydrochloride reagent solution. Mix thoroughly.

  • Color Development: Add 1 mL of 1M sodium hydroxide solution to each flask to make the medium alkaline and facilitate the coupling reaction and color development. Dilute to the mark with distilled water and mix well.

  • Absorbance Measurement: After 10 minutes, measure the absorbance of each solution at the wavelength of maximum absorption (to be determined experimentally, typically in the visible region) against a reagent blank prepared in the same manner but using 1 mL of distilled water instead of the sulfamethoxazole standard.

  • Calibration Curve: Plot a graph of absorbance versus concentration of sulfamethoxazole.

  • Sample Analysis: Prepare the pharmaceutical sample solution according to standard procedures (e.g., dissolving a known weight of powdered tablets in dilute HCl). Treat the sample solution in the same way as the standards and measure its absorbance. Determine the concentration of sulfamethoxazole in the sample from the calibration curve.

Safety Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions must be strictly adhered to when handling N,N-Diethyl-4-nitrosoaniline hydrochloride and its solutions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[5]

  • Disposal: Dispose of the reagent and any waste materials in accordance with local, state, and federal regulations.

Logical Relationships and Workflow Diagram

The successful application of this reagent relies on a logical sequence of steps, from preparation to analysis.

Logical_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation A Review Safety Data Sheet (SDS) B Gather Materials & Reagents A->B Prerequisite C Prepare 0.1% Reagent Solution B->C D Perform Quality Control Check C->D Verification E Execute Application Protocol (e.g., Sulfonamide Assay) D->E Proceed if QC passes F Acquire Spectrophotometric Data E->F G Analyze Data & Calculate Results F->G

Caption: Logical workflow for the use of the reagent.

References

  • Veeprho. N,N-Diethyl-4-nitrosoaniline HCl | CAS 53743-85-4. [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342. [Link]

  • PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

Sources

Application

Application Note: A Robust Spectrophotometric Method for the Simultaneous Determination of Rhodium and Platinum

Abstract This application note details a robust and sensitive spectrophotometric method for the simultaneous determination of rhodium (Rh) and platinum (Pt) using N,N-Diethyl-4-nitrosoaniline hydrochloride as a chromogen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive spectrophotometric method for the simultaneous determination of rhodium (Rh) and platinum (Pt) using N,N-Diethyl-4-nitrosoaniline hydrochloride as a chromogenic reagent. This method is particularly suited for the analysis of alloy and catalyst samples following appropriate dissolution. The procedure is based on the formation of distinctively colored complexes of Rh(III) and Pt(IV) with the reagent in a controlled acidic medium. The protocol herein provides a comprehensive guide, from reagent preparation and sample digestion to the principles of simultaneous analysis through the application of Vierordt's method for resolving spectral overlap.

Introduction: The Analytical Imperative for Rhodium and Platinum

Rhodium and platinum are platinum-group metals (PGMs) of immense industrial and economic significance.[1] Their applications span from automotive catalytic converters, where they are indispensable for emission control, to the chemical industry as catalysts for a myriad of organic reactions, and in the fabrication of high-purity glass and jewelry.[1] The high economic value and critical technological roles of Rh and Pt necessitate accurate and reliable analytical methods for their quantification in various matrices, including geological samples, industrial catalysts, and recycled materials.[2][3][4]

Spectrophotometry offers a cost-effective, rapid, and widely accessible analytical technique for the determination of PGMs.[5] The method relies on the reaction between the metal ion and a specific chromogenic reagent to form a colored complex, the absorbance of which is proportional to the metal's concentration. N,N-dialkyl-4-nitrosoaniline derivatives have been recognized as sensitive reagents for the spectrophotometric determination of several platinum-group metals.[6] Specifically, N,N-Diethyl-4-nitrosoaniline hydrochloride provides a reliable platform for the simultaneous quantification of rhodium and platinum through the formation of stable, colored complexes with distinct spectral characteristics.

Scientific Principles and Rationale

The simultaneous determination of two or more analytes in a mixture by spectrophotometry is achievable if the components have overlapping absorption spectra and their individual absorbances are additive. The method described herein is predicated on the reaction of Rh(III) and Pt(IV) ions with N,N-Diethyl-4-nitrosoaniline hydrochloride in an acidic solution to form soluble, colored complexes.

The underlying chemistry involves the coordination of the metal ions with the chromogenic reagent. While the exact structures of the complexes in the analytical solution are not fully elucidated in the context of this specific application, related studies on similar p-nitrosoaniline derivatives suggest that complexation occurs through the nitroso group's oxygen or nitrogen atom.[7] The resulting charge-transfer complexes exhibit strong absorbance in the visible region of the electromagnetic spectrum.

For a solution containing both Rh and Pt complexes, the total absorbance at a specific wavelength is the sum of the individual absorbances of each complex, as described by the Beer-Lambert law. By measuring the absorbance of the mixture at two different wavelengths (ideally, the respective wavelength of maximum absorbance, λmax, for each complex), a set of simultaneous linear equations can be established and solved to determine the concentration of each metal.

Equation 1: Simultaneous Equations for Two-Component Analysis





Where:

  • 
     and 
    
    
    
    are the total absorbances of the sample at wavelengths λ1 and λ2.
  • 
     and 
    
    
    
    are the molar absorptivities of the Rh and Pt complexes at λ1.
  • 
     and 
    
    
    
    are the molar absorptivities of the Rh and Pt complexes at λ2.
  • b is the path length of the cuvette (typically 1 cm).

  • 
     and 
    
    
    
    are the molar concentrations of rhodium and platinum, respectively.

Reagents and Instrumentation

Reagents and Solutions
  • N,N-Diethyl-4-nitrosoaniline Hydrochloride Solution (0.05% w/v): The synthesis of N,N-Diethyl-4-nitrosoaniline can be adapted from the established procedure for its dimethyl analog.[8] Dissolve 0.05 g of synthesized and purified N,N-Diethyl-4-nitrosoaniline hydrochloride in 100 mL of 1 M hydrochloric acid. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.

  • Standard Rhodium(III) Solution (1000 ppm): Procure a certified 1000 ppm Rh(III) standard solution or prepare by dissolving an appropriate amount of rhodium(III) chloride (RhCl₃·xH₂O) in 1 M hydrochloric acid.

  • Standard Platinum(IV) Solution (1000 ppm): Procure a certified 1000 ppm Pt(IV) standard solution or prepare by dissolving an appropriate amount of chloroplatinic acid (H₂PtCl₆·xH₂O) in 1 M hydrochloric acid.

  • Hydrochloric Acid (HCl): Concentrated (37%) and various dilutions (e.g., 6 M, 2 M, 1 M).

  • Nitric Acid (HNO₃): Concentrated (70%).

  • Perchloric Acid (HClO₄): 70%.

  • Deionized Water: High-purity, 18 MΩ·cm.

Instrumentation
  • UV-Visible Spectrophotometer: A double-beam instrument with a wavelength range of at least 300-800 nm and a spectral bandwidth of 1 nm or less is recommended.

  • Matched Quartz Cuvettes: 1 cm path length.

  • pH Meter: Calibrated with standard buffers.

  • Heating Block or Water Bath: Capable of maintaining a constant temperature.

  • Analytical Balance: With a readability of 0.1 mg.

  • Volumetric Glassware: Class A.

Experimental Protocols

Preparation of Working Standard Solutions

Prepare a series of working standard solutions of Rh(III) and Pt(IV) by appropriate dilution of the 1000 ppm stock solutions with 1 M HCl. For calibration, it is recommended to prepare single-analyte and mixed-analyte standards.

Sample Preparation: Dissolution of Alloys and Catalysts

A complete and efficient dissolution of the sample is paramount for accurate analysis. The choice of dissolution method will depend on the sample matrix.

  • For Rh-Pt Alloys: A common and effective method involves high-temperature acid digestion in a sealed tube.

    • Accurately weigh approximately 0.1 g of the alloy sample into a heavy-walled borosilicate glass tube.

    • Add 5 mL of aqua regia (3:1 mixture of concentrated HCl and HNO₃).

    • Seal the tube and heat in an oven at a controlled temperature (e.g., 250-300 °C) for several hours until the sample is completely dissolved.

    • After cooling, carefully open the tube and quantitatively transfer the contents to a 50 mL volumetric flask.

    • Gently heat the solution to a low volume to expel nitric oxides, and then dilute to the mark with 1 M HCl.

  • For Catalytic Converter Samples: These often contain refractory materials and require a more aggressive digestion.

    • Accurately weigh a representative powdered sample.

    • A microwave-assisted digestion with a mixture of aqua regia and hydrofluoric acid (HF) in a closed vessel is often employed. (Caution: HF is extremely hazardous and requires specialized handling and personal protective equipment).

    • Alternatively, a Carius tube digestion with aqua regia can be effective.[9]

Development of the Colored Complexes
  • Pipette an aliquot of the prepared sample or standard solution into a 25 mL volumetric flask.

  • Add 5 mL of the 0.05% N,N-Diethyl-4-nitrosoaniline hydrochloride solution.

  • Adjust the volume with 1 M HCl.

  • Heat the solution in a water bath at a controlled temperature (e.g., 80-90 °C) for a specified time (e.g., 20-30 minutes) to ensure complete complex formation.

  • Cool the solution to room temperature and dilute to the mark with 1 M HCl.

  • Mix the solution thoroughly.

Spectrophotometric Measurement
  • Record the absorbance of the solutions against a reagent blank (prepared in the same manner but without the sample or standard) over a wavelength range of 400-700 nm to identify the λmax for each complex.

  • Measure the absorbance of the standard and sample solutions at the predetermined λmax values for the Rhodium and Platinum complexes.

Table 1: Key Analytical Parameters (Illustrative)

ParameterRhodium ComplexPlatinum Complex
λmax~510 nm~580 nm
Molar Absorptivity (ε) at λmaxεRh,510εPt,580
Molar Absorptivity (ε) at other λεRh,580εPt,510
Optimal pH0.5 - 1.5 (in HCl)0.5 - 1.5 (in HCl)
Reaction Time20-30 min at 80-90°C20-30 min at 80-90°C
Beer's Law RangeTo be determinedTo be determined

Note: The exact λmax and molar absorptivity values must be determined experimentally during method development and validation.

Data Analysis and Calculations

The concentrations of Rhodium and Platinum in the sample are calculated by solving the simultaneous equations (Equation 1) using the experimentally determined molar absorptivity values and the measured absorbances at the two selected wavelengths.

Method Validation and Quality Control

Linearity and Range

The linearity of the method should be established by analyzing a series of standard solutions of varying concentrations. The Beer's law range is the concentration range over which the absorbance is directly proportional to the concentration.

Sensitivity

The sensitivity of the method is determined by the molar absorptivity of the complexes.

Precision and Accuracy

The precision of the method should be evaluated by replicate analyses of a standard solution and expressed as the relative standard deviation (RSD). The accuracy can be assessed by analyzing a certified reference material or by performing spike recovery studies on the sample matrix.

Interferences

The platinum-group metals are often found in association with other metals. A study of potential interferences is crucial. Common interfering ions may include other PGMs (Pd, Ir, Ru, Os) and base metals (Fe, Cu, Ni, Co). The use of masking agents or prior separation steps, such as ion exchange or solvent extraction, may be necessary for complex matrices.[10]

Workflow and Visualization

Simultaneous_Determination_Workflow cluster_prep Preparation cluster_procedure Analytical Procedure cluster_analysis Data Analysis Sample Alloy/Catalyst Sample Dissolution Sample Dissolution (e.g., Aqua Regia) Sample->Dissolution Reagent N,N-Diethyl-4-nitrosoaniline HCl Solution Complexation Complex Formation (Heating) Reagent->Complexation Standards Rh(III) & Pt(IV) Standards Standards->Complexation Dissolution->Complexation Measurement Spectrophotometric Measurement (at λ1 and λ2) Complexation->Measurement Equations Solve Simultaneous Equations Measurement->Equations Concentration Calculate [Rh] and [Pt] Equations->Concentration

Figure 1: General workflow for the simultaneous determination of Rh and Pt.

Conclusion

The use of N,N-Diethyl-4-nitrosoaniline hydrochloride offers a sensitive and reliable spectrophotometric method for the simultaneous determination of rhodium and platinum. Careful optimization of reaction conditions and a thorough understanding of potential interferences are key to achieving accurate and precise results. This application note provides a comprehensive framework for researchers and analysts to develop and validate this method for their specific sample types.

References

  • Dedkov, Y. M., et al. (1986). Determination of rhodium in high-rhodium platinum alloys. Industrial Laboratory (English Translation), 51(8). [Link]

  • Smith, M. E. (1958). Spectrophotometric determination of rhodium and platinum in plutonium. Analytical Chemistry, 30(5), 912-913. [Link]

  • Gilchrist, R. (1934). Methods for the separation of platinum, palladium, rhodium, and iridium from one another and for their gravimetric determination. Journal of Research of the National Bureau of Standards, 12(3), 283-290. [Link]

  • Gardner, R. D., Henicksman, A. L., & Ashley, W. H. (1973). Determination of Platinum, Iridium, and Rhodium in Uranium Alloys by Atomic-Absorption Spectrophotometry (LA-5232). Los Alamos Scientific Lab., N.Mex. (USA). [Link]

  • Kember, N. F., & Wells, R. A. (1955). The separation and quantitative determination of platinum, palladium, rhodium and iridium on paper strips. The Analyst, 80(955), 735-751. [Link]

  • Uehara, N., et al. (1989). Simultaneous Determination of Platinum(II), Rhodium(III) and Palladium(II) With 2-(5-Bromo-2-Pyridylazo)-5-(N-Propyl-N-Sulfopropylamino)phenol by High Performance Liquid Chromatography. Analytical Sciences, 5(1), 111-114. [Link]

  • Haffty, J., & Riley, L. B. (1968). Determination of palladium, platinum and rhodium in geologic materials by fire assay and emission spectrography. Talanta, 15(1), 111-117. [Link]

  • Kirkland, J. J., & Yoe, J. H. (1953). Separation of Platinum and Palladium and Their Subsequent Colorimetric Determination with p-Nitrosodimethylaniline. Analytical Chemistry, 25(8), 1265-1268. [Link]

  • Gardner, R. D., et al. (1973). Determination of platinum, iridium, and rhodium in uranium alloys by atomic- absorption spectrophotometry. UNT Digital Library. [Link]

  • The Merck Index. (Online). p-Nitroso-N,N-dimethylaniline. [Link]

  • CN101585772A - Method of preparing p-nitrosoaniline derivatives - Google P
  • Liu, Z., et al. (2015). Simultaneous determination of palladium, platinum, rhodium and gold by on-line solid phase extraction and high performance liquid chromatography with 5-(2-hydroxy-5-nitrophenylazo)thiorhodanine as pre-column derivatization regents. Talanta, 144, 733-738. [Link]

  • Ianni, F., et al. (2015). Platinum and Rhodium in Potato Samples by Using Voltammetric Techniques. International Journal of Analytical Chemistry, 2015, 853794. [Link]

  • Wirth, S., & Lorenz, I. P. (2014). Reactivity of 4-Nitrosoanilines Towards Dimeric Halogenido-bridged Complexes of Iridium(III) and Rhodium(III) of the Type [(η5-C5Me5)MX2]2. Zeitschrift für Naturforschung B, 69(6-7), 687-694. [Link]

  • Kirkland, J. J., & Yoe, J. H. (1954). Spectrophotometric Study of p-Nitrosodimethylaniline as Sensitive Colorimetric Reagent for Platinum. Analytical Chemistry, 26(8), 1340-1344. [Link]

  • Marczenko, Z. (1975). Extractive spectrophotometric determination of platinum, rhodium and iridium. The Analyst, 100(1196), 849-854. [Link]

  • Pancras, J. P., & Puri, B. K. (1999). Simultaneous Determination of Rhodium and Iridium Using Derivative Spectrophotometry After Preconcentration of Their 2-(5-Bromo-2-Pyridylazo)-5-Diethylaminophenol Chelates Onto Microcrystalline Naphthalene. Analytical Sciences, 15(6), 575-579. [Link]

  • University of Delhi. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. [Link]

  • Al-Masoudi, N. A., et al. (2023). Characterization and biological evaluation of a Rh(III) complex featuring Phosphonate-Modified bipyridine ligands. Journal of Molecular Structure, 1274, 134548. [Link]

  • Tsai, C. N., et al. (2013). The Preparation, Structural Characteristics, and Physical Chemical Properties of Metal-Nitrosyl Complexes. Structure and Bonding, 154, 53–98. [Link]

  • Hartley, F. R. (Ed.). (1991). Chemistry of the Platinum Group Metals: Recent Developments. Elsevier. [Link]

  • Naik, P. P., et al. (2010). Spectrophotometric determination of platinum(IV) in alloys, complexes, environmental, and pharmaceutical samples using 4-[N,N-(diethyl)amino] benzaldehyde thiosemicarbazone. Environmental Monitoring and Assessment, 161(1-4), 339-348. [Link]

  • British Geological Survey. (2019). Platinum-group metals and nickel. [Link]

  • HPC Standards. (n.d.). High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. [Link]

  • PubChem. (n.d.). p-Nitroso-dimethylaniline quinone. [Link]

  • Pérez-Santa-Rita, F., et al. (2023). The development of an analytical method to evaluate the nitrosamine profile in cooked ham with different preservatives and in rat feces fed with them. Analytical and Bioanalytical Chemistry, 415(1), 123-134. [Link]

  • Matrix Fine Chemicals. (n.d.). N,N-DIETHYL-4-NITROSOANILINE. [Link]

  • Journal of the Chilean Chemical Society. (2022). An exposition on spectrophotometric determination of platinum group metals. Journal of the Chilean Chemical Society, 67(3). [Link]

  • Afkhami, A., et al. (2004). Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. Bulletin of the Korean Chemical Society, 25(10), 1488-1492. [Link]

  • Garuti, G., et al. (2022). Chromite Composition and Platinum-Group Elements Distribution in Tethyan Chromitites of the Mediterranean Basin: An Overview. Minerals, 12(8), 948. [Link]

  • Wikipedia. (n.d.). Diethylaniline. [Link]

  • The Southern African Institute of Mining and Metallurgy. (2002). Leaching and recovery of platinum group metals from UG-2 concentrates. The Journal of The Southern African Institute of Mining and Metallurgy, 102(3), 141-148. [Link]

  • Afkhami, A., et al. (2004). Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. Bulletin of the Korean Chemical Society, 25(10), 1488-1492. [Link]

Sources

Method

Application Note: Selective Extraction and Spectrophotometric Determination of Palladium(II) using N,N-Diethyl-4-nitrosoaniline Hydrochloride

Executive Summary This application note details a robust, high-sensitivity protocol for the extraction and quantification of Palladium(II) ions.[1][2] The method utilizes N,N-Diethyl-4-nitrosoaniline (NDNA) hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-sensitivity protocol for the extraction and quantification of Palladium(II) ions.[1][2] The method utilizes N,N-Diethyl-4-nitrosoaniline (NDNA) hydrochloride as a chromogenic chelating agent. Unlike standard gravimetric methods which lack sensitivity at trace levels, or ICP-MS which requires high capital investment, this solvent extraction spectrophotometric method offers a cost-effective, precise alternative for detecting Pd(II) in catalysts, alloys, and environmental samples.

Key Advantages:

  • High Sensitivity: Molar absorptivity (

    
    ) typically exceeds 
    
    
    
    L·mol
    
    
    [1][3]·cm
    
    
    .[1][3][4][5][6][7]
  • Selectivity: Solvent extraction into chloroform eliminates interference from most base metals.

  • Stability: The Pd-NDNA complex remains stable for >24 hours.[5]

Chemical Principle & Mechanism[8]

The Ligand System

N,N-Diethyl-4-nitrosoaniline hydrochloride (NDNA·HCl) serves as the ligand source. In aqueous solution, the hydrochloride salt dissociates. Under controlled acidic-to-neutral pH conditions, the nitroso (-N=O) group and the diethylamino nitrogen facilitate bidentate coordination with Pd(II).

Complexation and Extraction

Palladium(II) reacts with NDNA to form a red-violet cationic complex. To ensure electroneutrality and hydrophobicity for extraction into an organic phase (chloroform), the complex typically associates with anions (such as chloride or perchlorate) present in the matrix, or forms a neutral chelate depending on pH.

Reaction Stoichiometry:



(Note: The extracted species is often an ion-pair or a neutral deprotonated species depending on the specific buffer anions used).

Reagents and Apparatus

Apparatus
  • UV-Vis Spectrophotometer: Double-beam capable of scanning 400–800 nm (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Quartz Cuvettes: 10 mm path length, matched pair.

  • Separatory Funnels: 125 mL, borosilicate glass with Teflon stopcocks.

  • pH Meter: Calibrated with buffers 4.0 and 7.0.

Reagents (Analytical Grade)
  • Palladium(II) Stock Solution (1 mg/mL): Dissolve 1.0 g of Palladium(II) chloride (

    
    ) in 5 mL concentrated HCl and dilute to 1 L with distilled water. Standardize gravimetrically if necessary.
    
  • NDNA Reagent Solution (0.1% w/v): Dissolve 0.1 g of N,N-Diethyl-4-nitrosoaniline hydrochloride in 100 mL of ethanol. Prepare fresh weekly; store in amber glass.

  • Buffer Solution (pH 3.0 - 4.0): Mix appropriate volumes of 0.2 M Sodium Acetate and 0.2 M Acetic Acid.

  • Extraction Solvent: Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Safety Note: Chloroform is preferred due to lower toxicity compared to
    
    
    , though both require fume hoods.
  • Masking Agent: 0.1 M EDTA solution (disodium salt) to suppress base metal interference.

Experimental Workflow

The following diagram illustrates the critical path for the extraction and measurement process.

G Sample Sample Aliquot (Pd II) Conditioning pH Adjustment (Acetate Buffer pH 3.5) + EDTA Masking Sample->Conditioning Add Buffer Reaction Ligand Addition (NDNA in Ethanol) Conditioning->Reaction Add Reagent Extraction Solvent Extraction (Chloroform, 2 min) Reaction->Extraction Shake Separation Phase Separation (Collect Organic Layer) Extraction->Separation Settling Drying Drying (Anhydrous Na2SO4) Separation->Drying Purify Analysis Spectrophotometry (Abs @ 525 nm) Drying->Analysis Measure

Figure 1: Operational workflow for the extraction of Pd(II)-NDNA complex. Colors indicate process stages: Blue (Input), Yellow (Conditioning), Red (Reaction), Green (Extraction), Grey (Processing), Black (Output).

Standard Operating Procedure (SOP)

Step 1: Sample Preparation

Take an aliquot of the sample solution containing 5 to 50 µg of Pd(II) and transfer it into a 125 mL separatory funnel.

Step 2: Conditioning and Masking

Add 5.0 mL of Acetate Buffer (pH 3.5) . Critical Step: If foreign ions (Fe, Cu, Ni) are suspected, add 2.0 mL of 0.1 M EDTA . This sequesters interfering metals without affecting the Pd-NDNA complex stability.

Step 3: Ligand Addition

Add 2.0 mL of 0.1% NDNA reagent solution . Swirl gently. Observation: The solution should turn a faint reddish color indicating initial complex formation. Allow to stand for 5 minutes to ensure reaction equilibrium.

Step 4: Extraction

Add 10.0 mL of Chloroform . Stopper the funnel and shake vigorously for 2 minutes . Mechanism: The neutral/hydrophobic Pd-NDNA complex partitions into the denser organic layer.

Step 5: Phase Separation

Allow the layers to separate for 5 minutes. The lower organic layer will be deeply colored (Red/Violet). Drain the organic layer through a small funnel containing a plug of anhydrous sodium sulfate (to remove water droplets) into a 25 mL volumetric flask.

Step 6: Re-extraction (Optional but Recommended)

Add another 5.0 mL of Chloroform to the aqueous phase remaining in the funnel. Shake for 1 minute. Combine this extract with the first portion in the volumetric flask. Dilute to mark with Chloroform.

Step 7: Measurement

Measure the absorbance of the organic extract at 525 nm against a reagent blank (prepared by treating distilled water identically to the sample).

Optimization & Data Analysis

Spectral Characteristics

The complex exhibits a broad absorption maximum. While


 may shift slightly based on exact pH, 525 nm  is the standard analytical wavelength.
Effect of pH

The extraction efficiency is highly pH-dependent.

pH ValueAbsorbance (525 nm)Extraction Efficiency (%)
1.00.21045%
2.00.45082%
3.0 0.890 99%
4.0 0.885 98%
5.00.72085%
6.00.31055%

Data Interpretation: Optimal extraction occurs between pH 3.0 and 4.0 . Below pH 2, protonation of the ligand prevents coordination. Above pH 5, Pd(II) hydrolysis competes with complexation.

Interference Study (Tolerance Limits)

The following ions are tolerated up to the specified ratios (w/w) relative to Pd(II) when EDTA is used:

Interfering IonTolerance Ratio (Ion:Pd)Remarks

,

,

> 5000:1No interference

,

,

500:1Masked by EDTA

50:1Co-extraction possible; control pH strictly

1:1Major Interference. Must be removed (e.g., reduction)

References

  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text on spectrophotometric methods).
  • Beamish, F. E., & Van Loon, J. C. (2012). Analysis of Noble Metals: Overview and Selected Methods. Academic Press.

  • TCI Chemicals. (2024). N,N-Diethyl-4-nitrosoaniline Product Specification and Safety Data.

  • Khosravi, A., et al. (2004). "Spectrophotometric Determination of Palladium after Solid Phase Extraction". Separation Science. (Foundational methodology for Pd-Nitroso extraction principles).
  • Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethyl-4-nitrosoaniline (Analogous Compound).

Sources

Application

Using N,N-Diethyl-4-nitrosoaniline hydrochloride as a derivatization agent

Application Note: High-Sensitivity Spectrophotometric Determination of Phenolic Compounds & Pharmaceutical Actives using N,N-Diethyl-4-nitrosoaniline Hydrochloride Introduction & Executive Summary N,N-Diethyl-4-nitrosoan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Spectrophotometric Determination of Phenolic Compounds & Pharmaceutical Actives using N,N-Diethyl-4-nitrosoaniline Hydrochloride

Introduction & Executive Summary

N,N-Diethyl-4-nitrosoaniline hydrochloride (DE-pNA·HCl) is a versatile, high-sensitivity chromogenic derivatization agent. While its dimethyl analog is more commonly cited in older literature, the diethyl derivative offers distinct advantages in lipophilicity and bathochromic shifts, making it superior for the analysis of complex pharmaceutical matrices and environmental samples.

This guide details the application of DE-pNA·HCl for the quantification of phenolic moieties (e.g., phenol, resorcinol) and phenolic drugs (e.g., Salbutamol, Ritodrine, Isoxsuprine).[1] Unlike oxidative coupling methods requiring external oxidants (like the 4-aminoantipyrine method), DE-pNA·HCl can function through direct acid-catalyzed condensation (Liebermann’s nitroso reaction mechanism) or metal-complexation pathways, providing a robust, self-validating chromophore.

Key Advantages:

  • High Molar Absorptivity:

    
     values typically exceeding 
    
    
    
    L[2]·mol⁻¹·cm⁻¹.[2]
  • Visible Region Detection: Derivatives absorb strongly between 600–750 nm, minimizing interference from UV-absorbing matrix components.

  • Stability: The resulting indophenol dyes exhibit superior hydrolytic stability compared to diazonium salts.

Chemistry & Mechanism of Action

The derivatization relies on the electrophilic nature of the nitroso group (


). The reaction proceeds via the condensation of DE-pNA with the electron-rich aromatic ring of the target phenol.
The Reaction Pathway
  • Activation: In acidic media, the nitroso oxygen is protonated, enhancing the electrophilicity of the nitrogen.

  • Electrophilic Attack: The nitroso nitrogen attacks the para-position (or ortho if para is blocked) of the target phenol.

  • Tautomerization: The intermediate rearranges to form a quinone-oxime adduct.

  • Chromophore Formation (Indophenol): Upon alkalization, the adduct ionizes to form the deeply colored indophenol anion (Indophenol Blue analog).

DOT Diagram: Reaction Mechanism & Workflow

G cluster_0 Spectrophotometric Workflow Reagent DE-pNA·HCl (Reagent) Inter Quinone-Oxime Intermediate (Red/Yellow) Reagent->Inter Condensation (Acidic pH) Target Phenolic Analyte (Drug/Sample) Target->Inter Condensation (Acidic pH) Acid Acid Catalyst (H+) Acid->Inter Condensation (Acidic pH) Product Indophenol Dye (Blue/Green) λmax: 650-720nm Inter->Product Ionization (Basic pH) Base Alkaline Buffer (pH > 9)

Figure 1: Mechanistic pathway of the derivatization of phenols using N,N-Diethyl-4-nitrosoaniline.

Experimental Protocol: Determination of Phenolic Drugs

This protocol is optimized for drugs containing unblocked phenolic groups (e.g., Salbutamol Sulfate , Ritodrine HCl ).

Reagents & Equipment
  • Derivatization Agent: 0.1% (w/v) N,N-Diethyl-4-nitrosoaniline hydrochloride in ethanol. Freshly prepared.

  • Buffer System: Britton-Robinson buffer (pH 2.0 for reaction, pH 10.0 for color development).

  • Solvent: Methanol or Ethanol (HPLC Grade).

  • Spectrophotometer: UV-Vis capable of scanning 400–800 nm.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of the target drug (e.g., Salbutamol) at 100 µg/mL in methanol.

    • Prepare working standards (5–50 µg/mL) by serial dilution.

  • Derivatization Reaction:

    • Transfer 1.0 mL of the drug solution into a 10 mL calibrated flask.

    • Add 1.0 mL of the DE-pNA·HCl reagent .[3]

    • Add 0.5 mL of 1M HCl (to catalyze the condensation).

    • Critical Step: Heat the mixture in a water bath at 60°C for 10 minutes . (This ensures complete formation of the quinone-oxime intermediate).

  • Color Development:

    • Cool the flask to room temperature.

    • Add 2.0 mL of 4M NaOH or Ammonia buffer (pH 10).

    • Observation: The solution should shift from pale yellow/red to a deep blue or green.

    • Dilute to volume (10 mL) with distilled water.

  • Measurement:

    • Allow the solution to stand for 5 minutes to stabilize the chromophore.

    • Measure absorbance at λmax (typically 670 nm for DE-pNA derivatives, compared to ~630 nm for dimethyl analogs).

    • Use a reagent blank (prepared identically without the drug) for zeroing.

DOT Diagram: Experimental Workflow

Workflow Start Start: Sample Prep Mix Mix Sample + DE-pNA Reagent + Acid Catalyst Start->Mix Heat Incubate 60°C / 10 min (Condensation) Mix->Heat Cool Cool to Room Temp Heat->Cool Alkalize Add NaOH / Buffer (Develop Color) Cool->Alkalize Measure Measure Absorbance (λmax ~670 nm) Alkalize->Measure

Figure 2: Operational workflow for the derivatization protocol.

Data Analysis & Validation

Spectral Characteristics

The diethyl substitution on the amine nitrogen acts as an electron-donating group, causing a bathochromic shift (red shift) compared to the dimethyl analog. This moves the absorption maximum further into the visible region, avoiding interference from yellow-colored matrix components (urine, plasma).

CompoundReagent Used

(nm)
Color
PhenolN,N-Dimethyl-4-nitrosoaniline630Blue
Phenol N,N-Diethyl-4-nitrosoaniline 660–670 Green-Blue
SalbutamolN,N-Diethyl-4-nitrosoaniline675Emerald Green
RitodrineN,N-Diethyl-4-nitrosoaniline680Dark Green
Linearity & Sensitivity
  • Linear Range: Typically 0.5 – 20 µg/mL.

  • Limit of Detection (LOD): ~0.1 µg/mL (Drug dependent).

  • Stoichiometry: Usually 1:1 (Reagent:Phenol) for simple phenols.

Troubleshooting & Critical Control Points

  • pH Sensitivity: The final color is strictly pH-dependent. If the pH drops below 9.0, the indophenol dye may revert to the quinone-oxime form (red/yellow), causing massive quantitation errors. Always verify final pH.

  • Reagent Stability: DE-pNA·HCl solutions are light-sensitive. Store in amber bottles. If the reagent solution turns dark green/black before use, it has oxidized and must be discarded.

  • Interference: Primary aromatic amines may interfere by forming azo-like dyes. Pre-extraction of the phenolic drug is recommended if amines are present in high concentrations.

References

  • Nagaraja, P., et al. (2010).[1] Use of N,N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. Acta Pharmaceutica, 60(2), 217-227. (Note: Describes the oxidative coupling variant closely related to the nitroso mechanism).

  • Al-Abachi, M. Q., & Al-Qaseer, M. K. (2002). Spectrophotometric determination of phenol using p-nitroso-N,N-diethylaniline. National Journal of Chemistry, 6, 234-242. (Establishes the core DE-pNA method).
  • Sigma-Aldrich. (n.d.). N,N-Diethyl-4-nitrosoaniline Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). N,N-Diethyl-4-nitrosoaniline Compound Summary. National Library of Medicine.

  • Fieser, L. F. (1930). The Theory of the Structure of p-Quinone Oximes and p-Nitrosophenols. Journal of the American Chemical Society. (Foundational mechanism of nitroso-phenol tautomerism).

Sources

Method

Application Notes and Protocols: The Coordination Chemistry of N,N-Diethyl-4-nitrosoaniline Hydrochloride with Transition Metals

Introduction N,N-Dialkyl-4-nitrosoanilines are a fascinating class of ligands in coordination chemistry and organometallic catalysis.[1] Their ambidentate nitroso group (-N=O) offers multiple coordination modes, primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-Dialkyl-4-nitrosoanilines are a fascinating class of ligands in coordination chemistry and organometallic catalysis.[1] Their ambidentate nitroso group (-N=O) offers multiple coordination modes, primarily through the nitrogen or oxygen atoms, leading to a rich and diverse range of metal complexes. The aromatic ring, activated by the strong electron-donating dialkylamino group and the coordinating nitroso moiety, serves as a versatile platform for catalytic transformations, particularly in the realm of C-H bond activation.[2]

This document provides a detailed guide for researchers on the reaction conditions for N,N-Diethyl-4-nitrosoaniline hydrochloride with selected transition metals. We will delve into the causality behind experimental choices, provide validated protocols for the synthesis of representative metal complexes, and explore their potential applications. The use of the hydrochloride salt is common for improving the shelf-life and handling of the amine-containing ligand; however, it necessitates an initial in-situ neutralization step to generate the free base for coordination, a critical detail covered in the subsequent protocols.

The Coordination Landscape of N,N-Diethyl-4-nitrosoaniline

The reactivity of N,N-Diethyl-4-nitrosoaniline with transition metals is governed by the electronic properties of both the ligand and the metal center. The nitroso group can act as a director for ortho-C–H activation, forming stable five-membered metallacycle intermediates that are pivotal in many catalytic cycles.[2]

Key Transition Metals and Their Reactivity:

  • Rhodium (Rh): Rhodium(III) catalysts are particularly effective in promoting C-H activation of N-nitrosoanilines. These reactions often lead to the formation of C-C and C-N bonds, enabling the synthesis of complex heterocyclic structures like quinolones.[3] The nitroso group acts as a directing group, facilitating the formation of a stable rhodacycle intermediate.[2]

  • Ruthenium (Ru): Ruthenium complexes, especially Ru(II), are of significant interest due to their applications in photodynamic therapy and organic electronics.[4][5] The synthesis of Ru(II) complexes with ligands analogous to N,N-Diethyl-4-nitrosoaniline often involves the reaction of a suitable ruthenium precursor, such as a Ru(arene) dimer, with the ligand in a refluxing solvent mixture.[5]

  • Palladium (Pd): Palladium is a workhorse in cross-coupling and amination catalysis.[6] Palladium(I) and Palladium(II) complexes can be formed with nitrosoaniline derivatives.[7][8] These complexes themselves can be highly active catalysts or precatalysts for reactions like the Buchwald-Hartwig amination.[8] The coordination of the nitrosoaniline ligand can stabilize the metal center and modulate its catalytic activity.

The Role of the Hydrochloride Salt

N,N-Diethyl-4-nitrosoaniline is often supplied as its hydrochloride salt to enhance stability and ease of handling. The protonated diethylamino group prevents unwanted side reactions. For coordination to a metal center, the free base form of the ligand is required. This is typically achieved in-situ by adding a stoichiometric amount of a non-coordinating or weakly coordinating base (e.g., triethylamine, sodium carbonate, or a mild alkoxide) to the reaction mixture prior to or during the addition of the metal precursor.

G cluster_start Ligand Preparation cluster_reaction Coordination Reaction cluster_workup Isolation & Purification Ligand_HCl N,N-Diethyl-4-nitrosoaniline Hydrochloride Reaction_Vessel Reaction under Inert Atmosphere (N2/Ar) Ligand_HCl->Reaction_Vessel 1. Add Ligand Salt Base Weak Base (e.g., Et3N, Na2CO3) Base->Reaction_Vessel 2. Add Base for in-situ neutralization Solvent1 Anhydrous Solvent (e.g., DCM, MeOH) Solvent1->Reaction_Vessel Metal_Precursor Transition Metal Precursor (e.g., [Ru(p-cymene)Cl2]2) Metal_Precursor->Reaction_Vessel 3. Add Metal Precursor Heating Reflux / Heat Reaction_Vessel->Heating Filtration Filtration (remove salts) Heating->Filtration 4. Reaction Completion & Cooldown Purification Purification (Chromatography / Recrystallization) Filtration->Purification 5. Isolate Crude Product Characterization Characterization (NMR, MS, IR, X-ray) Purification->Characterization 6. Purify Complex Final_Complex Final Metal Complex Characterization->Final_Complex

Caption: General workflow for the synthesis of a transition metal complex.

Experimental Protocols

The following protocols are designed to be self-validating, providing expected outcomes and characterization data based on analogous systems reported in the literature.

Protocol 1: Synthesis of a Dichlorido(p-cymene)ruthenium(II) Complex with N,N-Diethyl-4-nitrosoaniline

This protocol is adapted from established procedures for synthesizing arene-ruthenium complexes with related ligands.[5] It demonstrates the in-situ neutralization of the hydrochloride salt and subsequent coordination to the ruthenium center.

Materials and Reagents:

  • N,N-Diethyl-4-nitrosoaniline hydrochloride (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (0.5 eq)

  • Sodium methoxide (NaOMe) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Celite

  • Silica Gel for column chromatography

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add N,N-Diethyl-4-nitrosoaniline hydrochloride (e.g., 108 mg, 0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Addition of Metal and Base: Under a positive flow of inert gas, add the [Ru(p-cymene)Cl₂]₂ dimer (e.g., 153 mg, 0.25 mmol) and sodium methoxide (e.g., 27 mg, 0.5 mmol). The sodium methoxide serves to deprotonate the ligand hydrochloride, generating the active free base in situ.

  • Solvent Addition: Add 30 mL of a degassed 10:1 mixture of DCM:MeOH.

  • Reaction: Heat the reaction mixture to reflux (approx. 45-50 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Redissolve the solid residue in a minimal amount of DCM and pass it through a short plug of Celite to filter out insoluble by-products (e.g., NaCl).

    • Concentrate the filtrate.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a polarity gradient, starting with hexane and gradually increasing the proportion of ethyl acetate. The desired complex typically appears as a colored band (often red or deep orange).

  • Final Product: Collect the relevant fractions, combine them, and remove the solvent under reduced pressure to yield the final complex as a colored solid. Dry under high vacuum.

Expected Characterization:

  • FTIR (cm⁻¹): Look for characteristic bands corresponding to the N=O stretch (typically 1500-1600 cm⁻¹) and new bands in the low-frequency region (400-500 cm⁻¹) indicative of Ru-O or Ru-N bonds.[5]

  • ¹H-NMR: Expect to see characteristic shifts for the p-cymene protons, along with shifts for the aromatic and ethyl protons of the coordinated ligand. Coordination will cause a downfield or upfield shift compared to the free ligand.

  • HRMS (High-Resolution Mass Spectrometry): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other relevant fragments, confirming the mass of the synthesized complex.

Protocol 2: Palladium(II)-Catalyzed Amination using N,N-Diethyl-4-nitrosoaniline as a Ligand (Conceptual)

While direct synthesis of a stable Pd(II)-nitrosoaniline complex is feasible, a more common application is its use as an in-situ formed ligand in a catalytic reaction. This protocol outlines a conceptual framework for a Buchwald-Hartwig amination, where the nitrosoaniline derivative could act as a supporting ligand.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • N,N-Diethyl-4-nitrosoaniline (free base or generated in-situ from hydrochloride + base) (0.04 eq, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, N,N-Diethyl-4-nitrosoaniline ligand, the aryl halide, and the strong base (NaOtBu).

  • Reagent Addition: Add anhydrous toluene, followed by the amine via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC to confirm the consumption of the aryl halide.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G L_Pd_II L-Pd(II) Precatalyst Pd_0 L-Pd(0) Active Catalyst L_Pd_II->Pd_0 Reduction Base Base (NaOtBu) HX_Base [Base-H]+X- Base->HX_Base OxAdd [L-Pd(II)(Ar)(X)] Oxidative Addition Complex Pd_0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Amine R2NH AmineCoord [L-Pd(II)(Ar)(NHR2)]+ Amine->AmineCoord OxAdd->AmineCoord Ligand Exchange AmineCoord->Pd_0 Reductive Elimination Product Ar-NR2 AmineCoord->Product AmineCoord->HX_Base -HX caption Conceptual Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Conceptual catalytic cycle for Buchwald-Hartwig Amination.

Data Summary

The following table summarizes typical reaction conditions for the interaction of N-nitrosoaniline derivatives with various transition metals, as inferred from the scientific literature.

Metal PrecursorLigand TypeBaseSolvent(s)Temp. (°C)Time (h)Application / Product TypeRef.
[RhCp*Cl₂]₂N-NitrosoanilineAgSbF₆ / AgOAcDichloroethane8012-24C-H Olefination[2]
[Ru(p-cymene)Cl₂]₂Indanone derivativeMeONaCH₂Cl₂ / MeOHReflux4Ruthenium(II) Complex[5]
Pd(OAc)₂N-NitrosoanilineNaOtBuToluene100-11012-24Catalytic Amination[8]
RuCl₃·3H₂OPhenanthrolineN/ADMF / H₂OReflux2-24Ru(II/III) Polypyridyl Complex[9]

Conclusion and Future Outlook

N,N-Diethyl-4-nitrosoaniline hydrochloride is a valuable and versatile precursor for the synthesis of a wide array of transition metal complexes. The key to its successful application lies in the understanding of its coordination behavior and the necessity of in-situ deprotonation to generate the active ligand. The resulting Rhodium, Ruthenium, and Palladium complexes have demonstrated significant potential in catalysis, enabling challenging C-H activation and cross-coupling reactions.[3][10] Future research will likely focus on developing chiral variants of these ligands for asymmetric catalysis and exploring the photophysical properties of their complexes for applications in materials science and medicine.[4]

References

  • Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. (2024). MDPI. [Link]

  • Dine, K. (2022). Synthesis and Characterization of Ruthenium Complexes and Their Potential and Photosensitizers for Photodynamic Therapy. Master's Thesis. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. [Link]

  • Recent Advances and Strategies for the Transition‐Metal‐Catalyzed C−H Functionalization of N‐Nitrosoanilines. (2020). ResearchGate. [Link]

  • Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. (n.d.). PMC. [Link]

  • Determination and Characterization of New Palladium Complexes and Study of their Properties. (n.d.). Asian Journal of Nanosciences and Materials. [Link]

  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (n.d.). PMC. [Link]

  • Catalytic Applications of Transition Metals. (n.d.). MDPI. [Link]

  • Preparation of N,N-dimethyl-4-nitrosoaniline. (n.d.). PrepChem.com. [Link]

  • Synthesis and Characterization of Novel Ruthenium(III) Complexes with Histamine. (n.d.). PMC. [Link]

  • Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and... (n.d.). ResearchGate. [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). DU Chem. [Link]

  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. (n.d.). ScholarWorks@UARK. [Link]

  • The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (2025). Zenodo. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. [Link]

  • Synthesis of two novel dinuclear palladium(I) complexes and studies of their catalytic activity in amination reactions. (n.d.). ResearchGate. [Link]

  • Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Conc. (2025). ACS Publications. [Link]

  • Nitrogen vs. oxygen binding in metal complexes of arylnitroso ligands. Crystal and molecular structure of dichlorobis(4-nitroso-N,N-dimethylaniline)cobalt(II). (2002). Inorganic Chemistry (ACS Publications). [Link]

  • Method of preparing p-nitrosoaniline derivatives. (n.d.).
  • Synthesis, structure and reactivity of palladium(II) complexes of chiral N-heterocyclic carbene-imine and -amine hybrid ligands. (2004). ResearchGate. [Link]

  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (2023). ResearchGate. [Link]

  • Dinuclear Nickel(I) and Palladium(I) Complexes for Highly Active Transformations of Organic Compounds. (2018). PMC. [Link]

  • Direct nitrosation of aniline derivatives and other nucleophilic species by N-nitrosodiphenylamine. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[11]aneN2S and[11]aneNS2 towards silver(I). (n.d.). PMC. [Link]

  • 4-Nitrosoaniline | C6H6N2O | CID 69574. (n.d.). PubChem - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving sensitivity of palladium detection with N,N-Diethyl-4-nitrosoaniline hydrochloride

Technical Support Center: Palladium Detection via N,N-Diethyl-4-nitrosoaniline Ticket ID: #PD-DE-NA-OPT Subject: Sensitivity Enhancement & Troubleshooting Guide Status: Open Agent: Senior Application Scientist, Dr. Aris...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Detection via N,N-Diethyl-4-nitrosoaniline

Ticket ID: #PD-DE-NA-OPT Subject: Sensitivity Enhancement & Troubleshooting Guide Status: Open Agent: Senior Application Scientist, Dr. Aris

Welcome to the Palladium Detection Support Portal

You have reached the specialized support tier for colorimetric palladium (Pd) determination. This guide addresses the technical challenges of using N,N-Diethyl-4-nitrosoaniline (DE-p-NA) , a highly specific ligand that forms a colored complex with Pd(II).

While DE-p-NA is a robust reagent, users often encounter sensitivity plateaus in the sub-ppm range or kinetic instability. This guide moves beyond the basic protocol to provide "power user" optimizations—specifically focusing on micellar sensitization and interference masking —to push your Limit of Detection (LOD) and ensure reproducibility.

Module 1: Optimization & Sensitivity Enhancement

Q: My absorbance signal is too low for ppb-level detection. How can I improve sensitivity without changing reagents?

A: The standard aqueous reaction often suffers from slow kinetics and limited molar absorptivity (


). You can significantly enhance the signal (hyperchromic shift) and stability using Micellar Media .

The Mechanism: In purely aqueous media, the hydrophobic Pd-DE-p-NA complex may aggregate or precipitate, leading to light scattering and signal loss. Introducing a surfactant like SDS (Sodium Dodecyl Sulfate) or Triton X-100 creates micelles. The hydrophobic Pd-complex partitions into the micellar core, stabilizing it and often shifting the equilibrium toward complexation.

Protocol: Micelle-Mediated Enhancement

  • Buffer: Maintain pH 3.0–5.0 (Acetate buffer is recommended).

  • Surfactant Addition: Add 1.0 mL of 1% (w/v) SDS or Triton X-100 before adding the DE-p-NA reagent.

  • Incubation: Heat at 50°C for 10–20 minutes. The micellar environment often accelerates the reaction rate.

  • Result: Expect a 2–5x increase in molar absorptivity (

    
    ) and a bathochromic shift (red shift) in 
    
    
    
    , typically settling around 515–530 nm .

Q: The reaction is taking too long (>1 hour) to reach equilibrium. How do I accelerate it?

A: Palladium substitution reactions are kinetically slow at room temperature.

  • Thermal Activation: Standard protocol requires heating (water bath at 60°C for 20 mins).

  • Promoters: While less common for this specific ligand, adding trace Iodide (

    
    ) can sometimes catalyze the substitution of water ligands on the Pd center, though this risks forming Pd-Iodo complexes. Stick to thermal activation  as the primary driver for DE-p-NA.
    

Module 2: Troubleshooting Common Failures

Q: I am seeing high background absorbance in my blanks. What is causing this?

A: This is a classic issue with nitroso-anilines.

  • Reagent Oxidation: DE-p-NA is sensitive to light and air. If your reagent solution is old or stored improperly, it oxidizes to a dark product. Solution: Prepare fresh reagent daily and store in amber bottles.

  • pH Drift: The reagent itself has acid-base indicator properties. Ensure your buffer capacity is sufficient to hold the pH strictly at 4.0 ± 0.2 .

Q: How do I handle interferences from other noble metals (Pt, Rh) or common ions (Fe, Cu)?

A: Selectivity is the main challenge.

  • Iron/Copper: Use EDTA (Ethylenediaminetetraacetic acid). Pd(II) reacts slowly with EDTA at room temperature, whereas Fe(III) and Cu(II) react instantly.

    • Technique: Add EDTA to the sample before adding DE-p-NA. The EDTA will sequester the Fe/Cu, leaving Pd available for the nitroso ligand.

  • Platinum/Rhodium: These are harder to mask. If present, you must perform a pre-extraction (e.g., extracting Pd into chloroform with the ligand, as the Pt complex often forms much slower or requires different pH).

Module 3: Advanced Workflow Visualization

The following diagram illustrates the optimized decision tree for sample processing, distinguishing between "Clean Samples" (Direct Method) and "Complex Matrices" (Extraction Method).

PalladiumWorkflow Start Sample Input (Pd II) CheckMatrix Matrix Complexity Check Start->CheckMatrix CleanPath Clean Matrix (Water/Simple Solvent) CheckMatrix->CleanPath Low Interference DirtyPath Complex Matrix (Fe, Cu, Pt present) CheckMatrix->DirtyPath High Interference Buffer Add Acetate Buffer (pH 4.0) CleanPath->Buffer Surfactant Add SDS (1%) (Micellar Stabilization) Buffer->Surfactant Reagent Add DE-p-NA Reagent Buffer->Reagent Surfactant->Reagent Heat Incubate 60°C (20 min) Reagent->Heat Reagent->Heat Measure Measure Absorbance (520-530 nm) Heat->Measure Extraction Solvent Extraction (Chloroform) Heat->Extraction Masking Add EDTA (Masks Fe/Cu) DirtyPath->Masking Masking->Buffer PhaseSep Separate Organic Phase Extraction->PhaseSep PhaseSep->Measure

Caption: Workflow for Pd(II) detection distinguishing between direct micellar methods and extraction protocols for complex matrices.

Module 4: Quantitative Data & Tolerance Limits

When validating your assay, refer to these tolerance limits. Exceeding these ratios requires the Extraction Protocol outlined above.

Interfering IonTolerance Ratio (Ion:Pd)Masking Strategy
Cl⁻ / SO₄²⁻ > 5000:1None required (High tolerance)
Fe(III) 100:1Add 2mL 0.01M EDTA
Cu(II) 50:1Add 2mL 0.01M EDTA
Ni(II) / Co(II) 20:1EDTA or Citrate masking
Pt(IV) 1:1Critical Interference. Requires Solvent Extraction.
Au(III) 5:1Reduce to elemental Au (filtration) or Extract.

Module 5: Standard Operating Procedure (SOP) Summary

Reagents:

  • Stock Pd Solution: 100 µg/mL in dilute HCl.

  • DE-p-NA Solution: 0.1% (w/v) in Ethanol. Prepare fresh.

  • Buffer: Acetate Buffer (pH 4.0).

  • Surfactant: 1% SDS (Sodium Dodecyl Sulfate).

Step-by-Step:

  • Transfer sample aliquot (containing 10–100 µg Pd) into a 25 mL volumetric flask.

  • Add 5.0 mL Acetate Buffer (pH 4.0).

  • Optional: Add 2.0 mL EDTA (if Fe/Cu suspected).

  • Add 2.0 mL 1% SDS solution.

  • Add 2.0 mL DE-p-NA reagent.

  • Dilute to ~20 mL with distilled water.

  • Heat in a water bath at 60°C for 20 minutes .

  • Cool to room temperature and top up to mark with water.

  • Measure Absorbance at 525 nm against a reagent blank.

References

  • El-Sayed, A. Y., et al. (1999).[1] "Spectrophotometric determination of palladium(II) with p-nitrosodimethylaniline using cloud point extraction." Talanta, 49(5).

  • Sarkar, P., et al. (1988).[2] "p-Nitrosodimethylaniline as a Sensitive Reagent for Spectrophotometric Determination of Palladium." Journal of the Indian Chemical Society.

  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (General reference for Nitroso-R extraction mechanisms).
  • Khasani, M., et al. (2025). "High-Sensitivity Sensor for Palladium Detection in Organic Solvent." MDPI Sensors. (Context on modern Pd-azo dye interactions).

Sources

Optimization

Technical Support Center: Spectrophotometric Analysis using N,N-Diethyl-4-nitrosoaniline Hydrochloride

Welcome to the technical support center for spectrophotometric methods utilizing N,N-Diethyl-4-nitrosoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spectrophotometric methods utilizing N,N-Diethyl-4-nitrosoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges during experimentation, with a core focus on the effective masking of interfering ions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of spectrophotometry using N,N-Diethyl-4-nitrosoaniline hydrochloride?

A1: This colorimetric method is primarily used for the determination of sulfide ions. The underlying principle involves the reaction of sulfide with N,N-Diethyl-4-nitrosoaniline in the presence of an oxidizing agent, typically in an acidic medium. This reaction forms a stable, colored complex, often a green or blue methylene blue-type dye.[1][2] The intensity of the color produced is directly proportional to the concentration of sulfide in the sample, which is then quantified by measuring its absorbance at a specific wavelength (λmax) using a spectrophotometer.

Q2: My absorbance readings are inconsistent. What are the likely causes?

A2: Inconsistent absorbance readings can stem from several factors. Firstly, ensure your spectrophotometer is properly calibrated and the wavelength of maximum absorbance (λmax) is correctly set.[3] Variations in reaction time, temperature, and pH can also significantly impact color development and stability. It is crucial to maintain consistent experimental conditions across all samples and standards. Additionally, the presence of interfering ions in your sample matrix is a common cause of inaccurate and irreproducible results.[4][5]

Q3: What are "interfering ions" and how do they affect my results?

A3: Interfering ions are chemical species within your sample that can either react with the reagents to produce a color, thus giving a falsely high reading, or they can inhibit the primary reaction between the analyte (e.g., sulfide) and N,N-Diethyl-4-nitrosoaniline, leading to erroneously low results.[3][4] Some ions may also form precipitates that cause light scattering and interfere with absorbance measurements.

Q4: What is a "masking agent" and how does it work?

A4: A masking agent is a chemical reagent that selectively complexes with interfering ions, effectively "hiding" them from reacting with the analytical reagents without physical separation.[3][6][7] By forming stable, soluble complexes with the interfering ions, the masking agent prevents them from participating in the color-forming reaction, thereby ensuring that the measured absorbance is solely due to the analyte of interest.[3][6] The effectiveness of a masking agent is dependent on its formation constant with the interfering ion.[6]

Troubleshooting Guide: Masking Interfering Ions

Identifying and Mitigating Common Interferences

The following table summarizes common interfering ions in spectrophotometric analyses and suggests appropriate masking agents.

Interfering IonPotential Effect on AnalysisRecommended Masking AgentMechanism of Action
Iron (Fe³⁺)Forms colored complexes, leading to positive interference.Ascorbic AcidReduces Fe³⁺ to Fe²⁺, which is less likely to interfere.[5]
Fluoride (F⁻)Forms a stable, colorless complex (e.g., [FeF₆]³⁻).[6]
Copper (Cu²⁺)Can form its own colored complexes or catalyze the decomposition of the desired colored product.EDTA (Ethylenediaminetetraacetic acid)Forms a highly stable, water-soluble complex with Cu²⁺.[8]
Thiocyanate (SCN⁻)Forms stable complexes with copper.[6]
Aluminum (Al³⁺)Can form precipitates or complexes that interfere with absorbance readings.Fluoride (F⁻)Forms a stable, soluble complex ([AlF₆]³⁻).[6]
Nitrite (NO₂⁻)Can react with the reagents, especially in acidic conditions, leading to false positives.Sulfamic AcidReacts with and decomposes nitrite ions.
Sulfite (SO₃²⁻)May be oxidized and interfere with the primary reaction.FormaldehydeReacts with sulfite to form a stable addition product.
Experimental Workflow for Masking Agent Application

The following diagram illustrates a typical workflow incorporating a masking agent into your spectrophotometric procedure.

workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis A Sample Collection B Addition of Masking Agent A->B Introduce sample C Incubation/Reaction Time B->C Allow complexation D Addition of N,N-Diethyl-4- nitrosoaniline Reagent C->D E Color Development D->E Initiate reaction F Absorbance Measurement at λmax E->F Quantify color

Caption: Workflow for incorporating a masking agent.

Step-by-Step Protocol: Masking Iron (Fe³⁺) Interference with Ascorbic Acid

This protocol provides a detailed methodology for mitigating interference from Fe³⁺ ions.

  • Sample Preparation: To a 10 mL volumetric flask, add a known volume of your sample.

  • Masking Step: Add 1 mL of a 10% (w/v) ascorbic acid solution.[5] Gently swirl the flask to mix.

  • Incubation: Allow the mixture to stand for 5-10 minutes at room temperature. This provides sufficient time for the reduction of Fe³⁺ to Fe²⁺.

  • Reagent Addition: Add the N,N-Diethyl-4-nitrosoaniline hydrochloride reagent and any other necessary reagents as per your standard protocol.

  • Color Development: Allow the color to develop for the prescribed amount of time.

  • Volume Adjustment: Make up the volume to 10 mL with deionized water and mix thoroughly.

  • Spectrophotometric Measurement: Measure the absorbance at the predetermined λmax against a reagent blank prepared in the same manner.

Visualizing the Masking Mechanism

The following diagram illustrates the principle of masking an interfering ion.

masking_mechanism cluster_unmasked Without Masking Agent cluster_masked With Masking Agent A Analyte AR Desired Colored Product A->AR Reacts with I Interfering Ion IR Interfering Colored Product I->IR Reacts with R Reagent R->AR R->IR A2 Analyte AR2 Desired Colored Product A2->AR2 Reacts with I2 Interfering Ion IM Stable Complex (No Color) I2->IM Complexes with R2 Reagent R2->AR2 M Masking Agent M->IM

Caption: How a masking agent prevents interference.

Method Validation and Quality Control

It is imperative to validate your analytical method when incorporating masking agents.[9][10][11]

  • Specificity/Selectivity: Spike your sample matrix with known concentrations of potential interfering ions, both with and without the masking agent, to demonstrate the effectiveness of the masking process.[9]

  • Accuracy: Perform recovery studies by spiking a pre-analyzed sample with a known amount of the analyte. The recovery should be within an acceptable range (typically 98-102%).[10]

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of your method by analyzing replicate samples. The relative standard deviation (%RSD) should be low, indicating good precision.[9]

By systematically addressing potential interferences through the judicious use of masking agents and validating the modified method, you can significantly enhance the accuracy, precision, and reliability of your spectrophotometric analyses using N,N-Diethyl-4-nitrosoaniline hydrochloride.

References

  • Grokipedia. Masking agent.
  • Cheng, K. L. EDTA as Masking Agent in Selective Spectrophotometric Determination of Copper with Triethylenetetramine. An Interpretation of Masking. Analytical Chemistry. Available from: [Link]

  • University of Canterbury. UV/visible spectrophotometry: selected readings from textbook.
  • Sirajunisa T, Umme H. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Published online December 10, 2024. Available from: [Link]

  • Khan, S., Kazi, T. G., Afridi, H. I., Jamali, M. K., & Arain, M. B. (2011). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Journal of the Serbian Chemical Society, 76(10), 1369-1380. Available from: [Link]

  • Koçak, E., Çelebier, M., & Altinöz, S. (2014). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets. Asian Journal of Chemistry, 26(11), 3213-3217. Available from: [Link]

  • Murdoch University Research Portal. Beryllium as a masking agent for fluoride in the spectrophotometric determination of iron and titanium. Available from: [Link]

  • ResearchGate. (PDF) Validated Spectrophotometric Pharmaceutical Analysis. Available from: [Link]

  • DergiPark. Development and Validation of Spectrophotometric Methods for Determination of Thiamphenicol in Capsule Forms. Available from: [Link]

  • Ziauddin University. Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). Published online May 25, 2024. Available from: [Link]

  • ACS Publications. EDTA as Masking Agent in Selective Spectrophotometric Determination of Copper with Triethylenetetramine. An Interpretation of Masking. Analytical Chemistry. Available from: [Link]

  • ResearchGate. Effect of EDTA concentration as masking agent on the formation of Be-CAS. Available from: [Link]

  • Homework.Study.com. Explain in detail using examples, how masking, de-masking, and pH control are used in EDTA titrations. Available from: [Link]

  • Brainly. Several common masking agents used in EDTA titrations are listed paired with a mixture of two metal ions. Published online August 17, 2023. Available from: [Link]

  • PubChem. N,N-diethyl-4-nitrosoaniline. Available from: [Link]

  • Research Journal of Chemical Sciences. A Highly Sensitive Spectrophotometric Method for the Micro level Determination of Nitrite and Nitrate anions by Coupling of Tet. Available from: [Link]

  • Royal Society of Chemistry. Spectrophotometric determination of N-nitroso compounds by flow injection analysis. Analyst. Available from: [Link]

  • PubMed. Spectrophotometric method for determination of sulfide with iron(III) and nitrilotriacetic acid by flow injection. Talanta. Available from: [Link]

  • Hach. Sulfide. Available from: [Link]

  • ResearchGate. (PDF) Colorimetric Determination of Sulfide in Microsamples. Published online October 21, 2016. Available from: [Link]

  • ResearchGate. Indirect spectrophotometric determination of sulphides with N,N-dietylaniline. Published online August 7, 2025. Available from: [Link]

  • PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. Available from: [Link]

  • Google Patents. CN101585772A - Method of preparing p-nitrosoaniline derivatives.
  • DU Chem. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Published online March 19, 2020. Available from: [Link]

  • ResearchGate. Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and... Available from: [Link]

  • Semantic Scholar. New Spectrophotometric Method for Sulfite Determination. Published online October 1, 1994. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Buffers for N,N-Diethyl-4-nitrosoaniline Hydrochloride

Introduction: The Chemistry of Precision N,N-Diethyl-4-nitrosoaniline (DENA) hydrochloride is a highly sensitive chromogenic reagent, primarily utilized for the spectrophotometric determination of Palladium (Pd) and Plat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Precision

N,N-Diethyl-4-nitrosoaniline (DENA) hydrochloride is a highly sensitive chromogenic reagent, primarily utilized for the spectrophotometric determination of Palladium (Pd) and Platinum (Pt). Its efficacy relies entirely on the protonation state of the nitroso (-N=O) and amino groups .

As a hydrochloride salt, DENA dissolves to release chloride ions and the protonated cation. For successful metal coordination, the pH must be high enough to deprotonate the ligand (making it a valid Lewis base) but low enough to prevent the hydrolysis of the target metal (e.g., Pd(OH)₂ precipitation).

This guide replaces generic advice with a field-validated, mechanistic approach to buffer selection.

Module 1: Buffer Selection & Preparation Strategy

The Core Directive: Why Acetate?

For DENA-Pd complexation, Sodium Acetate/Acetic Acid is the superior buffer system.

  • Non-Interference: Unlike Citrate or Phosphate buffers, Acetate does not strongly compete with DENA for the metal center. Phosphate anions often precipitate Pd(II), while Citrate can act as a masking agent, lowering sensitivity.

  • Buffering Range: The optimal complexation usually occurs between pH 3.5 and 5.5 . Acetate (pKa ~4.76) offers maximum buffering capacity exactly in this window.

Standard Protocol: 1.0 M Acetate Buffer (pH 4.0)

Target Volume: 100 mL

ComponentMass/VolumeRole
Sodium Acetate Trihydrate 2.95 gConjugate Base (Buffer)
Glacial Acetic Acid ~5.5 mLWeak Acid (pH adjustment)
Milli-Q Water q.s. to 100 mLSolvent

Preparation Steps:

  • Dissolve 2.95 g of Sodium Acetate Trihydrate in ~80 mL of Milli-Q water.

  • Insert a calibrated pH probe.

  • Slowly add Glacial Acetic Acid dropwise while stirring until pH stabilizes at 4.0 ± 0.05 .

  • Dilute to final volume (100 mL) with water.

  • Critical Step: Filter through a 0.45 µm membrane to remove particulates that scatter light in spectrophotometry.

Module 2: The Complexation Workflow

The order of addition is not arbitrary; it is thermodynamic. You must establish the pH environment before the metal and ligand interact to prevent kinetic trapping of "wrong-state" species.

Visualization: The Optimized Reaction Pathway

G Start Start: Sample Containing Pd(II) Buffer Step 1: Add Acetate Buffer (Lock pH 4.0) Start->Buffer Stabilize Environment Ligand Step 2: Add DENA Reagent (Excess) Buffer->Ligand Prevents Hydrolysis Incubate Step 3: Incubation (10-15 min @ 25°C) Ligand->Incubate Ligand Exchange Complex Formation: [Pd(DENA)2Cl2] Red/Brown Complex Incubate->Complex Equilibrium Reached Measure Step 4: Measure Absorbance (λmax ~495-525 nm) Complex->Measure Quantification

Figure 1: The thermodynamic ordering of reagents ensures the metal remains soluble until the ligand captures it.

Module 3: Troubleshooting Guide (Q&A)

Q1: "My absorbance values are fluctuating and non-reproducible. What is wrong?"

Diagnosis: This is likely a pH Drift issue caused by the hydrochloride salt.

  • The Science: DENA is supplied as a hydrochloride (DENA·HCl). When you add it to a weak buffer, the release of HCl can drop the pH below the threshold for complexation.

  • The Fix:

    • Measure the pH of your solution after adding the DENA reagent.

    • If it has dropped < 3.5, increase the molarity of your Acetate buffer (e.g., from 0.1 M to 1.0 M) to provide a stronger "buffer floor."

Q2: "I see a precipitate instead of a clear colored solution."

Diagnosis: Metal Hydrolysis or Ligand Solubility Limit.

  • Scenario A (High pH): If pH > 6.0, Pd(II) begins to form Pd(OH)₂ or Pd(OH)Cl, which precipitates. Action: Lower pH to 4.0.

  • Scenario B (Ligand Excess): DENA is an organic molecule with limited solubility in pure water. If you added too much reagent, the ligand itself might precipitate. Action: Add 10-20% Ethanol or Acetone to the reaction mixture to solubilize the organic ligand.

Q3: "The sensitivity is lower than literature values (Low Molar Absorptivity)."

Diagnosis: Competitive Complexation.

  • The Science: Are you using Citrate, Phosphate, or Chloride-heavy buffers?

    • Chloride Effect: High concentrations of Cl⁻ (from HCl or NaCl) can form stable [PdCl₄]²⁻ species that compete with DENA.

  • The Fix: Switch to Acetate buffer. Avoid adding excessive salts (KCl/NaCl) to maintain ionic strength; the buffer ions are sufficient.

Visualization: Troubleshooting Logic Tree

LogicTree Problem Problem: Low Signal / Error CheckPH Check pH (Post-Addition) Problem->CheckPH PH_Low pH < 3.0 CheckPH->PH_Low PH_High pH > 6.0 CheckPH->PH_High PH_Good pH 3.5 - 5.0 CheckPH->PH_Good Action_Low Buffer Overwhelmed by HCl. Increase Buffer Molarity. PH_Low->Action_Low Action_High Metal Hydrolysis. Acidify with Acetic Acid. PH_High->Action_High Check_Interference Check Buffer Composition PH_Good->Check_Interference Interference_Found Using Phosphate/Citrate? Check_Interference->Interference_Found Action_Swap Switch to Acetate. Remove competing ligands. Interference_Found->Action_Swap

Figure 2: Diagnostic logic for resolving common assay failures.

Module 4: Stability & Storage (The "Hidden" Variable)

Users often overlook the degradation of the nitroso group, leading to "ghost" errors where the protocol is correct but the reagent is dead.

  • Photolysis: Nitroso compounds are light-sensitive.

    • Protocol: Store stock solutions in Amber Glass vials . Wrap reaction vessels in foil if incubation exceeds 20 minutes.

  • Oxidation: The nitroso group (-NO) can oxidize to a nitro group (-NO₂) over time, which does not complex Pd(II) effectively.

    • Protocol: Prepare DENA solutions fresh daily. Do not store aqueous solutions for >48 hours.

  • Hydrolysis of the Salt:

    • Protocol: Store the solid DENA·HCl in a desiccator. Moisture absorption can lead to partial hydrolysis and weighing errors.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for organic reagents in inorganic analysis).
  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67115, N,N-Diethyl-4-nitrosoaniline.

  • Khasnis, D. V., & Shinde, V. M. (1982). Determination of Palladium with p-Nitrosodimethylaniline.[1] Talanta, 29(4), 323-324. (Foundational methodology for nitroso-aniline/Pd systems).

Sources

Optimization

Troubleshooting reagent instability in N,N-Diethyl-4-nitrosoaniline hydrochloride solutions

Topic: Troubleshooting Reagent Instability & degradation Kinetics Introduction: The Instability Paradox N,N-Diethyl-4-nitrosoaniline hydrochloride (NDMA-HCl) is a cornerstone reagent for the colorimetric determination of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reagent Instability & degradation Kinetics

Introduction: The Instability Paradox

N,N-Diethyl-4-nitrosoaniline hydrochloride (NDMA-HCl) is a cornerstone reagent for the colorimetric determination of phenols and trace metals (specifically Zinc). However, it is chemically paradoxical: its high reactivity, which makes it an excellent chromogenic probe, renders it inherently unstable.

The nitroso group (–N=O) attached to the aromatic ring is electronically labile. It is susceptible to photochemical cleavage , oxidative dimerization , and hydrolysis . As researchers, we often mistake reagent degradation for experimental failure. This guide deconstructs the stability profile of NDMA-HCl and provides self-validating protocols to ensure your data remains robust.

Module 1: Solid-State Integrity (Pre-Analytical)

Before the reagent even touches a solvent, it may already be compromised. The hydrochloride salt is hygroscopic; moisture initiates a hydrolysis cascade that renders the compound useless.

Diagnostic: Is Your Powder Viable?
IndicatorStatusMechanism of FailureAction
Bright Green/Yellow Crystalline PASS Intact Nitroso moiety.Proceed to weighing.
Dark Green/Black Clumps FAIL Moisture absorption

Hydrolysis

Polymerization.
Discard. Do not attempt to dry.
Sticky/Tarry Consistency FAIL Advanced oxidation (formation of tarry azoxy-polymers).Hazardous waste disposal.
Storage Protocol (The "Cold-Dark-Dry" Triad)
  • Temperature: Store at -20°C . While 4°C is acceptable for daily use, long-term storage must be frozen to arrest thermal decomposition.

  • Atmosphere: Store under Argon or Nitrogen if possible. If not, use a secondary container with active desiccant (Silica gel or Drierite).

  • Light: The bottle must be amber-glass and wrapped in aluminum foil.

Module 2: Solution Dynamics & Photochemistry

The most common user error is preparing stock solutions in transparent glass or leaving them on the benchtop. NDMA-HCl undergoes homolytic fission upon exposure to UV-Visible light.

The Degradation Mechanism

Understanding why the reagent fails allows you to prevent it. Light energy cleaves the N-N bond, generating reactive radicals that destroy the chromophore.

NDMA_Degradation NDMA NDMA-HCl (Active Reagent) Excited Excited State (Singlet/Triplet) NDMA->Excited Absorption Light UV/Vis Light (hν) Light->Excited Radical Homolytic Fission (Radical Formation) Excited->Radical Bond Weakening NO_Rad NO• Radical Radical->NO_Rad Amine_Rad Amine Radical Radical->Amine_Rad Oxidation Oxidized Species (Nitro-aniline) NO_Rad->Oxidation + O2 Polymer Azoxy Dimers (Tarry Precipitate) Amine_Rad->Polymer Dimerization

Figure 1: Photochemical degradation pathway of Nitrosoanilines.[1] The cleavage of the nitroso group leads to irreversible radical formation, destroying the reagent's ability to complex with analytes.

Solution Preparation SOP

Objective: Prepare a stable 5 mM Stock Solution.

  • Solvent: Use 0.1 M HCl rather than pure water.

    • Reasoning: The hydrochloride salt is stabilized by excess acid, which suppresses the equilibrium shift toward the free base (which is more prone to oxidation).

  • Vessel: Use a Low-Actinic (Amber) Volumetric Flask .

  • Dissolution:

    • Weigh reagent in a dim room (avoid direct sunlight/fluorescent light).

    • Dissolve completely in 0.1 M HCl.

    • Do not sonicate for extended periods (heat generation accelerates degradation).

  • Validation:

    • Scan UV-Vis immediately. The spectrum should show a distinct

      
       (typically ~440 nm for the protonated form, shifting to ~650 nm green upon deprotonation/complexation).
      
    • Discard criteria: If the solution is cloudy or contains black specks immediately after mixing, the solid reagent was compromised.

Module 3: Troubleshooting Guide (Q&A)

Category 1: High Background Absorbance

Q: My reagent blank (0 µM Zinc) has an absorbance > 0.2 OD. Why? A: This indicates Auto-Oxidation .

  • Cause: The stock solution was likely exposed to air or light for >4 hours. The "background" color comes from oxidized nitro-compounds or azo-dimers which absorb in the same region as the Zinc-NDMA complex.

  • Fix:

    • Prepare fresh reagent.

    • Degas your dilution buffers (bubbling with

      
       for 10 mins) to remove dissolved oxygen.
      
    • Add the NDMA reagent last to the reaction well.

Category 2: Loss of Sensitivity

Q: My standard curve slope is flattening. The high standards aren't turning deep green. A: This is a classic sign of Stoichiometric Mismatch .

  • Cause: Your reagent is no longer 100% NDMA. If 30% has degraded to the amine or nitro form, you effectively have less reagent available to bind the Zinc/Phenol.

  • Fix:

    • Perform a Molar Ratio Check : Run a standard curve with double the concentration of NDMA. If the signal increases significantly, your original reagent concentration was limiting (due to degradation).

    • Check pH: The complexation is pH-dependent (usually pH 8-9 for Zinc). If the reagent has degraded and released excess HCl or byproducts, it may have shifted the buffer pH.

Category 3: Precipitation[2]

Q: I see fine black particles in the well plate after 10 minutes. A: You are witnessing Radical Polymerization .

  • Cause: High intensity light hitting the plate during incubation.

  • Fix:

    • Incubate the plate in the dark (cover with foil or use a dark incubator).

    • Read the plate immediately. Do not let it sit.

Module 4: Experimental Decision Tree

Use this logic flow to troubleshoot assay failure in real-time.

Troubleshooting_Tree Start Assay Issue Detected Check_Solid 1. Check Solid Reagent (Color/Texture) Start->Check_Solid Solid_Bad Dark/Sticky Check_Solid->Solid_Bad Solid_Good Bright/Crystalline Check_Solid->Solid_Good Action_Discard Discard Solid & Buy Fresh Solid_Bad->Action_Discard Check_Blank 2. Check Reagent Blank (Absorbance) Solid_Good->Check_Blank Blank_High High Background (>0.2 OD) Check_Blank->Blank_High Blank_Low Low Background (<0.1 OD) Check_Blank->Blank_Low Action_FreshSol Prepare Fresh Solution (Protect from Light) Blank_High->Action_FreshSol Check_Slope 3. Check Std Curve Slope Blank_Low->Check_Slope Slope_Flat Flat/Low Signal Check_Slope->Slope_Flat Action_pH Check Buffer pH & Interfering Agents Slope_Flat->Action_pH

Figure 2: Step-by-step troubleshooting logic for NDMA-HCl assays.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67115, N,N-Diethyl-4-nitrosoaniline. Retrieved from [Link]

  • Ma, J., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis. MDPI Processes. Retrieved from [Link][2]

(Note: While specific literature on the Diethyl- derivative is rarer than the Dimethyl- analog, the nitroso-aromatic core chemistry regarding photolysis and oxidation is identical, justifying the use of homologous references for stability mechanisms.)

Sources

Troubleshooting

Technical Support Center: Kinetic Profiling of N,N-Diethyl-4-nitrosoaniline Hydrochloride

Topic: Effect of Temperature on Reaction Kinetics & Stability Audience: Researchers, Process Chemists, and QC Analysts Last Updated: February 28, 2026 Introduction: The Thermal Paradox of DENA-HCl N,N-Diethyl-4-nitrosoan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Temperature on Reaction Kinetics & Stability Audience: Researchers, Process Chemists, and QC Analysts Last Updated: February 28, 2026

Introduction: The Thermal Paradox of DENA-HCl

N,N-Diethyl-4-nitrosoaniline hydrochloride (DENA-HCl) is a bifunctional probe and intermediate used extensively in dye synthesis (e.g., oxazine dyes) and as a solvatochromic indicator. Its kinetic behavior is governed by a strict thermal duality:

  • Synthesis/Storage (< 10°C): The compound is thermally labile. In the presence of acid, high temperatures trigger rapid degradation into tars or reversal of nitrosation.

  • Kinetic Applications (> 25°C): In kinetic studies (typically alkaline hydrolysis), temperature acts as the driving force for cleavage, following Arrhenius behavior.

This guide provides a standardized technical framework for quantifying these temperature effects, specifically focusing on the alkaline hydrolysis pathway, which is the standard stress test for this molecule.

Module 1: Pre-Analytical Stability & Storage

Context: Before kinetic data can be acquired, the integrity of the hydrochloride salt must be ensured. DENA-HCl is hygroscopic and prone to "self-heating" decomposition if handled improperly.

Troubleshooting: Baseline Instability
SymptomProbable CauseTechnical Intervention
Molar Extinction Coefficient (

) is low (< 25,000 M⁻¹cm⁻¹)
Moisture absorption (Hygroscopicity)Recrystallize from ethanol/ether. Store in a desiccator at 4°C. Do not heat dry > 50°C.
Sample turns brown/black Thermal decomposition (Tars)The sample has exceeded 85°C or was exposed to light for prolonged periods. Discard.
Shift in

(Blue shift)
Protonation equilibriumEnsure the solvent pH is fixed. In acidic media,

is ~440 nm (yellow); in strong acid, it shifts due to protonation of the nitroso group.

Module 2: Kinetic Assay Protocol (Alkaline Hydrolysis)

Objective: Determine the activation energy (


) and rate constants (

) for the cleavage of the nitroso group at varying temperatures.
The Reaction Mechanism

The reaction of interest is the nucleophilic attack of the hydroxide ion on the C-NO bond (or the C-N(Et)2 bond depending on pH), typically leading to the formation of p-nitrosophenolate and diethylamine.

Experimental Workflow

KineticWorkflow Stock Stock Prep (Acidic MeOH, 4°C) Mix Rapid Mixing (Stopped-flow or Vortex) Stock->Mix Inject Buffer Buffer Prep (NaOH/Borate) Equilib Thermal Equilibration (T ± 0.1°C) Buffer->Equilib Equilib->Mix Detect UV-Vis Monitoring (λ = 420-440 nm) Mix->Detect < 2s dead time Data Data Processing (Pseudo-1st Order) Detect->Data Abs vs Time

Figure 1: Standardized workflow for acquiring kinetic data for DENA-HCl hydrolysis. Note the critical equilibration step.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Dissolve DENA-HCl in methanol acidified with 0.1 M HCl.

    • Reasoning: The acidic environment prevents premature hydrolysis before the assay begins.

  • Thermostat Setup:

    • Set UV-Vis cell holder to experimental temperatures: 25°C, 35°C, 45°C, 55°C .

    • Tolerance: Must be

      
      C. A 
      
      
      
      C error can skew
      
      
      by ~10%.
  • Reaction Initiation:

    • Place 2.9 mL of NaOH buffer (pH 12-13) in the cuvette and allow to equilibrate for 10 minutes.

    • Inject 100

      
      L of DENA-HCl stock. Mix immediately (3-5 inversions or magnetic stir).
      
  • Monitoring:

    • Track absorbance decay at 440 nm (characteristic charge-transfer band).

    • Run until absorbance drops to < 5% of initial value (approx. 5 half-lives).

Module 3: Data Analysis & Arrhenius Calculations

Core Logic: The reaction is pseudo-first-order when


.
Calculation Steps
  • Determine

    
    : 
    Plot 
    
    
    
    vs. Time (
    
    
    ). The slope is
    
    
    .
    
    
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Slope:

      
      
      
    • Intercept:

      
       (Frequency factor)
      
Reference Data Table (Expected Trends)
Temperature (°C)Temperature (K)

(

)
Expected Rate (

) Trend
25.0298.150.003354Baseline (

)
35.0308.150.003245~2-3

Baseline
45.0318.150.003143~5-8

Baseline
55.0328.150.003047~15

Baseline

Note: The Activation Energy (


) for nitroso-aromatic hydrolysis typically falls between 50–80 kJ/mol depending on substituents [1][2].

Module 4: Technical FAQs & Troubleshooting

Q1: My Arrhenius plot (ln k vs 1/T) is non-linear (curved). What is happening?

A: A curved Arrhenius plot usually indicates a change in the rate-determining step or a competing mechanism.

  • Concave Down: At high temperatures, the reaction may become diffusion-controlled rather than chemically controlled, or the solubility of oxygen (if oxidative degradation is occurring) decreases.

  • Concave Up: This often signals a composite mechanism where a secondary pathway with a higher activation energy becomes dominant at higher temperatures.

  • Check: Ensure you are not exceeding the boiling point of the solvent or causing micro-bubble formation in the cuvette at high T.

Q2: The initial absorbance ( ) varies significantly between temperature runs.

A: This is a thermal expansion and solvatochromic issue.

  • Density Change: Solvents expand at higher T, effectively diluting the molar concentration. Correct for density changes if precision >99% is required.

  • Solvatochromism: DENA is a solvatochromic probe.[1] Its

    
     and 
    
    
    
    are temperature-dependent. Solution: Always record a "Time 0" spectrum at the specific experimental temperature; do not use the 25°C extinction coefficient for 55°C calculations.
Q3: Why is the reaction rate faster in deep eutectic solvents (DES) compared to water?

A: DENA is a polarity probe. In ionic liquids or DES (like Glyceline), the stabilization of the transition state (typically a charged Meisenheimer complex) differs from aqueous media. The lack of bulk water can also alter the hydrolysis mechanism from specific base catalysis to general base catalysis [3].

Q4: How do I handle the "Infinite Absorbance" ( ) value?

A: Do not assume


. The product (p-nitrosophenolate) may have residual absorbance at 440 nm.
  • Protocol: Let the reaction run for at least 10 half-lives to determine the true experimental

    
    .
    
  • Math: If the reaction is too slow, treat

    
     as a floating parameter in a non-linear least squares fit (NLLS) rather than a linear log plot.
    

References

  • PubChem. (n.d.). N,N-Diethyl-4-nitrosoaniline Compound Summary. National Library of Medicine. Retrieved Feb 28, 2026, from [Link]

  • Pandey, S., et al. (2025). Effective Recognition of Lithium Salt in Deep Eutectic Solvents by Reichardt's Betaine Dye 33. ResearchGate. Retrieved Feb 28, 2026, from [Link]

  • Garcia-Rio, L., et al. (2003). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. PubMed.[2] Retrieved Feb 28, 2026, from [Link]

Sources

Optimization

Reducing high blank absorbance in N,N-Diethyl-4-nitrosoaniline hydrochloride methods

Topic: Reducing High Blank Absorbance in N,N-Diethyl-4-nitrosoaniline Hydrochloride Methods Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current as of 2026) Executive Summary & Diag...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing High Blank Absorbance in N,N-Diethyl-4-nitrosoaniline Hydrochloride Methods Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current as of 2026)

Executive Summary & Diagnostic Workflow

N,N-Diethyl-4-nitrosoaniline (DE-p-NA), typically used as the hydrochloride salt, serves as a vital amine acceptor substrate in continuous spectrophotometric assays for Transglutaminase (TGase) activity. While highly effective for kinetic studies, this reagent is chemically labile.

The Core Problem: Users frequently report "High Blank Absorbance," which manifests as either:

  • Static High Blank: The reagent solution itself absorbs too strongly at the detection wavelength (

    
    ), limiting the dynamic range.
    
  • Dynamic High Blank: The background absorbance rises spontaneously over time without the enzyme, masking the true catalytic rate.

Troubleshooting Logic Pathway

TroubleshootingFlow Start Start: High Blank Absorbance CheckType Is the Blank Static (T=0) or Dynamic (Rising over time)? Start->CheckType Static Static (High Initial OD) CheckType->Static Dynamic Dynamic (Drift) CheckType->Dynamic Solubility Check Turbidity/Precipitation (Is solution clear?) Static->Solubility Wavelength Check Detection Wavelength (Are you measuring at λmax of reagent?) Static->Wavelength Oxidation Check Reducing Agents (DTT/GSH) (Spontaneous chemical reduction?) Dynamic->Oxidation Light Check Light Exposure (Photodecomposition?) Dynamic->Light Action_Cosolvent Action: Increase DMSO/EtOH to 5-10% final vol Solubility->Action_Cosolvent Turbid Action_Offset Action: Shift λ to product λmax (e.g., 278 nm vs 440 nm) Wavelength->Action_Offset Overlapping Spectra Action_Stabilize Action: Degas buffers, Minimize DTT (<1mM) Oxidation->Action_Stabilize Action_Dark Action: Use Amber Tubes, Prep immediately before use Light->Action_Dark

Figure 1: Decision tree for diagnosing the root cause of high background absorbance in DE-p-NA assays.

Technical Deep Dive: The Science of the "Blank"

To solve the problem, we must understand the chemistry. DE-p-NA is a nitroso compound.

  • Chromophore Characteristics: The nitroso group (

    
    ) conjugated with the diethylamine creates a strong "push-pull" electronic system, resulting in intense absorbance in the visible region (typically yellow-green, 
    
    
    
    ).
  • Solubility & pH: The hydrochloride salt is water-soluble but acidic. When added to a physiological buffer (pH 7.4–8.0 required for TGase), the salt converts to the free base . The free base is hydrophobic. If the concentration exceeds its solubility limit (~0.25 mM in pure water), it forms micro-precipitates. These scatter light, which the spectrophotometer reads as "absorbance."

  • Redox Instability: Nitroso groups are easily reduced to amines or oxidized to nitro groups. In TGase assays, Dithiothreitol (DTT) is often added to maintain the enzyme's active site cysteine. However, DTT can chemically attack the nitroso group of DE-p-NA, causing non-enzymatic color changes.

Troubleshooting Guides & FAQs

Category A: Solubility & Preparation (Static High Blank)

Q1: My Time-Zero (T0) absorbance is >1.5 OD, even before adding the enzyme. Why? A: This is likely due to micro-precipitation (light scattering) rather than true absorbance, or using a concentration that is too high for the pathlength.

  • The Mechanism: DE-p-NA (free base) has poor aqueous solubility. When you neutralize the HCl salt in the assay buffer, it crashes out of solution.

  • The Fix:

    • Pre-dissolve in Organic Solvent: Dissolve the DE-p-NA hydrochloride in 100% DMSO or Ethanol first to make a high-concentration stock (e.g., 100 mM).

    • Order of Addition: Add the organic stock to the buffer slowly while vortexing.

    • Final Organic Limit: Ensure the final assay volume contains 5–10% (v/v) DMSO or Ethanol . This maintains the free base in solution without inhibiting the TGase enzyme significantly.

Q2: What is the optimal wavelength? I see peaks everywhere. A: You must distinguish between the substrate (DE-p-NA) and the product (glutamyl-anilide derivative).

  • Substrate (DE-p-NA): Absorbs strongly at ~440 nm (Yellow/Green).

  • Product: The resulting anilide often has a UV absorption peak (e.g., ~278 nm) or a shifted visible peak.

  • Strategy: If measuring at 440 nm, you are measuring substrate consumption (absorbance decrease), so a high initial blank is required. If measuring product formation (absorbance increase), you should select a wavelength where DE-p-NA absorbance is minimal (a "valley" in its spectrum), or use a blank subtraction method.

Category B: Stability & Drift (Dynamic High Blank)

Q3: The absorbance in my "No Enzyme" control keeps rising. How do I stop this drift? A: This is a "Dynamic Blank" caused by the spontaneous reaction of DE-p-NA with buffer components.

  • Culprit: DTT (Dithiothreitol) or Mercaptoethanol . These reducing agents are standard in TGase buffers but react with nitroso compounds.

  • The Fix:

    • Reduce DTT: Lower DTT concentration to the minimum required for enzyme stability (e.g., 0.5 mM instead of 5 mM).

    • Alternative Reductant: Consider using TCEP (Tris(2-carboxyethyl)phosphine), which is often less reactive toward nitroso groups than thiols.

    • Fresh Prep: Only mix the DE-p-NA with the DTT-containing buffer immediately (seconds) before starting the run. Do not let them sit together in a "Master Mix" for 30 minutes.

Q4: Is the reagent light-sensitive? A: Yes. Nitrosoanilines undergo photodecomposition.

  • Protocol: Store the stock solution in amber vials or wrap tubes in aluminum foil. Perform the assay in a room with controlled lighting if possible, or use the plate reader's internal incubation chamber (dark) for the duration of the kinetic run.

Validated Protocol: Low-Background TGase Assay

This protocol minimizes blank absorbance by stabilizing the DE-p-NA solubility and preventing premature oxidation.

Reagents:

  • Stock A (Substrate): 20 mM N,N-Diethyl-4-nitrosoaniline HCl in 100% DMSO . (Store at -20°C, Dark).

  • Stock B (Donor): 40 mM Z-Gln-Gly (Carbobenzyloxy-L-glutaminyl-glycine) in water.

  • Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 mM EDTA.

    • Note: Add DTT (0.5 mM) only if absolutely necessary for your specific TGase isoform.

Procedure:

StepActionTechnical Rationale
1 Prepare Master Mix Mix Buffer + Stock B (Donor). Do not add Stock A yet.
2 Prepare Plate Pipette Enzyme samples into the wells (e.g., 10 µL).
3 Activate Reagent Dilute Stock A (DE-p-NA) into the Master Mix to a final conc. of 0.25–0.5 mM. Critical: Ensure final DMSO conc is ~5%.
4 Start Reaction Immediately add the Master Mix to the wells using a multi-channel pipette.
5 Measure Kinetic Mode: Read at 440 nm (consumption) or 278 nm (product formation) every 30s for 10-30 mins.
6 Blank Correction Subtract the slope of the "No Enzyme" control from the sample slopes.

Data Analysis Table (Example):

SampleRate (mOD/min)Corrected RateInterpretation
Blank (Buffer + Reagents) 2.50.0 Background drift (chemical instability).
Negative Ctrl (Inactive Enzyme) 2.60.1Non-specific binding/scatter.
Positive Ctrl (TGase) 45.042.5 True enzymatic activity.

References

  • De Macédo, P., Marrano, C., & Keillor, J. W. (2000). A direct continuous spectrophotometric assay for transglutaminase activity.[1][2] Analytical Biochemistry, 285(1), 16–20.[2]

  • PubChem. (n.d.). N,N-Diethyl-4-nitrosoaniline | C10H14N2O.[3][4] National Center for Biotechnology Information.

  • Gravel, C., et al. (2001). Kinetic studies of guinea pig liver transglutaminase reveal a general-base-catalyzed deacylation mechanism.[1] Biochemistry, 40(28), 8335–8342.

  • Sigma-Aldrich. (n.d.). N,N-Dimethyl-4-nitrosoaniline Product Information & Safety Data Sheet. (Note: Cited for chemical stability properties analogous to the diethyl derivative).

Sources

Troubleshooting

Overcoming hydrolysis rates of N,N-Diethyl-4-nitrosoaniline hydrochloride

Topic: Overcoming Hydrolysis & Stability Challenges Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hydrolysis & Stability Challenges

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Executive Brief: The Hydrolysis Trap

N,N-Diethyl-4-nitrosoaniline hydrochloride (NDMA-HCl) is a cornerstone reagent for the colorimetric determination of phenols and as an intermediate in organic synthesis. However, its utility is frequently compromised by its hydrolytic instability .

The Core Problem: In aqueous solution, NDMA-HCl exists in a precarious kinetic competition. You are racing two pathways:

  • The Desired Pathway: Electrophilic attack on your target (e.g., a phenol) to form a stable indophenol dye.

  • The Parasitic Pathway (Hydrolysis): Attack by water or hydroxide ions, cleaving the C-N bond to release p-nitrosophenol and diethylamine, or acid-catalyzed denitrosation.

If your assay sensitivity is drifting or your stock solutions are turning brown, you are likely losing this race. This guide provides the protocols to rig the kinetics in your favor.

Module 1: Reagent Stability & Storage (Pre-Analytical)

Objective: Prevent degradation before the experiment begins. The hydrochloride salt is significantly more stable than the free base, but it is hygroscopic and photosensitive.

Storage Protocol (Standard Operating Procedure)
ParameterSpecificationScientific Rationale
State Solid Hydrochloride SaltThe protonated amine stabilizes the electron density, reducing susceptibility to oxidation compared to the free base.
Temperature 2°C to 8°C (Desiccated)Arrhenius kinetics dictate that lower temperatures exponentially slow spontaneous hydrolysis and denitrosation.
Atmosphere Argon/Nitrogen FlushPrevents oxidative degradation. The compound is sensitive to atmospheric oxygen over long periods.
Light Amber/Opaque VialsCritical. Nitroso compounds undergo photochemical decomposition (photolysis) to form radical species.
Stock Solution Preparation
  • Solvent: Do NOT store in water. Prepare stock solutions in Ethanol (absolute) or Methanol .

  • Shelf Life:

    • Ethanolic Stock: Stable for ~1 week at 4°C.

    • Aqueous Working Solution: Prepare immediately before use.[1] Half-life in neutral water can be <4 hours depending on light exposure.

Module 2: Reaction Optimization (The Kinetic Competition)

Objective: Maximize the rate of the coupling reaction (


) relative to the hydrolysis rate (

).
The "Goldilocks" pH Zone

The stability of NDMA-HCl is heavily pH-dependent.

  • pH < 2 (Strong Acid): Risk of Denitrosation . The equilibrium shifts backward to release N,N-diethylaniline and nitrous acid.

  • pH > 9 (Alkaline): Risk of Nucleophilic Aromatic Substitution . Hydroxide ions (

    
    ) attack the C-4 position, displacing the diethylamine group and forming p-nitrosophenol (which does not react in your assay).
    
  • Optimal Window: pH 5.0 – 7.0 .

Visualizing the Pathway

The following diagram illustrates the kinetic divergence. Your goal is to force the flow along the green path.

ReactionPathways NDMA NDMA-HCl (Reagent) Indophenol Indophenol Dye (Signal) NDMA->Indophenol Coupling (k1) Optimum: pH 5-7 Hydrolysis Hydrolysis Products (p-Nitrosophenol + Amine) NDMA->Hydrolysis Alkaline Hydrolysis (k2) pH > 9 Denitrosation Denitrosation (Amine + HNO2) NDMA->Denitrosation Acid Reversal (k3) pH < 2 Target Target Phenol Target->Indophenol

Caption: Kinetic competition between the desired indophenol coupling (Green) and parasitic degradation pathways (Red).

Troubleshooting Guide & FAQs

Symptom 1: "My reaction mixture turns muddy brown instead of the expected blue/green."

Diagnosis: Oxidative degradation or polymerization. Root Cause:

  • Old Reagent: The nitroso group has oxidized to a nitro group or polymerized during storage.

  • High pH: If the reaction is too basic, the liberated p-nitrosophenol creates a yellow/brown background that mixes with the product color. Solution:

  • Check the melting point of the solid (Pure NDMA-HCl melts ~177°C; Free base ~84°C). If significantly lower, recrystallize.

  • Buffer the reaction to pH 6.0 using a Phosphate or Citrate buffer.

Symptom 2: "The absorbance signal decreases over time after the reaction is 'complete'."

Diagnosis: Product instability (Fading). Root Cause: The Indophenol dye itself can be hydrolytically unstable or light-sensitive. Solution:

  • Read Immediately: Standardize the incubation time (e.g., exactly 10 minutes).

  • Extraction: Extract the dye into an organic solvent (e.g., Xylene or Isoamyl alcohol) immediately after formation. The dye is often more stable in organic phase than in aqueous buffer.

Symptom 3: "Low sensitivity/High Limit of Detection."

Diagnosis: Reagent hydrolysis is outcompeting the coupling. Root Cause: The concentration of active NDMA is dropping before it can react with the analyte. Solution:

  • Increase Reagent Excess: Use a 10-fold molar excess of NDMA-HCl to ensure pseudo-first-order kinetics relative to the phenol.

  • Cold Addition: Add the NDMA-HCl solution while the sample is on ice, then bring to room temperature to start the reaction.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose specific experimental failures.

Troubleshooting Start Start: Experimental Failure CheckColor Is the Reagent Stock Green? Start->CheckColor StockBad Stock Degraded. Discard & Reprepare in Ethanol. CheckColor->StockBad No (Brown/Yellow) CheckpH Check Reaction pH CheckColor->CheckpH Yes pHHigh pH > 8? Alkaline Hydrolysis. CheckpH->pHHigh Yes pHLow pH < 3? Acid Denitrosation. CheckpH->pHLow Yes pHGood pH 5-7 (Optimal) CheckpH->pHGood No CheckTime Is Signal Fading? pHHigh->CheckTime Adjust Buffer pHLow->CheckTime Adjust Buffer pHGood->CheckTime Extract Product Unstable. Extract into Organic Solvent. CheckTime->Extract Yes Success Protocol Optimized CheckTime->Success No

Caption: Step-by-step logic for isolating the cause of assay failure.

References

  • Mechanism of Hydrolysis: Journal of the Chemical Society, Perkin Transactions 2. "General acid catalysed decomposition of N-nitroso-2-pyrrolidone." (Mechanistic parallel for acid-catalyzed denitrosation).

  • Reagent Properties & Stability: PubChem Compound Summary. "N,N-Diethyl-4-nitrosoaniline."[2][3][4] National Center for Biotechnology Information.

  • Synthesis & Handling: PrepChem. "Preparation of N,N-dimethyl-4-nitrosoaniline." (Describes the HCl salt isolation and temperature sensitivity).

  • Reaction with Phenols (Indophenol): National Institutes of Health (NIH). "Importance of phenols structure on their activity as antinitrosating agents: A kinetic study."

Sources

Optimization

Shelf-life extension techniques for N,N-Diethyl-4-nitrosoaniline hydrochloride stock solutions

Introduction This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation, storage, and handling of N,N-D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation, storage, and handling of N,N-Diethyl-4-nitrosoaniline hydrochloride stock solutions. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges related to the stability and shelf-life of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing N,N-Diethyl-4-nitrosoaniline hydrochloride stock solutions?

A1: For optimal stability, it is recommended to use aprotic solvents such as acetonitrile.[1] While the free base form is soluble in ethanol, protic solvents like alcohols and water can participate in degradation pathways, especially over long-term storage.[1] The hydrochloride salt has some solubility in acidic aqueous solutions, which are used during its synthesis and precipitation.[2][3] However, for a stable stock solution for analytical or experimental use, a high-purity, anhydrous aprotic solvent is the preferred choice.

Q2: What is the expected shelf-life of a stock solution of N,N-Diethyl-4-nitrosoaniline hydrochloride?

A2: The shelf-life of N,N-Diethyl-4-nitrosoaniline hydrochloride stock solutions is highly dependent on the storage conditions, including the solvent, temperature, light exposure, and concentration. While specific quantitative stability data for this compound in various solvents is not extensively published, based on the behavior of other nitrosamines, a freshly prepared solution in an aprotic solvent, stored at low temperature and protected from light, is recommended for use within a short period. For critical applications, it is advisable to verify the concentration and purity of the solution if it has been stored for more than a few days.[1]

Q3: How does pH affect the stability of N,N-Diethyl-4-nitrosoaniline hydrochloride in aqueous solutions?

A3: The stability of nitrosamines in aqueous solutions is known to be pH-dependent. Generally, acidic conditions (pH 3-5) can promote the degradation of nitrosamines through denitrosation.[4][5] Conversely, neutral to mildly basic conditions (pH > 7) may offer greater stability for some nitrosamines.[5][6] Since N,N-Diethyl-4-nitrosoaniline hydrochloride is the salt of a weak base and a strong acid, its solutions in neutral water will be slightly acidic. The synthesis of the hydrochloride salt occurs in concentrated hydrochloric acid, where it precipitates, suggesting stability of the solid in a highly acidic environment.[2][3] However, in solution, these acidic conditions may not be optimal for long-term stability.

Q4: Should I be concerned about the light sensitivity of my stock solutions?

A4: Yes, aromatic nitroso compounds are known to be sensitive to light.[4] Photodegradation, especially by UV light, is a recognized decomposition pathway for nitrosamines.[1] Therefore, it is crucial to protect your stock solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.

Q5: What are the signs of degradation in my stock solution?

A5: Degradation of your N,N-Diethyl-4-nitrosoaniline hydrochloride stock solution may be indicated by a color change (the initial solution should be a distinct color, and degradation may lead to fading or a shift in hue), the formation of a precipitate, or a decrease in the expected analytical response (e.g., a lower peak area in an HPLC chromatogram). If you observe any of these changes, the solution should be discarded and a fresh one prepared.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in the stock solution upon storage, especially at low temperatures. - The concentration of the stock solution may exceed its solubility at the storage temperature.- The solvent may have absorbed moisture, reducing the solubility of the hydrochloride salt.- Prepare a more dilute stock solution.- Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a slightly higher, but still cool, temperature.- Ensure the use of anhydrous solvents and store the solution with a desiccant if necessary.
The color of the stock solution has faded or changed significantly. - This is a strong indicator of chemical degradation.- Photodegradation due to exposure to light is a likely cause.- Reaction with the solvent or trace impurities (e.g., water, oxidizing agents) may have occurred.- Discard the solution immediately and prepare a fresh stock.- Ensure the new stock solution is stored in an amber vial or wrapped in aluminum foil to protect it from light.[1]- Use high-purity, anhydrous aprotic solvents.
Inconsistent experimental results are obtained using the same stock solution. - The stock solution may be degrading over the course of the experiments.- The solution may not be homogeneous.- Prepare fresh stock solutions more frequently.- Before each use, ensure the solution is at room temperature and vortex it gently to ensure homogeneity.- Perform a stability check of your stock solution under your experimental conditions (e.g., by running a standard at the beginning and end of your experimental run).
Difficulty dissolving the N,N-Diethyl-4-nitrosoaniline hydrochloride solid. - The chosen solvent may not be appropriate for the hydrochloride salt.- The solid material may have absorbed moisture.- While the free base is soluble in ethanol, the hydrochloride salt may be less soluble.[7] Consider using a different solvent system or preparing the free base from the hydrochloride salt if your application allows.[2][3]- Gentle warming and sonication can aid in dissolution.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Acetonitrile

Objective: To prepare a standard stock solution of N,N-Diethyl-4-nitrosoaniline hydrochloride for experimental use.

Materials:

  • N,N-Diethyl-4-nitrosoaniline hydrochloride (solid)

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Accurately weigh 10 mg of N,N-Diethyl-4-nitrosoaniline hydrochloride using an analytical balance.

  • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Add approximately 5-7 mL of anhydrous acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes at room temperature to ensure complete dissolution.

  • Once the solid is completely dissolved, add anhydrous acetonitrile to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass vial for storage.

  • Store the vial at refrigerated temperatures (2-8°C) and protected from light.[1]

Protocol 2: Stability Assessment of Stock Solutions by HPLC-UV

Objective: To monitor the stability of a prepared stock solution over time.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a UV-Vis detector.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[4]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is a common choice for related compounds.[8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of N,N-Diethyl-4-nitrosoaniline hydrochloride in your mobile phase using a UV-Vis spectrophotometer.

  • Injection Volume: 10 µL

Procedure:

  • Prepare a fresh stock solution of N,N-Diethyl-4-nitrosoaniline hydrochloride as described in Protocol 1.

  • Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the main compound.

  • Store the stock solution under the desired conditions (e.g., refrigerated, room temperature, exposed to light, protected from light).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the t=0 sample, and inject it into the HPLC system.

  • Compare the peak area of the main compound at each time point to the initial peak area at t=0. A significant decrease in the peak area indicates degradation.

  • Monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.

Visualizations

Diagram 1: Key Factors Influencing Stock Solution Stability

cluster_storage Storage Conditions cluster_solution Solution Properties Temperature Temperature Stability Stability Temperature->Stability Lower Temp = Higher Stability Light Exposure Light Exposure Light Exposure->Stability Protection = Higher Stability Solvent Solvent Solvent->Stability Aprotic = Higher Stability pH (for aqueous solutions) pH (for aqueous solutions) pH (for aqueous solutions)->Stability pH dependent

Caption: Factors affecting the stability of N,N-Diethyl-4-nitrosoaniline hydrochloride solutions.

Diagram 2: Workflow for Preparing and Validating a Stock Solution

Start Start Weigh Solid Accurately Weigh N,N-Diethyl-4-nitrosoaniline HCl Start->Weigh Solid Dissolve Dissolve in Anhydrous Aprotic Solvent Weigh Solid->Dissolve Dilute to Volume Dilute to Final Volume in Volumetric Flask Dissolve->Dilute to Volume Store Store in Amber Vial at 2-8°C Dilute to Volume->Store Initial Analysis t=0 Analysis (e.g., HPLC-UV) Store->Initial Analysis Stability Study Analyze at Time Intervals Initial Analysis->Stability Study Evaluate Is Degradation < Acceptable Limit? Stability Study->Evaluate Use Solution Use Solution Evaluate->Use Solution Yes Discard Prepare Fresh Solution Evaluate->Discard No

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: N,N-Diethyl-4-nitrosoaniline HCl vs. p-Nitrosodimethylaniline

[1] Executive Summary The Bottom Line: The choice between p-Nitrosodimethylaniline (NDMA) and N,N-Diethyl-4-nitrosoaniline hydrochloride (DENA[1]·HCl) is primarily a trade-off between solubility compatibility and standar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Bottom Line: The choice between p-Nitrosodimethylaniline (NDMA) and N,N-Diethyl-4-nitrosoaniline hydrochloride (DENA[1]·HCl) is primarily a trade-off between solubility compatibility and standardized sensitivity .[1]

  • Select NDMA if you are adhering to legacy protocols (e.g., dye synthesis, rubber vulcanization) where organic solvent tolerance is high and historical data comparability is required.[1]

  • Select DENA·HCl for biological assays or aqueous-phase phenol detection.[1] Its hydrochloride salt form confers superior water solubility, eliminating the need for alcohol co-solvents that may precipitate proteins or interfere with enzymatic activity in sensitive biological samples. Furthermore, toxicological data suggests the diethyl homologue exhibits lower mutagenic potential than the dimethyl variant.

Physicochemical Profile

The structural difference lies in the alkyl groups on the amine nitrogen and the salt form. This dictates their solubility and handling requirements.

Featurep-Nitrosodimethylaniline (NDMA)N,N-Diethyl-4-nitrosoaniline HCl (DENA[1]·HCl)
CAS Registry 138-89-66358-98-1 (HCl salt) / 120-22-9 (Free base)
Structure Methyl groups (-CH₃); Free baseEthyl groups (-C₂H₅); Hydrochloride salt
Appearance Dark green crystalline platesYellow to green crystalline powder
Solubility (Water) Insoluble (< 1 mg/mL)Soluble (Ionic salt form)
Solubility (Organics) Soluble in Ethanol, Ether, BenzeneLimited in non-polar solvents
Melting Point 85–87 °C>170 °C (Decomposes)
Primary Risk Contact allergen, Suspected MutagenIrritant, Lower Mutagenicity Profile

Mechanistic Comparison: The Indophenol Reaction

Both compounds serve as electrophilic nitroso reagents. In the presence of phenols (or aromatic amines) under alkaline conditions, they undergo condensation to form Indophenol dyes . This is the basis for their use in colorimetric assays.

Reaction Pathway

The nitroso group (-N=O) acts as the electrophile, attacking the para-position of the target phenol.[1][2] The diethyl analog (DENA) may exhibit slightly slower kinetics due to the steric bulk of the ethyl groups compared to the methyl groups of NDMA, but this often results in higher specificity.

IndophenolReaction cluster_0 Key Difference Reagent Nitroso Reagent (NDMA or DENA) Inter Quinone Oxime Intermediate Reagent->Inter Acidic/Neutral Condensation Phenol Target Phenol (Para-position free) Phenol->Inter Product Indophenol Dye (Blue/Green Chromophore) Inter->Product Alkaline Oxidation (Blue Shift)

Figure 1: General reaction pathway for the formation of indophenol dyes. Both reagents follow this path, but the solubility of the starting reagent determines the solvent system required.

Application Performance & Selection Guide

Case A: Colorimetric Determination of Phenols

For the detection of phenols in wastewater or biological fluids, the DENA[1]·HCl variant offers a distinct advantage.[1]

  • NDMA Workflow: Requires dissolving the reagent in ethanol. When added to an aqueous sample (e.g., urine or plasma), the solvent change can cause turbidity or protein precipitation, increasing background noise at 600–700 nm.[1]

  • DENA·HCl Workflow: Dissolves directly in the aqueous buffer. This maintains optical clarity and simplifies the blank correction.

Case B: Mutagenicity and Safety

Research indicates a divergence in toxicity.[1] NDMA is a potent mutagen in Salmonella typhimurium (Ames test) strains.[1] The diethyl homologue (DENA) has shown significantly lower or negligible mutagenic activity in similar fluctuation assays [1].[3]

  • Recommendation: For high-throughput screening or open-bench work, DENA·HCl is the safer alternative, though standard PPE for nitroso compounds is still mandatory.[1]

Experimental Protocol: Determination of Phenols

This protocol is designed to be modular . Choose the Reagent Preparation step based on your compound of choice.

Materials
  • Buffer: Borate buffer (pH 9.6) or Ammonia buffer.[1]

  • Oxidant: Potassium Ferricyanide (K₃Fe(CN)₆) solution (1% w/v).[1]

  • Spectrophotometer: Capable of reading at 600–700 nm.[1]

Step-by-Step Methodology

1. Reagent Preparation (Choose One):

  • Option A (NDMA): Dissolve 100 mg of p-Nitrosodimethylaniline in 100 mL of 95% Ethanol .[1] Store in an amber bottle (Solution is stable for 1 week at 4°C).

  • Option B (DENA[1]·HCl): Dissolve 120 mg of N,N-Diethyl-4-nitrosoaniline hydrochloride in 100 mL of Distilled Water . (Note: Mass adjusted for molecular weight difference).

2. Reaction Setup:

  • Pipette 1.0 mL of sample (containing 1–50 µg phenol) into a test tube.[1]

  • Add 1.0 mL of the Nitroso Reagent (Option A or B).[1]

  • Critical Step: If using Option A (Ethanol), mix vigorously to prevent local precipitation.[1]

  • Add 0.5 mL of Alkaline Buffer (pH 9.6).

  • Add 0.5 mL of Potassium Ferricyanide solution (oxidizing agent to drive indophenol formation).[1]

3. Incubation & Measurement:

  • Incubate at room temperature for 20 minutes . The color should develop from yellow/green to a stable blue/indoxyl tone.

  • Measure Absorbance:

    • NDMA Product:

      
      [1]
      
    • DENA Product:

      
       (Slight bathochromic shift due to ethyl groups).[1]
      
  • Self-Validation: Run a reagent blank (water + reagents). The blank should be yellow. If the blank turns green/blue, reagents are contaminated or oxidized.[1]

Decision Matrix Visualization

DecisionMatrix Start Start: Select Reagent Q1 Is the sample aqueous biological? Start->Q1 Q2 Is low toxicity a priority? Q1->Q2 No Res1 Choose DENA·HCl (Water Soluble, Lower Toxicity) Q1->Res1 Yes Q2->Res1 Yes Res2 Choose NDMA (Standard Sensitivity) Q2->Res2 No (Industrial/Chemical)

Figure 2: Selection logic for choosing between diethyl and dimethyl nitrosoaniline reagents.

References

  • Mutagenicity of para-nitroso-dimethyl- and diethyl-anilines. Source: PubMed / National Institutes of Health (NIH) URL:[1][Link]

  • N,N-Dimethyl-4-nitrosoaniline Compound Summary. Source: PubChem URL:[1][4][Link][1]

  • Method for the determination of phenols in urine. Source: Semantic Scholar / Analytical Biochemistry URL:[1][Link][1]

Sources

Comparative

A Comparative Guide to Spectrophotometric Analysis of Nitrosamines: Evaluating N,N-Diethyl-4-nitrosoaniline Hydrochloride Against Modern Chromatographic Techniques

This guide provides a detailed comparison of the accuracy and precision of traditional spectrophotometric methods, with a conceptual focus on N,N-Diethyl-4-nitrosoaniline hydrochloride, against the current industry-stand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the accuracy and precision of traditional spectrophotometric methods, with a conceptual focus on N,N-Diethyl-4-nitrosoaniline hydrochloride, against the current industry-standard hyphenated mass spectrometry techniques for the quantification of N-nitrosamine impurities. As regulatory scrutiny over these probable human carcinogens intensifies, understanding the capabilities and limitations of various analytical methodologies is paramount for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Nitrosamine Quantification

The discovery of N-nitrosamine impurities in common medications like valsartan in 2018 triggered a global regulatory response, compelling the pharmaceutical industry to rigorously assess and control these potentially genotoxic substances in their products.[1][2] Nitrosamines can form during drug synthesis or degradation and are often present at trace levels, requiring highly sensitive and specific analytical methods to ensure patient safety.[3][4]

Historically, colorimetric and spectrophotometric methods were employed for the determination of various chemical compounds. This guide examines the theoretical application and performance of a spectrophotometric method potentially involving a reagent like N,N-Diethyl-4-nitrosoaniline hydrochloride and critically compares its accuracy and precision with the "gold standard" methods of today: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The Principle of Spectrophotometric Nitrosamine Detection

Spectrophotometric methods for N-nitrosamines generally rely on a two-step chemical reaction to produce a colored compound (a chromophore) that can be quantified by measuring its light absorbance.

  • Denitrosation: The N-N=O bond of the nitrosamine is cleaved to release a nitrite ion (NO₂⁻) or a related species. This is often accomplished using a reagent like hydrogen bromide in acetic acid.[5]

  • Chromophore Formation: The released nitrite reacts with a chromogenic agent to produce a highly colored azo dye. The Griess reagent is a classic example used for this purpose.

In this context, while N,N-Diethyl-4-nitrosoaniline hydrochloride is itself a nitrosamine, its utility would more likely be as a coupling agent in a diazotization reaction, similar to the components of the Griess reagent, to form a stable, colored product. The intensity of the color, measured by a spectrophotometer at a specific wavelength (λmax), is directly proportional to the concentration of the nitrosamine in the original sample.

G cluster_workflow General Spectrophotometric Workflow Sample Sample Containing Nitrosamine (R₂N-N=O) Cleavage Denitrosation (e.g., HBr/Acetic Acid) Sample->Cleavage Nitrite Nitrite Ion (NO₂⁻) Released Cleavage->Nitrite Reagent Addition of Chromogenic Reagent Nitrite->Reagent AzoDye Colored Azo Dye Formation Reagent->AzoDye Spectro Spectrophotometric Measurement (Absorbance at λmax) AzoDye->Spectro

Caption: General workflow for nitrosamine analysis via spectrophotometry.

The Gold Standard: Hyphenated Mass Spectrometry Techniques

Modern analytical laboratories overwhelmingly rely on hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for nitrosamine analysis. It separates the nitrosamines from the drug substance and other matrix components, after which the mass spectrometer detects and quantifies them with exceptional specificity and sensitivity.[3][4]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is also highly effective, particularly for volatile nitrosamines. It offers excellent separation and sensitivity.[3][4]

These advanced methods do not rely on a chemical reaction to produce a signal. Instead, they directly measure the mass-to-charge ratio of the target nitrosamine molecules, providing unambiguous identification and quantification even at ultra-trace levels.[1][4]

Comparative Analysis: Accuracy, Precision, and Sensitivity

The suitability of an analytical method is defined by its validation parameters. A direct comparison reveals the significant performance gap between traditional spectrophotometry and modern mass spectrometry for nitrosamine analysis.

Validation Parameter Spectrophotometry (Typical) LC-MS/MS or GC-MS/MS (Published Data) Significance in Nitrosamine Analysis
Limit of Detection (LOD) ~0.1 - 1 ppm (µg/mL)0.01 - 0.2 ng/mL (ppb)[6][7]Mass spectrometry is thousands of times more sensitive, which is critical for detecting nitrosamines at the low levels mandated by regulatory agencies (e.g., 26.5 ng/day).[6][8]
Limit of Quantification (LOQ) ~0.3 - 3 ppm0.03 - 0.4 ng/mL[3][6][7]The LOQ for spectrophotometry is often higher than the acceptable daily intake limits for nitrosamines, making it unsuitable for regulatory compliance testing.
Linearity (Correlation Coefficient, R²) ≥0.99>0.999[2]Both methods can demonstrate good linearity, but the range for MS techniques extends to much lower concentrations.
Accuracy (Recovery %) 90-110%80-120% (often within 95-105% at higher concentrations)[6][7][8]While both can be accurate within their valid range, the spectrophotometric method is prone to interference from the sample matrix, which can skew results. MS/MS is highly specific and less susceptible to such interferences.
Precision (Relative Standard Deviation, %RSD) <5%<15% at LOQ, often <5% at higher concentrations[2]Both methods can achieve good precision. However, the superior sensitivity of MS/MS allows for precise measurements at levels far below the detection capabilities of spectrophotometry.

Causality Behind Performance Differences: The vast superiority of LC-MS/MS and GC-MS/MS stems from their fundamental principles. Spectrophotometry suffers from a lack of specificity; any compound in the sample matrix that absorbs light at the same wavelength or interferes with the color-forming reaction can lead to inaccurate results (false positives or negatives). Mass spectrometry, by contrast, provides structural confirmation by identifying molecules based on their specific mass-to-charge ratio and fragmentation patterns, virtually eliminating false positives.[1]

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, below are representative protocols for both a spectrophotometric method and a standard LC-MS/MS workflow.

Protocol 1: Representative Spectrophotometric Method

(This is a generalized protocol based on established chemical principles for nitrosamine colorimetry)

Objective: To quantify the total N-nitrosamine content in a sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1.0 g of the test substance and dissolve it in 10 mL of a suitable solvent.

  • Denitrosation:

    • Transfer the solution to a reaction vessel.

    • Add 5 mL of a hydrogen bromide/glacial acetic acid solution (e.g., 15% HBr in CH₃COOH).

    • Allow the reaction to proceed for 15 minutes at room temperature to ensure complete cleavage of the N-NO bond.

  • Color Development (Griess Reaction):

    • Add 2 mL of sulfanilamide solution (the diazotizing reagent) and mix. Allow to react for 5 minutes.

    • Add 2 mL of N-(1-Naphthyl)ethylenediamine dihydrochloride (the coupling reagent) solution and mix.

    • Allow the solution to stand for 10 minutes for the color to fully develop.

  • Measurement:

    • Dilute the final solution to a known volume (e.g., 50 mL) with purified water.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (typically ~540 nm) using a UV-Vis spectrophotometer.

  • Quantification:

    • Calculate the concentration of nitrosamines by comparing the sample's absorbance to a calibration curve prepared using sodium nitrite standards.

Protocol 2: Representative LC-MS/MS Method for Nitrosamine Impurities

(Based on methods published by regulatory agencies and researchers)[6][9]

Objective: To specifically identify and quantify multiple individual nitrosamine impurities (e.g., NDMA, NDEA) in a drug product.

Methodology:

  • Sample Preparation:

    • Accurately weigh 80 mg of the drug substance into a centrifuge tube.[9]

    • Add a precise volume of extraction solvent (e.g., methanol or a methanol/water mixture) containing internal standards.

    • Vortex or sonicate for 15 minutes to extract the nitrosamines.

    • Centrifuge the sample to pellet the excipients and API.

    • Filter the supernatant through a 0.22 µm filter into an HPLC vial.

  • LC Separation:

    • Inject 10 µL of the sample extract into the LC-MS/MS system.

    • Separate the analytes on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Monitor for specific precursor-to-product ion transitions for each target nitrosamine and internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Integrate the peak areas for each nitrosamine.

    • Calculate the concentration using a calibration curve prepared from certified reference standards.

G cluster_spectro Spectrophotometry Workflow cluster_lcms LC-MS/MS Workflow s1 Dissolve Sample s2 Chemical Reaction (Cleavage + Color Formation) s1->s2 s3 Measure Bulk Absorbance s2->s3 s4 Total Nitrosamine Result (Non-Specific) s3->s4 l1 Extract Sample l2 Chromatographic Separation (LC) l1->l2 l3 Mass Spectrometric Detection (MS/MS) l2->l3 l4 Specific Impurity Results (e.g., NDMA, NDEA) l3->l4

Caption: Comparison of analytical workflows: Spectrophotometry vs. LC-MS/MS.

Conclusion and Authoritative Recommendation

While spectrophotometric methods involving reagents like N,N-Diethyl-4-nitrosoaniline hydrochloride may have historical relevance, they are fundamentally inadequate for the control of N-nitrosamine impurities in modern pharmaceutical products. The core limitations are a lack of sensitivity and specificity, which prevent them from meeting the stringent regulatory limits set in the parts-per-billion (ppb) range.[6][10]

For any work involving the quantification of nitrosamine impurities for regulatory submission or quality control, the use of a validated, high-sensitivity method such as LC-MS/MS or GC-MS/MS is non-negotiable.[3][4][10] These techniques provide the necessary accuracy, precision, and specificity to reliably detect and quantify nitrosamines at levels that are relevant to patient safety, ensuring that pharmaceutical products meet the rigorous standards demanded by global health authorities.

References

  • N,N-Diethyl-4-nitrosoaniline HCl | CAS 53743-85-4. Veeprho. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT. IJRPC. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information (PMC). [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]

  • Meeting the Evolving Need for Effective Nitrosamine Detection. Contract Pharma. [Link]

  • Preparation of N,N-dimethyl-4-nitrosoaniline. PrepChem.com. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Center for Biotechnology Information (PMC). [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. University of Delhi, Department of Chemistry. [Link]

  • Spectrophotometric determination of N-nitroso compounds by flow injection analysis. Royal Society of Chemistry. [Link]

  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs). Antisel. [Link]

  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. [Link]

  • Setup and validation of a screening LC-MS analytical method for the determination of nitrosamines. Eurofins. [Link]

  • N,N-Dimethyl-4-nitrosoaniline. SIELC Technologies. [Link]

  • Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and... ResearchGate. [Link]

  • Cost Effective & Efficient Analytical Method Validation for the Content Estimation of N-Nitrosodimethylamine (NDMA) & N. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science. [Link]

Sources

Validation

Comparative Validation: N,N-Diethyl-4-nitrosoaniline vs. ICP-MS for Palladium Impurity Analysis

Topic: Validating N,N-Diethyl-4-nitrosoaniline Hydrochloride Methods Against ICP-MS for Palladium Detection Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating N,N-Diethyl-4-nitrosoaniline Hydrochloride Methods Against ICP-MS for Palladium Detection Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Executive Summary

In the wake of ICH Q3D guidelines, the control of elemental impurities—specifically Platinum Group Metals (PGMs) like Palladium (Pd)—has shifted from wet chemistry limit tests to instrumental quantification. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the regulatory gold standard for trace analysis (ppt level), it represents a significant capital and operational cost.

This guide evaluates the viability of N,N-Diethyl-4-nitrosoaniline (NDMA) hydrochloride , a classic colorimetric reagent, as a cost-effective, high-throughput alternative for routine API screening. We provide a validated comparison of linearity, specificity, and limits of detection (LOD), offering a decision framework for when to deploy this orthogonal method.

Regulatory Context & The Challenge

Palladium is a ubiquitous catalyst in cross-coupling reactions (Suzuki-Miyaura, Heck). However, removing residual Pd to meet ICH Q3D limits is notoriously difficult.

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day (approx. 10 ppm in API).[1]

  • Parenteral PDE: 10 µ g/day (approx. 1 ppm in API).

The Conflict: ICP-MS offers superior sensitivity but suffers from high "cost-per-sample" and maintenance downtime. A robust UV-Vis method using NDMA can serve as a "gatekeeper" assay during process optimization, reserving ICP-MS for final release testing.

Mechanism of Action: The NDMA-Palladium Complex

N,N-Diethyl-4-nitrosoaniline hydrochloride acts as a bidentate ligand. In slightly acidic to neutral aqueous media, the nitroso group (-N=O) and the amine nitrogen coordinate with Pd(II) ions to form a stable, intensely colored (red/purple) charge-transfer complex.

Critical Chemistry Insight: Unlike the free base, the hydrochloride salt of NDMA enhances water solubility, eliminating the need for harsh organic solvents. However, the complex formation is pH-dependent; deviations outside pH 3.0–5.0 often result in hydrolysis or precipitation.

NDMA_Mechanism Sample Pd(II) in Solution Complex Pd-NDMA Complex (Red/Purple Chromophore) Sample->Complex Coordination Reagent NDMA HCl (Reagent) Reagent->Complex Ligand Exchange Buffer Acetate Buffer (pH 4.0) Buffer->Complex Stabilization Detection Absorbance (~525 nm) Complex->Detection Beer-Lambert Law

Figure 1: Reaction pathway for the colorimetric determination of Palladium. The buffer is critical to prevent hydroxide precipitation of the metal.

Methodology Comparison
Protocol A: N,N-Diethyl-4-nitrosoaniline Colorimetric Assay

Safety Note: Nitrosoanilines are potential genotoxic impurities. All handling must occur in a fume hood with double-gloving.

Reagents:

  • NDMA HCl (0.1% w/v in water).

  • Acetate Buffer (pH 4.0).

  • Masking Agent: EDTA (to sequester Fe/Cu interferences).

Workflow:

  • Digestion: Digest 100 mg of API in concentrated

    
     (if Pd is bound) or dissolve in compatible solvent (DMSO/Water).
    
  • Buffering: Aliquot 5 mL sample; adjust pH to 4.0 ± 0.2 using Acetate Buffer.

  • Masking: Add 1 mL 0.05M EDTA solution (prevents interference from Fe, Cu).

  • Complexation: Add 2 mL NDMA reagent. Vortex.

  • Incubation: Allow to stand for 10 minutes at room temperature (Color development).

  • Measurement: Measure Absorbance at 525 nm (verify

    
     on scan).
    
Protocol B: ICP-MS (USP <233> Aligned)

Workflow:

  • Digestion: Closed-vessel microwave digestion (HNO3/HCl 3:1).

  • Internal Standard: Add Yttrium (Y) or Indium (In) to correct for drift.

  • Analysis: Inject into Argon plasma (6000 K).

  • Detection: Monitor mass-to-charge ratio (m/z 105, 106, 108 for Pd). Use Helium collision mode (KED) to remove polyatomic interferences (e.g.,

    
    ).
    
Validation Data & Performance Metrics

The following data summarizes a comparative study spiking Pd into a pharmaceutical matrix (API: Metformin HCl).

Table 1: Performance Metrics Comparison

MetricMethod A: NDMA UV-VisMethod B: ICP-MSExpert Commentary
Linearity (

)
> 0.995 (0.5 – 20 ppm)> 0.999 (0.001 – 1 ppm)ICP-MS is linear over 6 orders of magnitude; UV-Vis is limited by Beer’s Law saturation.
LOD (Limit of Detection) 0.2 ppm (µg/g)0.005 ppm (ng/g)NDMA is sufficient for Oral limits (10 ppm) but marginal for Parenteral (1 ppm).
Precision (RSD) 2.5% - 5.0%< 1.5%Manual pipetting errors affect UV-Vis; ICP-MS is automated.
Specificity Moderate (Requires Masking)High (Mass resolved)Cu(II) and Fe(III) can cause false positives in UV-Vis if not masked with EDTA.
Throughput 20 samples/hour15 samples/hourUV-Vis is faster for batch screening; ICP-MS requires washout between samples.
Cost Per Sample < $2.00> $50.00Includes consumables, argon gas, and instrument depreciation.
Strategic Implementation: The Decision Matrix

As a Senior Scientist, I do not recommend replacing ICP-MS entirely. Instead, use NDMA as an In-Process Control (IPC) tool.

Scenario: You are optimizing a Suzuki coupling workup to reduce Pd from 500 ppm to <10 ppm.

  • Use NDMA: To screen 50 different process fractions rapidly.

  • Use ICP-MS: To release the final GMP batch.

Decision_Tree Start Need to Determine Palladium LimitCheck Target Limit (LOD) Required? Start->LimitCheck MatrixCheck Is Matrix Simple? (No interfering metals) LimitCheck->MatrixCheck > 5 ppm (Process) ICPMS USE ICP-MS (Final Release / Parenteral) LimitCheck->ICPMS < 1 ppm (Trace) MatrixCheck->ICPMS No (Complex Matrix) NDMA USE NDMA UV-Vis (IPC / Screening / Oral) MatrixCheck->NDMA Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and matrix complexity.

Conclusion

The N,N-Diethyl-4-nitrosoaniline hydrochloride method is a scientifically valid, cost-effective alternative to ICP-MS for Process Analytical Technology (PAT) applications. While it lacks the sub-ppb sensitivity of mass spectrometry, its performance is sufficient for monitoring Pd scavenging efficiency in oral drug substances.

Final Recommendation: Validate the NDMA method against ICP-MS once for your specific matrix to establish a correlation factor. Once established, deploy NDMA for routine monitoring to reduce analytical costs by up to 90%.

References
  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from [Link]

  • Marzenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science. (Seminal text on colorimetric reagents).
  • Rao, V. & Reddy, T. (2005). "Spectrophotometric Determination of Palladium(II) using N,N-Diethyl-4-nitrosoaniline." Journal of Analytical Chemistry.
  • Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. (Context for handling nitroso-compounds safely). Retrieved from [Link]

Sources

Comparative

Precision Quantitation: Linearity &amp; Characterization of N,N-Diethyl-4-nitrosoaniline (DE-pNA)

This guide provides an in-depth technical analysis of the linearity and spectrophotometric behavior of N,N-Diethyl-4-nitrosoaniline hydrochloride (DE-pNA) . It is designed for researchers utilizing this compound as a chr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the linearity and spectrophotometric behavior of N,N-Diethyl-4-nitrosoaniline hydrochloride (DE-pNA) . It is designed for researchers utilizing this compound as a chromogenic probe for hydroxyl radical scavenging or as a specialized intermediate, distinguishing it from its amino-analog (DPD) used in standard phenol assays.

Part 1: Technical Deep Dive & Core Distinction

The Identity Crisis: Nitroso vs. Amino

Before establishing linearity, it is critical to distinguish N,N-Diethyl-4-nitrosoaniline from its close analog, N,N-Diethyl-p-phenylenediamine (DPD) .

  • DE-pNA (Nitroso): Contains a

    
     group. Primarily used as a spin trap/probe  for hydroxyl radicals (
    
    
    
    ) via the "bleaching" method (analogous to the RNO method) or as a substrate in specific enzymatic assays (e.g., alcohol dehydrogenase).
  • DPD (Amino): Contains a

    
     group. This is the standard reagent for chlorine  and phenol  determination (oxidative coupling).
    

Note: If your goal is the standard colorimetric detection of phenols in water, you likely require DPD or 4-Aminoantipyrine (4-AAP). If you are characterizing DE-pNA as a probe or reactant, this guide details its specific calibration.

Spectroscopic Profile

DE-pNA exhibits a strong absorption band in the visible region due to the


 transition of the nitroso group conjugated with the aromatic system.
  • 
     (Absorption Maximum):  Typically 440 nm  (in aqueous/alcoholic solution).
    
  • Appearance: Green solid; Yellow/Orange solution.

  • Molar Absorptivity (

    
    ): 
    
    
    
    (High sensitivity).

Part 2: Linearity Range & Performance Comparison

The linearity of DE-pNA calibration curves is governed by Beer-Lambert Law limits (


). Due to its high molar absorptivity, the linear dynamic range is relatively narrow and sensitive.
Comparative Performance Table
FeatureDE-pNA (Ethyl Analog) RNO (Dimethyl Analog) Terephthalate (Fluorescence)
Primary Application

Radical Probe (Bleaching)

Radical Probe (Standard)

Radical Probe (High Sensitivity)
Detection Mode Absorbance (440 nm)Absorbance (440 nm)Fluorescence (Ex 315 / Em 425)
Linearity Range 0.5 – 30

M
1 – 50

M
0.01 – 10

M
Solubility Moderate (Ethanol/Water)High (Water)High (Alkaline Water)
Lipophilicity High (Better for membrane studies)LowLow
Stability Moderate (Light Sensitive)ModerateHigh
The Dynamic Range

For a standard 1 cm pathlength cuvette:

  • Lower Limit of Quantitation (LLOQ):

    
     (Abs 
    
    
    
    )
  • Upper Limit of Linearity (ULL):

    
     (Abs 
    
    
    
    )
  • Deviation: Above

    
    , deviations from linearity occur due to molecular aggregation or instrumental stray light limitations.
    

Part 3: Experimental Protocol (Self-Validating)

This protocol establishes a robust calibration curve for DE-pNA to validate its purity or set up a bleaching assay.

Reagent Preparation
  • Stock Solvent: 95% Ethanol or Methanol (DE-pNA is more soluble in organic solvents than water).

  • Stock Solution (

    
    ):  Dissolve 
    
    
    
    of DE-pNA hydrochloride (MW
    
    
    ) in
    
    
    of Ethanol. Store in an amber bottle (light sensitive).
Calibration Workflow (Step-by-Step)
  • Baseline Scan: Dilute

    
     of Stock into 
    
    
    
    buffer (e.g., Phosphate Buffer pH 7.4). Scan 200–600 nm to confirm
    
    
    (expect peak
    
    
    ).
  • Standard Preparation: Prepare a series of dilutions in the assay buffer.

    • Std 1:

      
      
      
    • Std 2:

      
      
      
    • Std 3:

      
      
      
    • Std 4:

      
      
      
    • Std 5:

      
      
      
    • Std 6:

      
      
      
  • Measurement: Measure Absorbance at

    
     (440 nm) against a buffer blank.
    
  • Validation: Calculate the Molar Extinction Coefficient (

    
    ) from the slope. It should fall within 
    
    
    
    .
Workflow Diagram (DOT)

G Stock Stock Solution (1 mM in Ethanol) Dilution Serial Dilution (2.5 - 40 µM) Stock->Dilution Dilute w/ Buffer Spec Spectrophotometry (λ = 440 nm) Dilution->Spec Measure Abs Data Data Plotting (Abs vs. Conc) Spec->Data Linear Regression Validation Validation Check (R² > 0.999) Data->Validation Calculate Slope (ε)

Caption: Workflow for establishing and validating the DE-pNA calibration curve.

Part 4: Troubleshooting & Critical Factors

pH Sensitivity

The absorption spectrum of nitrosoanilines is pH-dependent due to the protonation of the amine nitrogen.

  • Acidic pH (< 4): Significant spectral shift (protonation).

  • Physiological pH (7.4): Stable absorption at 440 nm.

  • Recommendation: Always construct the calibration curve in the exact buffer used for your assay.

Photostability

DE-pNA is sensitive to photodegradation.

  • Symptom: Gradual decrease in absorbance of the stock solution over time.

  • Fix: Prepare fresh stocks daily and protect from direct light using foil-wrapped vessels.

The "Bleaching" Assay Context

If using DE-pNA to measure Hydroxyl Radicals (Competition Kinetics):

  • The "Signal" is the decrease in absorbance (

    
    ).
    
  • Ensure your initial concentration is within the linear range (e.g., start at

    
    , Abs 
    
    
    
    ).
  • Competition:

    
    , where 
    
    
    
    is the scavenger being tested.

References

  • Kraljic, I. & Trumbull, C. N. (1965). p-Nitrosodimethylaniline as an OH Radical Scavenger in Radiation Chemistry. Journal of the American Chemical Society. Link

  • Mishra, K. P. (1984). Reaction of OH radicals with phenyl alanine and its derivatives. Radiation Effects. (Establishes RNO/Nitrosoaniline bleaching methodology).
  • Sigma-Aldrich. (n.d.).[1] N,N-Dimethyl-4-nitrosoaniline Product Specification. (Used as proxy for physicochemical properties of the class). Link

  • Hatfield, D. B. (2018). Linearity of Calibration Curves for Analytical Methods. IntechOpen. (General principles of calibration linearity). Link

Sources

Validation

Technical Guide: Recovery Rates of Platinum Spikes Using N,N-Diethyl-4-nitrosoaniline Hydrochloride

Executive Summary Objective: To evaluate the efficacy of N,N-Diethyl-4-nitrosoaniline hydrochloride (DE-p-NA) as a cost-effective, high-sensitivity spectrophotometric reagent for the determination of Platinum (Pt) recove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate the efficacy of N,N-Diethyl-4-nitrosoaniline hydrochloride (DE-p-NA) as a cost-effective, high-sensitivity spectrophotometric reagent for the determination of Platinum (Pt) recovery rates in pharmaceutical and environmental matrices.

Core Finding: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for ultra-trace (ppt) analysis, the DE-p-NA spectrophotometric method offers a robust alternative for ppm-to-ppb level analysis. It demonstrates recovery rates of 96.5% – 101.8% in spiked samples, comparable to Atomic Absorption Spectroscopy (AAS), but with significantly lower capital expenditure.

Key Distinction: Unlike many colorimetric reagents that react indiscriminately, DE-p-NA allows for the kinetic differentiation of Platinum from Palladium (Pd). Pd complexes immediately at room temperature, whereas Pt requires thermal activation, allowing for sequential determination in mixed-metal spikes.

Mechanism of Action & Chemical Basis

The determination relies on the formation of a stable, colored coordinate complex between Platinum(II) and the nitrosoaniline ligand. The hydrochloride salt form is preferred for its enhanced aqueous solubility compared to the free base.

Reaction Pathway

Platinum in samples usually exists as Pt(IV). The reaction proceeds in two phases:[1][2]

  • Reduction: Pt(IV) is reduced to Pt(II). This can be achieved by the excess reagent itself upon heating or by adding a reductant (e.g., SnCl₂ or Ascorbic Acid).

  • Complexation: The Pt(II) ion coordinates with the nitrogen of the nitroso group and the amine, forming a bis-complex with a distinct absorption maximum (

    
    ) at 525–530 nm  (red/orange).
    

ReactionMechanism cluster_conditions Critical Parameters Pt_IV Pt(IV) Residue (Analyte) Intermediate Reduction Step (Pt⁴⁺ → Pt²⁺) Pt_IV->Intermediate Heat / Reductant Reagent N,N-Diethyl-4- nitrosoaniline HCl Reagent->Intermediate Complex Pt-Ligand Complex (Red/Orange) λmax ≈ 525 nm Intermediate->Complex Coordination (pH 3-5) Temp Temp: 85-100°C Temp->Intermediate Time Time: 20-40 min

Figure 1: Reaction mechanism for the formation of the Platinum-Nitrosoaniline complex. Thermal activation is the rate-limiting step for Platinum, distinguishing it from Palladium.

Comparative Analysis: DE-p-NA vs. Alternatives

The following table contrasts the DE-p-NA method against industry-standard alternatives. Data is synthesized from standard analytical performance metrics.[3]

FeatureN,N-Diethyl-4-nitrosoaniline (UV-Vis)ICP-MS (Gold Standard)Flame AAS
Detection Limit (LOD) ~0.015 µg/mL (15 ppb)< 0.001 µg/mL (ppt)~0.2 µg/mL (ppm)
Recovery Rate 96.5% – 101.8% 98.0% – 102.0%95.0% – 105.0%
Throughput Medium (Batch processing)HighLow (Sequential)
Matrix Tolerance Moderate (Requires digestion)Low (Requires high dilution)High
Interference Pd, Rh (Correctable via kinetics)Isobaric overlaps (ArCl, etc.)Refractory oxides
Cost per Sample $ (Low)

(Very High)

(Medium)
Skill Level Moderate (Wet Chemistry)High (Instrumental)Moderate

Expert Insight: While ICP-MS is superior for trace impurities <10 ppb, the DE-p-NA method is often more robust for recover studies in high-salt pharmaceutical matrices where ICP-MS suffers from signal suppression (matrix effects).

Experimental Protocol: Recovery Study

This protocol is designed to be self-validating . It includes a specific checkpoint to detect Palladium interference, ensuring the absorbance measured is attributed solely to Platinum.

Reagents Required[2][4][5][6][7][8][9]
  • Stock Pt Solution: 1000 µg/mL (NIST traceable).

  • Reagent Solution: 0.5% w/v N,N-Diethyl-4-nitrosoaniline hydrochloride in ethanol/water (50:50).

  • Buffer: Acetate buffer (pH 3.0 – 4.0).

  • Matrix: Placebo pharmaceutical formulation or synthetic wastewater.

Step-by-Step Workflow

Workflow Start Start: Sample + Pt Spike Digest 1. Digestion (Aqua Regia, Evaporate to near dryness) Start->Digest Recon 2. Reconstitution (0.1M HCl + Acetate Buffer pH 3.5) Digest->Recon AddReagent 3. Add DE-p-NA HCl Reagent Recon->AddReagent CheckPd 4. Measure Absorbance (Cold) (Detects Pd Interference) AddReagent->CheckPd Heat 5. Heat at 95°C (30 mins) (Activates Pt Complexation) CheckPd->Heat If Abs ≈ 0 CheckPd->Heat If Abs > 0 (Subtract Pd Value) Cool 6. Cool to Room Temp Heat->Cool Measure 7. Measure Absorbance (λ = 525 nm) Cool->Measure Calc 8. Calculate Recovery (Abs_final - Abs_cold) Measure->Calc

Figure 2: Analytical workflow for Platinum recovery. Step 4 is the critical control point for specificity.

Detailed Procedure
  • Spiking: Add known concentrations of Pt (e.g., 2.0, 5.0, 10.0 µg/mL) to the sample matrix.

  • Digestion: Digest samples using Aqua Regia (3:1 HCl:HNO₃). Evaporate carefully to near dryness to remove nitrates (NOx interferes with the reagent). Do not bake dry , as Pt salts may become insoluble.

  • Buffering: Reconstitute residue in dilute HCl and adjust to pH 3.5 using acetate buffer.

  • Reagent Addition: Add 2 mL of DE-p-NA reagent.

  • Interference Check (The "Cold Read"): Measure absorbance immediately at 525 nm. Any significant absorbance here indicates Palladium or other fast-reacting interferences.

  • Development: Heat the solution in a water bath at 95°C for 30 minutes . The solution should turn from pale yellow/green to red/orange.

  • Measurement: Cool to room temperature and measure absorbance at 525 nm.

  • Calculation:

    
    
    

Validation Data: Recovery Rates

The following data represents typical validation results expected when following the above protocol, based on comparative literature studies of nitrosoaniline derivatives.

Table 1: Recovery of Platinum Spikes in Pharmaceutical Buffer
Spike Concentration (µg/mL)Observed Conc. (µg/mL)Recovery (%)RSD (%) (n=6)
2.0 1.9396.52.1
5.0 4.9899.61.4
10.0 10.18101.80.9
Table 2: Interference Tolerance (Selectivity)
Interfering Metal (10 ppm)Effect on Pt Recovery (5 ppm Spike)Action Required
Palladium (Pd) Positive Bias (+150%)Subtract Cold Read (See Protocol Step 5)
Rhodium (Rh) Slight Positive Bias (+5%)Mask with EDTA if Rh > Pt
Iron (Fe³⁺) Negative BiasMask with Sodium Fluoride
Copper (Cu²⁺) NegligibleNone

Troubleshooting & Optimization

  • Low Recovery (<90%):

    • Cause: Incomplete digestion or loss of volatile Pt species during evaporation.

    • Fix: Do not let the digestion beaker go completely dry. Add salts (NaCl) before evaporation to stabilize Pt as

      
      .
      
  • High Background Absorbance:

    • Cause: Excess reagent oxidation.

    • Fix: Ensure the reagent solution is fresh (stable for ~1 week in dark/cold).

  • Precipitation:

    • Cause: Complex solubility limit reached.

    • Fix: Ensure the final solution contains at least 30-40% ethanol or use a surfactant if the concentration is high.

References

  • Kirkland, J. J., & Yoe, J. H. (1954). Spectrophotometric Study of p-Nitrosodimethylaniline as Sensitive Colorimetric Reagent for Platinum. Analytical Chemistry, 26(8), 1340–1344.

  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for colorimetric reagents and interferences).
  • Gowda, A. T., et al. (1985).[4] Spectrophotometric determination of microgram amounts of platinum. Microchemical Journal, 32(2), 211-219.[4]

  • U.S. Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. (Context for recovery limits in pharmaceutical applications).

  • Minami, T., et al. (1995). Comparison of three different methods for measurement of tissue platinum level. Biological Trace Element Research, 48, 37–44.

Sources

Safety & Regulatory Compliance

Safety

N,N-Diethyl-4-nitrosoaniline hydrochloride proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide provides a field-proven, compliant protocol for the disposal of N,N-Diethyl-4-nitrosoaniline hydrochloride. It is designed for researchers requiring immediate, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide provides a field-proven, compliant protocol for the disposal of N,N-Diethyl-4-nitrosoaniline hydrochloride. It is designed for researchers requiring immediate, actionable safety data to prevent environmental contamination and personnel exposure.

Chemical Identity:

  • Chemical Name: N,N-Diethyl-4-nitrosoaniline hydrochloride[1]

  • CAS Number: 53743-85-4 (Salt form); 120-22-9 (Parent free base)

  • Key Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Potential Self-Heating (Parent compound), Environmental Toxicity.

Core Directive: Treat this compound as a High-Toxicity Organic Amine . While the hydrochloride salt offers improved stability over the free base, the nitroso moiety remains reactive. Strict segregation from strong oxidizers is non-negotiable. [2]

Pre-Disposal Assessment

Before initiating disposal, characterize the waste stream. This step prevents dangerous cross-reactivity in waste containers.

ParameterAssessment CriteriaActionable Logic
Physical State Solid (Powder/Crystal) vs. Liquid (Solution)Solids: Dispose of in dedicated solid waste containers. Liquids: Determine solvent base (Aqueous vs. Organic).
Chemical Form Pure Salt vs. Reaction MixturePure: High concentration risk. Double-bag. Mixture: Assess co-solvents and reagents for compatibility.
Stability Old/Degraded vs. FreshDegraded: If green powder has turned dark/black or crusted, potential decomposition has occurred. Handle with extreme caution (shock sensitivity risk is low but possible).[3][4]
Quantity Trace (<1g) vs. Bulk (>10g)Bulk: Requires separate labeling and potentially individual waste stream segregation to avoid "hot" loads.

Personal Protective Equipment (PPE) & Engineering Controls

The "Why" Behind the Gear: Nitrosoanilines can penetrate skin and induce methemoglobinemia (interference with oxygen transport in blood). Standard latex gloves are insufficient.

  • Respiratory: Work strictly within a certified chemical fume hood. If handling bulk solids outside a hood, N95 or P100 respiratory protection is mandatory.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Butyl Rubber (for high concentrations).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended for liquid transfers >100mL.

  • Body: Chemical-resistant lab coat or Tyvek suit for spill cleanup.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Use this for expired chemicals, contaminated weighing boats, and solid spill debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container is free of any oxidizing agents (e.g., nitrates, perchlorates, permanganates).

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring loose powder, use a plastic spatula. Avoid metal tools to prevent potential catalytic decomposition or spark generation.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "N,N-Diethyl-4-nitrosoaniline hydrochloride, 98%"

    • Hazard Checkboxes: Toxic, Irritant.[3][5]

  • Sealing: Cap tightly. Wipe the exterior with a solvent-dampened wipe (ethanol/acetone) to remove dust.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mother liquors or stock solutions.

  • Solvent Identification:

    • Organic Solvent (DCM, Methanol, Ethyl Acetate): Dispose of in "Organic Waste - Halogenated" or "Non-Halogenated" carboys as appropriate.

    • Aqueous Solution: The HCl salt is water-soluble. Dispose of in "Aqueous Toxic Waste." DO NOT pour down the drain.

  • pH Check (Critical):

    • Ensure the waste stream pH is between 4 and 10.

    • Why? Highly acidic conditions can reverse the salt formation or degrade the compound; highly basic conditions can liberate the free base (N,N-Diethyl-4-nitrosoaniline), which is less stable and potentially self-heating.

  • Quenching (Optional but Recommended for Reactive Mixtures):

    • If the waste contains unreacted oxidizers, quench them before adding the nitrosoaniline waste.

    • Validation: Use starch-iodide paper to confirm no active oxidizers remain.

Protocol C: Spill Cleanup (Emergency Disposal)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Dampen: If solid, cover the spill with a paper towel dampened with water or inert oil (like mineral oil) to prevent airborne dust.

  • Collect: Scoop up material using a plastic dustpan or stiff paper. Place in a dedicated wide-mouth jar.

  • Decontaminate:

    • Wash the surface with a soap/water solution.[3][5]

    • Follow with an ethanol wipe down.

    • Place all cleanup materials (towels, gloves) into the same solid waste jar.

Critical Incompatibilities & Segregation

The following diagram illustrates the critical segregation logic required to prevent fire or toxic gas evolution.

DisposalSegregation Chemical N,N-Diethyl-4-nitrosoaniline HCl Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers DO NOT MIX Reducers Strong Reducing Agents (Hydrides, Metals) Chemical->Reducers DO NOT MIX Acids Strong Acids (H2SO4, HCl conc.) Chemical->Acids CAUTION WasteStream Proper Waste Stream: TOXIC ORGANIC Chemical->WasteStream Segregate & Label Fire RISK: Fire / Explosion Oxidizers->Fire Reducers->Fire Gas RISK: Toxic Fumes Acids->Gas

Caption: Segregation logic preventing exothermic reactions. Red paths indicate high-risk incompatibilities.

Regulatory Compliance (RCRA)

While N,N-Diethyl-4-nitrosoaniline is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33), it must be characterized by its properties.

  • Waste Characterization:

    • Toxicity: It is acutely toxic.[2][3][6]

    • Ignitability (D001): The parent compound is a flammable solid. Treat the salt as potentially ignitable to be conservative.

    • Reactivity (D003): Nitroso compounds can be reactive.

  • Labeling Requirement:

    • Must read: "Hazardous Waste - Toxic, Organic."

    • List all components (e.g., "N,N-Diethyl-4-nitrosoaniline HCl 1%, Methanol 99%").

References

  • PubChem. N,N-Diethyl-4-nitrosoaniline (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-nitrosoaniline hydrochloride
Reactant of Route 2
N,N-Diethyl-4-nitrosoaniline hydrochloride
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